Lauroyl lactylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
48075-52-1 |
|---|---|
Formule moléculaire |
C18H32O6 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-(2-dodecanoyloxypropanoyloxy)propanoic acid |
InChI |
InChI=1S/C18H32O6/c1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21/h14-15H,4-13H2,1-3H3,(H,20,21) |
Clé InChI |
AOHBGMDQHXJADT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Lauroyl Lactylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of lauroyl lactylate, a versatile anionic surfactant and emulsifier.[1][2] It details established methodologies for its preparation, including direct esterification and a two-step synthesis involving sodium lactate (B86563). This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and offers in-depth guidance on the characterization of this compound using modern analytical techniques. Key characterization methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), are discussed with a focus on practical application and data interpretation. Furthermore, this guide incorporates visualizations of experimental workflows to enhance understanding of the synthesis processes.
Introduction
Sodium this compound (SLL) is a widely used ingredient in the food, cosmetic, and pharmaceutical industries, valued for its emulsifying, moisturizing, and surfactant properties.[1][2][3] It is the sodium salt of the ester formed from lauric acid and lactic acid.[2] The structure of this compound consists of a hydrophobic lauroyl group and a hydrophilic lactylate group, making it an effective surface-active agent. This guide provides detailed technical information on its synthesis and characterization, aimed at researchers and professionals in drug development and related scientific fields.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. The most common approaches are direct esterification of lauric and lactic acids and a two-step method involving the formation of sodium lactate. A third method utilizing dilactides has also been developed.
Direct Esterification of Lauric Acid and Lactic Acid
This method involves the direct reaction of lauric acid and lactic acid, typically in the presence of a catalyst and under conditions that facilitate the removal of water to drive the reaction to completion.
-
Reactant Preparation: A mixture of lauric acid and an aqueous solution of lactic acid (e.g., 50-90% concentration) is prepared in a reaction vessel.[4]
-
Dehydration: The mixture is stirred under vacuum at a low temperature (e.g., 20-40°C) to remove water from the lactic acid solution.[4]
-
Catalyst Addition: A solid-phase composite catalyst, such as NaOH or Na2CO3 on a zeolite support, is added to the reaction mixture.[4]
-
Esterification Reaction: The temperature is raised to 140-200°C, and the reaction is carried out under reduced pressure (e.g., 10 kPa) for a period of 2 to 6 hours.[4]
-
Neutralization: After the reaction, the mixture is cooled, and an aqueous solution of sodium hydroxide (B78521) (NaOH) is added to neutralize the acidic product, forming sodium this compound.[4]
-
Catalyst Recovery and Product Isolation: The solid catalyst is recovered by filtration, and the final product is obtained as an aqueous solution or further dried.[4]
Caption: Workflow for the direct esterification synthesis of sodium this compound.
Two-Step Synthesis via Sodium Lactate
This industrial method involves the initial formation of sodium lactate, which is then esterified with lauric acid.[1]
-
Sodium Lactate Formation: An aqueous solution of sodium hydroxide (e.g., 50%) is added dropwise to lactic acid at room temperature with stirring to form a sodium lactate solution.[5]
-
Heating and Inert Atmosphere: The sodium lactate solution is heated to approximately 80°C, and an inert gas such as nitrogen is introduced to the system. The temperature is then further increased to 190-210°C.[1][5]
-
Esterification: Lauric acid and a catalyst (e.g., sodium hydroxide) are added to the hot sodium lactate.[5] The reaction proceeds for a set time, for instance, 60 minutes.[5]
-
Vacuum Application: A vacuum is applied to the reaction mixture for a short period (e.g., 20 minutes) to remove any remaining volatile byproducts.[5]
-
Cooling and Drying: The reaction mixture is cooled, and the resulting product is dried to yield solid sodium this compound.[5]
Caption: Workflow for the two-step synthesis of sodium this compound via sodium lactate.
Synthesis from Dilactides
A more recent approach to this compound synthesis involves the reaction of a dilactide with a hydroxyl-containing compound, such as lauric acid.[6] This method can be advantageous as it may proceed more rapidly than traditional methods.[6]
-
Reactant Preparation: A compound containing a hydroxyl group, such as lauric acid, is melted in a reaction vessel. A source of alkalinity, like a cation (e.g., from sodium hydroxide), can be added at this stage.[6]
-
Dilactide Addition: The dilactide is added to the molten reactant. This is typically done at a temperature between 100°C and 200°C, with a preferred range of 160°C to 185°C.[6]
-
Reaction: The reaction is generally rapid, and the addition of the dilactide can be completed within approximately 90 minutes.[6]
-
Product Isolation: The resulting this compound can be isolated and purified as needed.
Purification of this compound
The crude product from the synthesis often contains unreacted starting materials and byproducts. A common purification method involves liquid-liquid extraction.
-
Dispersion: The crude sodium this compound mixture is dispersed in a polar carrier, typically water.[7]
-
pH Adjustment: The pH of the dispersion is adjusted to a range of 5 to 9.[7]
-
Fatty Acid Extraction: The unreacted lauric acid is extracted from the aqueous dispersion using a non-polar solvent that is immiscible with water (e.g., heptane).[7] This separates the fatty acid into the organic phase, leaving the this compound and lactic acid salts in the aqueous phase.[7]
-
Acidification: The aqueous phase is then acidified to a pH of 0 to 3 using an acid such as hydrochloric acid.[7]
-
Lactylate Extraction: The acidified aqueous phase is extracted with a second solvent that is immiscible with water to isolate the fatty acid lactylate.[7]
-
Solvent Removal: The solvent is removed from the organic phase, for example, by rotary evaporation, to yield the purified this compound.[7]
Quantitative Data on Synthesis
The following tables summarize quantitative data from various synthesis protocols.
| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Time (h) | Pressure | Yield (%) | Purity (%) | Reference |
| Direct Esterification | Lauric Acid, Lactic Acid (50%) | Na2CO3 on 4A Zeolite | 140 | 4 | 10 kPa | - | - | [4] |
| Direct Esterification | Stearic Acid, Lactic Acid (90%) | NaOH on 4A Zeolite | 200 | 2 | 10 kPa | - | - | [4] |
| Two-Step Synthesis | Sodium Lactate, Lauric Acid | Sodium Hydroxide | 190-210 | 1.33 | Atmospheric, then vacuum | 75 | - | [5] |
| Direct Esterification | Lauric Acid, Lactic Acid (88%) | NaOH | 190 | - | Reflux, then atmospheric | - | 42 (in crude mixture) | [7] |
Characterization of this compound
Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized this compound. The primary analytical techniques employed are NMR spectroscopy, FTIR spectroscopy, and HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are utilized.
-
¹H NMR Spectroscopy:
-
Lauroyl Chain: The protons of the lauroyl chain typically appear in the upfield region of the spectrum. The terminal methyl group (CH₃) protons are expected around 0.85 ppm as a triplet. The methylene (B1212753) groups (-CH₂-) of the fatty acid chain will produce a large signal envelope around 1.24 ppm.[8] The methylene group adjacent to the carbonyl group (-CH₂CO-) is expected to resonate at approximately 2.18 ppm.[8]
-
Lactylate Moiety: The methyl protons (-CH₃) of the lactate units typically appear as doublets. The methine protons (-CH-O-) of the lactate units will be observed as quartets. The chemical shift of these methine protons is sensitive to their environment; for instance, the methine proton of an unreacted lactic acid hydroxyl terminal may appear around 4.19 ppm, while the methine proton of the esterified lactate is expected further downfield in the region of 4.85-5.20 ppm.[8]
-
-
¹³C NMR Spectroscopy:
-
Lauroyl Chain: The carbons of the lauroyl chain will have characteristic chemical shifts, with the carbonyl carbon appearing significantly downfield.
-
Lactylate Moiety: The carbonyl carbons of the lactate units will resonate in the region of 171-178 ppm.[8] The methyl carbons of the lactate units are expected in the upfield region.
-
| ¹H NMR Chemical Shift Assignments (Predicted) | |
| Proton | Approximate Chemical Shift (ppm) |
| Lauroyl -CH₃ | ~0.85 (triplet) |
| Lauroyl -(CH₂)n- | ~1.24 (multiplet) |
| Lauroyl -CH₂-COO- | ~2.18 (triplet) |
| Lactyl -CH₃ | Doublets |
| Lactyl -CH-O- (esterified) | ~4.85-5.20 (quartet) |
| ¹³C NMR Chemical Shift Assignments (Predicted) | |
| Carbon | Approximate Chemical Shift (ppm) |
| Lauroyl -CH₃ | ~14 |
| Lauroyl -(CH₂)n- | ~22-34 |
| Lauroyl -COO- | ~174 |
| Lactyl -CH₃ | ~16-20 |
| Lactyl -CH-O- | ~66-70 |
| Lactyl -COO- | ~171-178 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
-
Key Vibrational Bands:
-
C=O Stretching: A strong absorption band corresponding to the ester carbonyl (C=O) stretching is expected in the region of 1720-1750 cm⁻¹.
-
C-O Stretching: The C-O stretching of the ester group will likely show strong bands in the 1100-1300 cm⁻¹ region.
-
C-H Stretching: The C-H stretching vibrations of the alkyl chain will be observed as strong bands in the 2850-3000 cm⁻¹ region.
-
O-H Stretching: The presence of any unreacted carboxylic acid or hydroxyl groups would be indicated by a broad O-H stretching band in the region of 2500-3300 cm⁻¹.
-
| FTIR Band Assignments (Predicted) | |
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| C-H (alkyl) stretch | 2850-3000 |
| C=O (ester) stretch | 1720-1750 |
| C-O (ester) stretch | 1100-1300 |
| O-H (acid/alcohol) stretch | 2500-3300 (broad) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized this compound and for quantifying the components in the reaction mixture.
A reversed-phase HPLC method is commonly employed for the analysis of lactylates.
-
Column: A C18 column is typically used.[9]
-
Mobile Phase: The mobile phase can be a mixture of an aqueous component (e.g., water with an acidifier like phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9] An isocratic or gradient elution can be used. For instance, an isocratic elution with a mixture of water and acetonitrile (75:25) has been reported for the analysis of related compounds.[9]
-
Detector: As this compound lacks a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are often used.[10] If derivatization is performed, a UV-Vis detector can be employed. For example, saponification followed by derivatization with 2-nitrophenyl hydrazine (B178648) allows for detection at 400 nm.[9]
-
Sample Preparation: The this compound sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.
| HPLC Method Parameters for Lactylate Analysis | |
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size)[9] |
| Mobile Phase | Water:Acetonitrile (75:25) or Water with 0.1% Phosphoric Acid[9][11] |
| Flow Rate | 1.0 mL/min[9] |
| Detector | ELSD, RI, or UV-Vis (with derivatization)[9][10] |
| Temperature | Ambient or controlled (e.g., 40°C) |
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocols for direct esterification and the two-step synthesis via sodium lactate offer reproducible methods for its preparation. The quantitative data summarized in the tables serve as a valuable resource for optimizing reaction conditions. Furthermore, the detailed discussion of NMR, FTIR, and HPLC characterization techniques provides a solid foundation for the analysis and quality control of the synthesized product. The inclusion of workflow diagrams aims to facilitate a clear understanding of the synthesis processes. This comprehensive guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.
References
- 1. Sodium this compound | High-Purity Reagent [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound | C18H32O6 | CID 9951058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation method of fatty acyl lactic acid or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104326908A - Preparation method of sodium lauroyl lactate - Google Patents [patents.google.com]
- 6. US8383851B2 - Lactylate synthesis methods using dilactides - Google Patents [patents.google.com]
- 7. US20170349525A1 - Lactylate purification process - Google Patents [patents.google.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversed-Phase-HPLC Assay Method for Simultaneous Estimation of Sorbitol, Sodium Lactate, and Sodium Chlorides in Pharmaceutical Formulations and Drug Solution for Infusion [scirp.org]
Mechanism of Action in Biological Systems: An In-depth Technical Guide to the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cellular processes frequently implicated in cancer. This document outlines the core molecular interactions, presents quantitative data for key pathway components, details relevant experimental protocols for studying these interactions, and provides visualizations of the signaling cascade and experimental workflows.
Core Principles of the EGFR Signaling Pathway
The EGFR signaling pathway is a cornerstone of intercellular communication, translating extracellular cues into intracellular responses that govern cell proliferation, survival, differentiation, and migration. The pathway is initiated by the binding of a specific ligand, such as Epidermal Growth Factor (EGF), to the EGFR, a transmembrane receptor tyrosine kinase. This binding event triggers a cascade of downstream signaling events, primarily through the Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT pathways.
Upon ligand binding, EGFR undergoes a conformational change that facilitates its dimerization with other EGFR monomers or members of the ErbB family of receptors. This dimerization activates the intrinsic kinase activity of the receptor's intracellular domain, leading to autophosphorylation of specific tyrosine residues. These phosphorylated tyrosines serve as docking sites for a variety of adaptor proteins and enzymes containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains.
Key adaptor proteins, such as Growth factor receptor-bound protein 2 (Grb2) and Shc, bind to the phosphorylated EGFR. Grb2, in turn, recruits Son of Sevenless (SOS), a guanine (B1146940) nucleotide exchange factor (GEF). SOS then activates the small GTPase Ras by promoting the exchange of GDP for GTP. Activated Ras-GTP initiates a kinase cascade, beginning with the phosphorylation and activation of Raf (a MAP kinase kinase kinase), which then phosphorylates and activates MEK (a MAP kinase kinase), which finally phosphorylates and activates ERK (a MAP kinase). Activated ERK translocates to the nucleus to regulate the activity of transcription factors, thereby altering gene expression to control cellular responses.
Quantitative Data on the EGFR Signaling Pathway
The following tables summarize key quantitative parameters of the EGFR signaling pathway. These values are essential for computational modeling and for a deeper understanding of the pathway's dynamics. The data presented here is compiled from various experimental studies and kinetic models, primarily in the context of HeLa cells, a widely used human cell line in cancer research.
| Parameter | Value | Cell Type | Reference |
| Receptor & Ligand | |||
| EGFR copy number per cell | 30,000 - 80,000 | HeLa | |
| EGF-EGFR Binding Affinity (Kd) | ~2-10 nM | Various | |
| Adaptor & Exchange Factor | |||
| Grb2 copy number per cell | ~1,000,000 | HeLa | |
| Cbl copy number per cell | ~5,000 (phosphorylated) | HeLa | |
| Grb2-SOS1 Binding Affinity (Kd) | ~0.1-1 µM | In vitro | |
| Kinase Cascade | |||
| Approximate Raf:MEK:ERK ratio | 1 : 3 : 5 | Fibroblasts |
Table 1: Protein Abundance and Binding Affinities in the EGFR Pathway. This table provides estimates for the number of key protein molecules per HeLa cell and the dissociation constants (Kd) for critical protein-protein interactions.
| Reaction | Parameter | Value | Units | Reference |
| EGFR Dimerization & Phosphorylation | ||||
| EGF + EGFR <=> EGF-EGFR | k_on | 1 x 10⁸ | M⁻¹s⁻¹ | |
| k_off | 1 x 10⁻¹ | s⁻¹ | ||
| 2(EGF-EGFR) <=> (EGF-EGFR)₂ | k_on | 5 x 10⁶ | M⁻¹s⁻¹ | |
| k_off | 1 x 10⁻² | s⁻¹ | ||
| Ras Activation | ||||
| SOS + Ras-GDP -> SOS-Ras-GDP | k_on | 1 x 10⁷ | M⁻¹s⁻¹ | |
| SOS-Ras-GDP -> SOS + Ras | k_off | 1 | s⁻¹ | |
| Ras + GTP -> Ras-GTP | k_on | 1 x 10⁷ | M⁻¹s⁻¹ | |
| MAPK Cascade (Conceptual Rates) | ||||
| Raf + MEK -> Raf-MEK | k_on | ~10⁵ - 10⁶ | M⁻¹s⁻¹ | |
| MEK + ERK -> MEK-ERK | k_on | ~10⁵ - 10⁶ | M⁻¹s⁻¹ |
Table 2: Selected Kinetic Parameters of the EGFR Signaling Pathway. This table presents a selection of forward (k_on) and reverse (k_off) rate constants for key reactions in the EGFR cascade. These values are often derived from computational models and can vary depending on the specific model and experimental conditions.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect EGFR-Grb2 Interaction
This protocol describes the co-immunoprecipitation of EGFR to detect its interaction with the adaptor protein Grb2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Anti-EGFR antibody (for immunoprecipitation).
-
Anti-Grb2 antibody (for western blot detection).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
Procedure:
-
Cell Lysis: Culture and treat cells as required. Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the supernatant with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-EGFR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer. For western blot analysis, proteins can be directly eluted by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by western blotting using an anti-Grb2 antibody. A band corresponding to the molecular weight of Grb2 will indicate an interaction with EGFR.
Western Blotting for Detection of Phosphorylated ERK (p-ERK)
This protocol details the detection of activated ERK by western blotting, a common method to assess the downstream activity of the EGFR pathway.
Materials:
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK (p-ERK) and anti-total-ERK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates to ensure equal loading.
-
Sample Preparation: Mix lysates with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK primary antibody (typically diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing (for Total ERK): To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an anti-total-ERK antibody.[1]
Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of the EGFR signaling pathway and a typical experimental workflow.
References
An In-depth Technical Guide to the Physicochemical Properties of Sodium Lauroyl Lactylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Lauroyl Lactylate (SLL) is a versatile and naturally derived anionic surfactant and emulsifier extensively utilized in the cosmetic, pharmaceutical, and food industries. Formed from the esterification of lauric acid with the sodium salt of lactic acid, SLL exhibits a unique combination of properties including effective emulsification, mild detergency, significant moisturizing capabilities, and antimicrobial activity.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of Sodium this compound, detailed experimental protocols for their determination, and an exploration of its mechanisms of action, particularly in relation to its interaction with biological membranes and the skin barrier. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in formulation and drug development.
Core Physicochemical Properties
The functional efficacy of Sodium this compound in various applications is dictated by its distinct physicochemical characteristics. These properties are summarized below.
Table 1: General Physicochemical Properties of Sodium this compound
| Property | Value | Source(s) |
| INCI Name | Sodium this compound | [2] |
| CAS Number | 13557-75-0 | [2] |
| Molecular Formula | C₁₈H₃₁NaO₆ | [2] |
| Molecular Weight | 366.4 g/mol | [3] |
| Appearance | White to off-white waxy solid/powder | [2] |
| pH (10% Aqueous Solution) | 5.0 - 6.5 | [4] |
Table 2: Quantitative Physicochemical Parameters of Sodium this compound
| Parameter | Value/Range | Source(s) |
| Melting Point | 55 - 59 °C | [5] |
| Boiling Point | 460.3 °C (estimated) | [6] |
| Solubility | Partially soluble/dispersible in water; highly soluble in oils | [5][7] |
| Specific Gravity (at 25°C) | 1.05 – 1.15 | [4] |
| HLB Value | 14.4 (Calculated) | [4] |
| Acid Value (mg KOH/g) | 60 - 110 | [4] |
| Saponification Value (mg KOH/g) | 260 - 320 | [4] |
| Critical Micelle Concentration (CMC) | ~2 mM | [8] |
Detailed Physicochemical Analysis
Amphiphilic Nature and Surfactant Activity
Sodium this compound is an amphiphilic molecule, possessing a lipophilic (oil-loving) lauroyl tail and a hydrophilic (water-loving) lactylate headgroup. This dual nature allows it to position itself at oil-water interfaces, reducing the interfacial tension between the two phases. This is the fundamental principle behind its function as a surfactant and emulsifier, enabling the stable mixing of oil and water-based ingredients into a homogenous emulsion.[1][9]
The diagram below illustrates the orientation of SLL molecules at an oil-water interface, forming a stable emulsion.
References
- 1. xylemanalytics.com [xylemanalytics.com]
- 2. specialchem.com [specialchem.com]
- 3. store.astm.org [store.astm.org]
- 4. Melting point - WaxPedia [waxpedia.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Unraveling Membrane-Disruptive Properties of Sodium this compound and Its Hydrolytic Products: A QCM-D and EIS Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. soteriskin.com [soteriskin.com]
A Comprehensive Review of Lauroyl Lactylates for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lauroyl lactylates, the esterification products of lauric acid and lactic acid, are versatile surfactants with a growing presence in the pharmaceutical, cosmetic, and food industries. Their biocompatibility, mildness, and unique physicochemical properties make them attractive candidates for various applications, including as emulsifiers, solubilizing agents, and penetration enhancers in drug delivery systems. This technical guide provides a comprehensive review of the scientific literature on lauroyl lactylates, focusing on their chemical and physical properties, synthesis, and applications, with a particular emphasis on their role in drug development.
Chemical and Physical Properties
Lauroyl lactylates are anionic surfactants that typically exist as sodium or calcium salts. The presence of the hydrophilic lactyl moiety and the lipophilic lauroyl chain imparts an amphiphilic character to the molecule, enabling it to reduce interfacial tension between oil and water phases.
Physicochemical Data
A summary of the key physicochemical properties of sodium lauroyl lactylate (SLL) is presented in Table 1. Notably, the critical micelle concentration (CMC) of SLL has been determined to be 700 μM, a crucial parameter for understanding its self-assembly behavior in aqueous solutions and its mechanism of action as a solubilizing agent and penetration enhancer.[1]
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₁NaO₆ | [2] |
| Molecular Weight | 366.42 g/mol | [2] |
| Appearance | White to off-white powder/waxy solid | [2] |
| Solubility | Highly soluble in oils, dispersible in water | [2] |
| Critical Micelle Concentration (CMC) | 700 μM | [1] |
Synthesis of Lauroyl Lactylates
The synthesis of lauroyl lactylates can be achieved through several methods, primarily involving the esterification of lauric acid with lactic acid, followed by neutralization. The choice of reactants and reaction conditions can be tailored to produce either the sodium or calcium salt with varying yields and purity.
Synthesis Protocols
Detailed experimental protocols for the synthesis of sodium and calcium this compound are outlined below.
Synthesis of Sodium this compound (SLL)
One common industrial method involves a two-step process:[2]
-
Formation of Sodium Lactate (B86563): Lactic acid is reacted with sodium hydroxide (B78521) to form sodium lactate.
-
Esterification: The resulting sodium lactate is then heated to high temperatures (typically 190-210°C) and undergoes esterification with lauric acid under a nitrogen atmosphere to prevent oxidative degradation.[2][3]
A patented method describes a one-pot synthesis where lactic acid and lauric acid are reacted in a vessel, followed by the dropwise addition of sodium hydroxide. The water is distilled off, and the reaction temperature is increased to 190°C.[4] Another patent details a process with a 75% yield, where sodium hydroxide solution is added to lactic acid at room temperature to form sodium lactate. This is then heated to 190-210°C, and lauric acid and a catalyst (sodium hydroxide) are added. The reaction proceeds for 60 minutes, followed by vacuum for 20 minutes before cooling and drying.[2]
Synthesis of Calcium this compound
The synthesis of calcium this compound follows a similar principle, with calcium hydroxide used for neutralization. One patented method involves reacting myristic acid (as a representative fatty acid) with lactic acid in the presence of a CaCO₃ catalyst on a 4A zeolite support at 190°C for 6 hours, followed by neutralization with Ca(OH)₂ to yield the calcium salt.[5]
Applications in Drug Delivery
Lauroyl lactylates have demonstrated significant potential in various drug delivery applications, primarily as emulsifiers for creating stable nanoemulsions and as skin permeation enhancers for transdermal drug delivery.
Nanoemulsions for Drug Encapsulation
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides a large surface area, which can enhance the solubility, bioavailability, and stability of poorly water-soluble drugs. Lauroyl lactylates, with their excellent emulsifying properties, are well-suited for the formulation of nanoemulsions.
While specific quantitative data on the encapsulation efficiency and particle size of drug-loaded this compound nanoemulsions are limited in the reviewed literature, the general principles of nanoemulsion formulation and characterization are well-established.
Experimental Protocol: Preparation of a this compound-Based Nanoemulsion
A common method for preparing oil-in-water (o/w) nanoemulsions is high-pressure homogenization:
-
Preparation of the Aqueous Phase: Dissolve the this compound (e.g., sodium this compound) and any water-soluble components in deionized water.
-
Preparation of the Oil Phase: Dissolve the lipophilic drug and any oil-soluble components in a suitable oil (e.g., medium-chain triglycerides).
-
Pre-emulsification: Coarsely mix the oil phase into the aqueous phase using a high-shear mixer.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to reduce the droplet size to the nanometer range.
-
Characterization: The resulting nanoemulsion should be characterized for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Skin Permeation Enhancement
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the permeation of many drugs. Chemical penetration enhancers are often incorporated into topical and transdermal formulations to reversibly disrupt this barrier and facilitate drug delivery. Lauroyl lactylates have been investigated for this purpose.
Experimental Protocol: In Vitro Skin Permeation Study using a Franz Diffusion Cell
The Franz diffusion cell is a standard apparatus for in vitro skin permeation studies.
-
Skin Preparation: Excised human or animal skin is prepared by removing subcutaneous fat and is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Receptor Phase: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline), which is maintained at a constant temperature (typically 32°C) and stirred continuously.
-
Donor Phase: The drug formulation containing the this compound is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium to maintain sink conditions.
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be calculated from the linear portion of the plot.
References
An In-Depth Technical Guide to Lauroyl Lactylates for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of lauroyl lactylates, focusing on their chemical properties, synthesis, and applications relevant to researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison of data and to provide a foundational understanding of these versatile compounds.
Chemical Identification and Properties
Lauroyl lactylates are anionic surfactants derived from the esterification of lauric acid with lactic acid. They are most commonly available as sodium or calcium salts.
Table 1: Chemical Identification of Common Lauroyl Lactylates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sodium Lauroyl Lactylate | 13557-75-0[1][2][3][4][5] | C₁₈H₃₁NaO₆[6] | 366.42[7] |
| Calcium Stearoyl Lactylate | 5793-94-2[8][9][10] | C₄₈H₈₆CaO₁₂[11] | 895.28 |
Table 2: Physicochemical Properties of Sodium this compound
| Property | Value |
| Appearance | White to off-white waxy solid[4][6] |
| pH (2% aqueous solution) | 6.9[4] |
| Melting Point | 55 - 59°C[4] |
| Solubility | Dispersible in hot water; soluble in hot oils and fats[12][13] |
| HLB Value | 14.4[7] |
Table 3: Physicochemical Properties of Calcium Stearoyl Lactylate
| Property | Value |
| Appearance | Ivory powder or flake-shaped solid[12] |
| Acid Value (mg KOH/g) | 50 - 130[12] |
| Ester Value (mg KOH/g) | 125 - 190[12] |
| Calcium Content (W/%) | 1.0 - 5.2[12] |
| HLB Value | 5.1[12] |
Chemical Structure
The chemical structure of sodium this compound consists of a hydrophobic lauroyl tail and a hydrophilic lactylate headgroup.
-
SMILES: CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+][3][14]
-
InChI: InChI=1S/C18H32O6.Na/c1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21;/h14-15H,4-13H2,1-3H3,(H,20,21);/q;+1/p-1[14]
Synthesis and Manufacturing
The synthesis of sodium this compound is typically achieved through a two-step process involving esterification followed by neutralization.
Experimental Protocol: General Synthesis of Sodium this compound
A detailed, publicly available, step-by-step experimental protocol for the industrial synthesis of sodium this compound is not readily found in the searched literature. However, the general chemical pathway can be described as follows:
-
Esterification: Lauric acid is reacted with lactic acid at elevated temperatures, typically between 100°C and 250°C. This reaction forms lauroyl lactyl lactate (B86563).
-
Neutralization: The resulting lauroyl lactyl lactate is then neutralized with a sodium-containing base, such as sodium hydroxide, to form the final sodium this compound salt.
An alternative pathway involves the initial formation of sodium lactate, which then reacts with lauric acid.
Mechanism of Action and Applications
Lauroyl lactylates are primarily used as surfactants and emulsifiers in various applications, including cosmetics, personal care products, and food.[2][15] Their amphiphilic nature, with a hydrophobic lauric acid tail and a hydrophilic lactylate head, allows them to reduce the surface tension between oil and water, stabilizing emulsions.[16]
In drug delivery, the amphiphilic properties of similar compounds, such as lauroyl hyaluronan, have been explored for loading both hydrophilic and hydrophobic drugs into films for local delivery.[17][18] The membrane-disruptive properties of sodium this compound are also being investigated for their antimicrobial potential.[19]
Safety and Toxicology
Lauroyl lactylates are generally considered safe for use in cosmetic and food products.[2] Safety assessments have been conducted, including studies on skin irritation and sensitization.
While detailed experimental protocols for these studies are not publicly available in the searched literature, the Cosmetic Ingredient Review (CIR) has assessed the safety of alkyl lactyl lactate salts.[3] Sodium this compound has been classified as a weak skin sensitizer (B1316253) in some studies.[3] It is recommended that formulations be designed to be non-irritating and non-sensitizing.[7]
Table 4: Summary of Safety Data for Sodium this compound
| Study Type | Finding |
| Skin Irritation | In concentrated form, may cause moderate, reversible irritation with extended contact.[4] |
| Eye Irritation | 100% concentration is classified as an eye irritant; 10% in water is a non-irritant.[4] |
| Skin Sensitization | Classified as a weak skin sensitizer in some animal studies.[3] |
Experimental Considerations in Drug Development
The properties of lauroyl lactylates make them of interest in drug delivery systems. Their ability to act as emulsifiers and solubilizers can be beneficial for formulating poorly water-soluble drugs. The antimicrobial properties of sodium this compound suggest potential applications in topical formulations to prevent microbial growth or as an active ingredient itself.[2]
When considering lauroyl lactylates for drug delivery applications, researchers should evaluate:
-
Drug-excipient compatibility: Potential interactions between the this compound and the active pharmaceutical ingredient (API).
-
Critical Micelle Concentration (CMC): The concentration at which surfactant molecules begin to form micelles, which can influence drug solubilization.
-
Biocompatibility: While generally considered safe, specific formulations should be tested for cytotoxicity and biocompatibility for the intended route of administration.
-
Release kinetics: The effect of the this compound on the release profile of the API from the dosage form. Studies with lauroyl hyaluronan have shown that drug hydrophobicity and the presence of proteins like albumin can significantly influence release.[17][18]
References
- 1. Sodium this compound | High-Purity Reagent [benchchem.com]
- 2. Sodium this compound in Cosmetics & Personal Care Products [periodical.knowde.com]
- 3. cir-safety.org [cir-safety.org]
- 4. ingredientstodiefor.com [ingredientstodiefor.com]
- 5. cir-safety.org [cir-safety.org]
- 6. specialchem.com [specialchem.com]
- 7. Sodium this compound | C18H31NaO6 | CID 23674328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sodium this compound (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 9. Sodium lauroyl lactate | C15H27NaO4 | CID 23664991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ulprospector.com [ulprospector.com]
- 11. fao.org [fao.org]
- 12. CALCIUM STEAROYL LACTYLATE TECH DATA SHEET - Knowledge - Zhengzhou Yizeli Industrial Co.,Ltd [yizeliadditive.com]
- 13. savannahgoa.com [savannahgoa.com]
- 14. ingredientstodiefor.com [ingredientstodiefor.com]
- 15. lesielle.com [lesielle.com]
- 16. soteriskin.com [soteriskin.com]
- 17. Lauroyl hyaluronan films for local drug delivery: Preparation and factors influencing the release of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Unraveling Membrane-Disruptive Properties of Sodium this compound and Its Hydrolytic Products: A QCM-D and EIS Study - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Lactones and Their Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lactones, a diverse group of cyclic esters found ubiquitously in nature and also accessible through synthetic routes, represent a privileged scaffold in medicinal chemistry. Their unique structural features, particularly the presence of reactive functional groups, have led to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of lactones and their derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Detailed experimental methodologies, quantitative activity data, and the underlying signaling pathways are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Anticancer Activity of Lactones
Lactones, especially sesquiterpene lactones, have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, primarily involving the induction of apoptosis and the inhibition of pro-survival signaling pathways.
Quantitative Data: Cytotoxicity of Lactones and Their Derivatives
The anticancer potential of various lactones has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the IC50 values of representative lactones against several human cancer cell lines.
Table 1: IC50 Values of Sesquiterpene Lactones against Various Cancer Cell Lines
| Lactone Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Santamarine | L1210 | Murine Leukemia | 0.16-1.3 µg/mL | [1] |
| CCRF-CEM | Human Leukemia | 0.16-1.3 µg/mL | [1] | |
| KB | Human Nasopharyngeal Carcinoma | 0.16-1.3 µg/mL | [1] | |
| LS174T | Human Colon Adenocarcinoma | 0.16-1.3 µg/mL | [1] | |
| MCF-7 | Human Breast Adenocarcinoma | 0.16-1.3 µg/mL | [1] | |
| 9β-acetoxycostunolide | L1210 | Murine Leukemia | 0.16-1.3 µg/mL | [1] |
| CCRF-CEM | Human Leukemia | 0.16-1.3 µg/mL | [1] | |
| KB | Human Nasopharyngeal Carcinoma | 0.16-1.3 µg/mL | [1] | |
| LS174T | Human Colon Adenocarcinoma | 0.16-1.3 µg/mL | [1] | |
| MCF-7 | Human Breast Adenocarcinoma | 0.16-1.3 µg/mL | [1] | |
| 9β-acetoxyparthenolide | L1210 | Murine Leukemia | 0.16-1.3 µg/mL | [1] |
| CCRF-CEM | Human Leukemia | 0.16-1.3 µg/mL | [1] | |
| KB | Human Nasopharyngeal Carcinoma | 0.16-1.3 µg/mL | [1] | |
| LS174T | Human Colon Adenocarcinoma | 0.16-1.3 µg/mL | [1] | |
| MCF-7 | Human Breast Adenocarcinoma | 0.16-1.3 µg/mL* | [1] | |
| Polymatin B | CCRF-CEM | Human T-cell Leukemia | 2.5-10 µM | [2] |
| CEM-ADR5000 | Human T-cell Leukemia (doxorubicin-resistant) | 2.5-10 µM | [2] | |
| MIA PaCa-2 | Human Pancreatic Carcinoma | 2.5-10 µM | [2] | |
| Uvedalin | CCRF-CEM | Human T-cell Leukemia | 1.0-2.5 µM | [2] |
| CEM-ADR5000 | Human T-cell Leukemia (doxorubicin-resistant) | 1.0-2.5 µM | [2] | |
| MIA PaCa-2 | Human Pancreatic Carcinoma | 1.0-2.5 µM | [2] |
*Note: The original data was presented in µg/mL. Conversion to µM would require the molecular weights of the compounds.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which lactones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often initiated via the intrinsic (mitochondrial) pathway, leading to the activation of a cascade of caspase enzymes.
Caption: Lactone-induced intrinsic apoptosis pathway.
Studies have shown that sesquiterpene lactones can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[3] This shift in balance leads to mitochondrial membrane permeabilization and the release of cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[3] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the dismantling of the cell.[1][3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Objective: To determine the IC50 value of a lactone derivative on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lactone stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the lactone stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest lactone concentration) and a blank control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently by pipetting or using a plate shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Antimicrobial Activity
Many lactones exhibit significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi. The α-methylene-γ-lactone moiety is a key structural feature often associated with this activity.
Quantitative Data: Antimicrobial Activity of Lactones
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Table 2: Minimum Inhibitory Concentration (MIC) Values of Lactones against Various Microbial Strains
| Lactone/Derivative | Microbial Strain | Type | MIC (µg/mL) | Reference |
| Guaianolide-type lactone 10 | Staphylococcus aureus | Gram-positive Bacteria | 0.32 | [4] |
| Escherichia fergusonii | Gram-negative Bacteria | 1.7 | [4] | |
| Guaianolide-type lactone 11 | Staphylococcus aureus | Gram-positive Bacteria | 1.4 | [4] |
| Escherichia fergusonii | Gram-negative Bacteria | 3.5 | [4] | |
| Mixture of lactones 12 & 13 | Pseudomonas aeruginosa | Gram-negative Bacteria | 46.8 | [4] |
| Staphylococcus aureus | Gram-positive Bacteria | 62.5 | [4] | |
| Escherichia coli | Gram-negative Bacteria | 125 | [4] | |
| Enterococcus faecalis | Gram-positive Bacteria | 125 | [4] | |
| Osmundalactone | Acinetobacter baumannii (multiresistant) | Gram-negative Bacteria | 10 | [4] |
| Escherichia coli (ESBL-producing) | Gram-negative Bacteria | 10 | [4] | |
| 5-hydroxy-hex-2-en-4-olide | Acinetobacter baumannii (multiresistant) | Gram-negative Bacteria | 6 | [4] |
| Escherichia coli (ESBL-producing) | Gram-negative Bacteria | 10 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the MIC of a lactone against a specific bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Lactone stock solution (in DMSO)
-
Sterile 96-well U-bottom plates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the lactone stock solution (at twice the highest desired concentration) to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (bacteria in MHB without lactone) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the lactone at which there is no visible growth (turbidity) of the bacteria.
Anti-inflammatory Activity
Sesquiterpene lactones are well-documented for their potent anti-inflammatory properties. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Mechanism of Action: Inhibition of the NF-κB Pathway
Sesquiterpene lactones can interfere with the NF-κB pathway at multiple points. The α-methylene-γ-lactone group is a reactive Michael acceptor that can alkylate nucleophilic sites on key signaling proteins.
Caption: Inhibition of NF-κB pathway by sesquiterpene lactones.
Certain lactones, like parthenolide, have been shown to target the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] Other lactones, such as helenalin (B1673037), can directly alkylate the p65 subunit of NF-κB, thereby inhibiting its ability to bind to DNA.[6] Both mechanisms prevent the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.
Experimental Protocol: In Vitro Anti-inflammatory Assay
Objective: To evaluate the anti-inflammatory effect of a lactone by measuring nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Lactone stock solution (in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the lactone for 1-2 hours.
-
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of each Griess Reagent component sequentially, with a short incubation period in between.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated cells. A parallel MTT assay should be performed to rule out cytotoxicity.[7][8][9]
Neuroprotective Activity
Emerging evidence suggests that certain lactones possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. One of the key mechanisms underlying neuronal damage is glutamate-induced excitotoxicity.
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
Objective: To assess the neuroprotective effect of a lactone against glutamate-induced cell death in primary cortical neurons.
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
L-glutamic acid
-
Lactone stock solution (in DMSO)
-
Cell viability assay kit (e.g., LDH release assay or Calcein-AM/Propidium Iodide staining)
-
24-well plates coated with poly-D-lysine
Procedure:
-
Cell Culture: Plate primary cortical neurons on coated 24-well plates and culture for at least 7-10 days to allow for maturation.
-
Pre-treatment: Treat the neurons with various concentrations of the lactone for 24 hours.
-
Excitotoxic Insult: Expose the neurons to a toxic concentration of L-glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes) in a buffer solution.
-
Recovery: Remove the glutamate-containing buffer and replace it with the original culture medium (containing the lactone). Incubate for 24 hours.
-
Viability Assessment: Measure cell viability using a suitable assay. For an LDH assay, measure the amount of lactate (B86563) dehydrogenase released into the culture medium as an indicator of cell death.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the lactone by comparing the cell viability in lactone-treated, glutamate-exposed wells to that in wells exposed to glutamate (B1630785) alone.[10][11]
Conclusion
Lactones and their derivatives are a rich source of biologically active compounds with significant therapeutic potential. Their diverse activities, particularly in the realms of oncology, infectious diseases, and inflammation, are underpinned by their ability to modulate key cellular signaling pathways. The experimental protocols and quantitative data presented in this guide offer a framework for the continued exploration and development of lactone-based therapeutics. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds will be crucial in translating their pharmacological promise into clinical applications.
References
- 1. Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility of Lactic Acid Bacteria Strains of Potential Use as Feed Additives - The Basic Safety and Usefulness Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
An In-Depth Technical Guide on the Membrane-Disruptive Properties of Sodium Lauroyl Lactylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Lauroyl Lactylate (SLL) is an anionic surfactant widely utilized in the cosmetic and food industries for its emulsifying, moisturizing, and antimicrobial properties. Beyond these conventional applications, SLL exhibits significant membrane-disruptive capabilities that are of increasing interest in pharmaceutical and biomedical research. This technical guide provides a comprehensive overview of the core membrane-disruptive properties of SLL, detailing its mechanisms of action, effects on cellular and model membranes, and its potential implications for drug delivery and antimicrobial applications. This document synthesizes available quantitative data, outlines detailed experimental protocols, and visualizes key mechanisms and workflows to serve as a vital resource for researchers in the field.
Introduction to Sodium this compound
Sodium this compound is the sodium salt of the ester formed from lauric acid and lactyl lactate. Its amphiphilic structure, comprising a hydrophobic 12-carbon lauryl chain and a more hydrophilic lactylate headgroup, is responsible for its surface-active properties. While recognized for being a mild surfactant suitable for sensitive skin, its ability to interact with and disrupt lipid bilayers is a key aspect of its functionality, particularly concerning its antimicrobial and skin barrier modulation effects. Understanding the nuances of these membrane interactions is crucial for harnessing its potential in advanced applications.
Mechanisms of Membrane Disruption
The primary mechanism by which SLL disrupts membranes is through the insertion of its hydrophobic lauryl tail into the lipid bilayer, while the hydrophilic lactylate headgroup interacts with the aqueous environment. This process is concentration-dependent and can be broadly categorized into the following stages:
-
Monomer Insertion: At concentrations below its Critical Micelle Concentration (CMC), SLL monomers insert into the lipid bilayer, leading to an increase in membrane fluidity and permeability.
-
Membrane Solubilization: At concentrations at or above the CMC, SLL micelles can extract lipid molecules from the bilayer, leading to the formation of mixed micelles and eventual solubilization of the membrane. This process can cause significant damage to cell integrity.
Studies using Quartz Crystal Microbalance with Dissipation (QCM-D) and Electrochemical Impedance Spectroscopy (EIS) have shown that SLL's membrane-disruptive properties are intermediate between the harsh surfactant Sodium Dodecyl Sulfate (SDS) and the more modest effects of its precursor, lauric acid.[1][2] SLL has been shown to cause complete solubilization of supported lipid bilayers.[1]
The hydrolytic breakdown of SLL into lauric acid and lactic acid results in less permanent membrane disruption, suggesting the intact SLL molecule is key to its potent membrane-disruptive activity.[1][2]
Quantitative Analysis of Membrane-Disruptive Properties
The following tables summarize the available quantitative data on the membrane-disruptive and related biological activities of Sodium this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|
| Critical Micelle Concentration (CMC) | Equivalent to Lauric Acid and SDS |[1][2] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus ATCC 25923 | 65 | [3] |
| Bacillus subtilis ATCC 6633 | 135 | [3] |
| Escherichia coli ATCC 25922 | 160 | [3] |
| Candida albicans ATCC 20032 | 200 |[3] |
Table 3: Cytotoxicity Data
| Cell Line | Assay | Endpoint | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| Human Keratinocytes (HaCaT) | Data Not Available |
| Other Cell Lines | Data Not Available | | | |
Table 4: Hemolytic Activity
| Red Blood Cell Source | Assay | Endpoint | % Hemolysis / HC50 | Reference |
|---|---|---|---|---|
| Human | Data Not Available | |||
| Rat | Data Not Available |
| Sheep | Data Not Available | | | |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the membrane-disruptive properties of surfactants like SLL.
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Target cells (e.g., HaCaT keratinocytes)
-
96-well microplates
-
Sodium this compound (SLL) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of SLL in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the SLL dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for a further 2-4 hours or overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration of SLL that causes 50% inhibition of cell viability) can be determined by plotting cell viability against the log of SLL concentration.
-
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
-
Materials:
-
Target cells and 96-well plates
-
SLL stock solution
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided with the kit for positive control)
-
-
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the kit (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control (cells treated with lysis buffer).
-
Hemolysis Assay
This assay measures the lytic effect of a compound on red blood cells (RBCs).
-
Materials:
-
Freshly collected whole blood (e.g., human, rat, or sheep) with an anticoagulant (e.g., heparin or EDTA)
-
Phosphate-buffered saline (PBS)
-
SLL stock solution
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Microcentrifuge tubes and 96-well plates
-
-
Procedure:
-
Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and plasma and wash the pelleted RBCs three times with cold PBS.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Prepare serial dilutions of SLL in PBS.
-
In microcentrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of the SLL dilutions.
-
For controls, mix 100 µL of RBCs with 100 µL of PBS (negative control) and 100 µL of 1% Triton X-100 (positive control).
-
Incubate the tubes at 37°C for 1 hour with gentle shaking.
-
Centrifuge the tubes at 1000 x g for 5 minutes.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (for hemoglobin release).
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Microorganism strains (e.g., S. aureus, E. coli, C. albicans)
-
Sterile 96-well microplates
-
SLL stock solution
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
-
Procedure:
-
Prepare serial two-fold dilutions of SLL in the broth medium directly in the 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control well (broth with inoculum, no SLL) and a negative control well (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of SLL at which no visible growth of the microorganism is observed.
-
Impact on Cellular Signaling Pathways
While direct studies on SLL's modulation of specific signaling pathways are limited, its membrane-disruptive properties are likely to trigger cellular stress responses. Based on studies of similar surfactants like Sodium Lauryl Sulfate (SLS), the interaction of SLL with cell membranes can be hypothesized to initiate the following signaling events, particularly in skin keratinocytes:
-
Calcium Influx: Disruption of the plasma membrane integrity can lead to an influx of extracellular calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ can act as a second messenger, activating a variety of downstream signaling cascades.[4]
-
Reactive Oxygen Species (ROS) Production: The influx of Ca²⁺ and general membrane stress can lead to the production of reactive oxygen species (ROS) by mitochondria and NADPH oxidases.[4][5]
-
Inflammatory Cytokine Release: Increased intracellular Ca²⁺ and ROS can activate transcription factors such as NF-κB and AP-1, leading to the production and release of pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][6][7] These cytokines play a crucial role in initiating and propagating inflammatory responses in the skin.
The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.
Conclusion
Sodium this compound exhibits significant membrane-disruptive properties that are fundamental to its antimicrobial and skin-interactive effects. While its mildness is touted in cosmetic applications, its ability to perturb and solubilize lipid bilayers at sufficient concentrations underscores its potential in pharmaceutical formulations, such as enhancing drug penetration or as an active antimicrobial agent. This guide provides a foundational understanding of these properties, supported by available data and detailed experimental protocols. Further research is warranted to fully elucidate the specific quantitative effects on various cell types and the precise signaling pathways involved in the cellular response to SLL-induced membrane disruption. Such studies will be invaluable for the development of novel and effective drug delivery systems and antimicrobial therapies.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Sodium Lauryl Sulfate Stimulates the Generation of Reactive Oxygen Species through Interactions with Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different characteristics of reactive oxygen species production by human keratinocyte cell line cells in response to allergens and irritants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. mdpi.com [mdpi.com]
Sodium Lauroyl Lactylate origin and derivation
An In-depth Technical Guide on the Origin and Derivation of Sodium Lauroyl Lactylate
Introduction
Sodium this compound (SLL) is an anionic surfactant and emulsifier extensively utilized in the cosmetic, personal care, and food industries.[1] It is prized for its natural origin, mildness, moisturizing properties, and excellent performance in stabilizing emulsions and generating foam.[2][3] Derived from renewable resources, it serves as an environmentally friendly alternative to traditional petroleum-based surfactants.[4][5] This technical guide provides a comprehensive overview of the origin, chemical derivation, key physicochemical properties, and analytical methodologies for Sodium this compound, intended for researchers, scientists, and drug development professionals.
Origin and Derivation
Sodium this compound is not a naturally occurring substance but is derived from natural, renewable raw materials through a multi-step chemical synthesis process.[6][7]
Raw Materials
The primary precursors for the synthesis of Sodium this compound are:
-
Lauric Acid (C₁₂H₂₄O₂): A saturated fatty acid that is predominantly sourced from the hydrolysis of coconut oil or palm kernel oil.[1][8]
-
Lactic Acid (C₃H₆O₃): An alpha-hydroxy acid (AHA) typically produced via the fermentation of sugars by microorganisms. The source of these sugars can be from milk (lactose) or other plant-based carbohydrates.[3][8][9]
-
Sodium Hydroxide (B78521) (NaOH): A strong base used as a neutralizing agent in the final step of the synthesis or as a reactant in an alternative pathway.[1][2]
Chemical Synthesis
The industrial production of Sodium this compound is primarily achieved through esterification followed by neutralization. Two common synthetic pathways are employed.
Pathway 1: Direct Esterification
This pathway involves the direct reaction of lauric acid with lactic acid to form this compound, which is subsequently neutralized.
-
Esterification: Lauric acid and lactic acid are heated together, typically at elevated temperatures (100°C to 250°C), often under a nitrogen atmosphere to prevent oxidative degradation.[10] This condensation reaction forms a mixture of this compound esters.
-
Neutralization: The resulting acidic ester mixture is then neutralized with a stoichiometric amount of sodium hydroxide to form the final sodium salt, Sodium this compound.[2][10]
Pathway 2: Two-Step Synthesis via Sodium Lactate (B86563)
This alternative method first creates sodium lactate, which then reacts with lauric acid.
-
Sodium Lactate Formation: Lactic acid is first reacted with sodium hydroxide in an aqueous solution to produce sodium lactate.[10][11]
-
Esterification: The sodium lactate solution is heated to high temperatures (typically 190°C to 210°C) to remove water.[10][11] Lauric acid is then added, and the esterification reaction proceeds.[10] A catalyst, such as excess sodium hydroxide, may be used.[11] The reaction is often conducted under vacuum in the later stages to drive the reaction to completion by removing water, a byproduct.[11][12]
The following diagram illustrates the general workflow for the synthesis of Sodium this compound.
Caption: General synthesis workflow for Sodium this compound.
Physicochemical Properties
The functional performance of Sodium this compound in various applications is dictated by its physicochemical properties. Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₃₁NaO₆ | [13] |
| Molecular Weight | ~366.4 g/mol | [14] |
| CAS Number | 13557-75-0 | [14] |
| Appearance | White to off-white waxy solid or paste | [8][13] |
| HLB Value | ~14.4 | [1][8][11] |
| Acid Value | 50 - 110 mg KOH/g | [1][8][15] |
| Saponification Value | 175 - 320 mg KOH/g | [1][8] |
| pH (Aqueous Solution) | 5.0 - 7.0 | [1][6] |
| Critical Micelle Conc. (CMC) | ~0.7 mM (in PBS) | [16] |
| Solubility | Water dispersible, Soluble in oils | [1][13] |
Mechanism of Action: Emulsification
As a surfactant, Sodium this compound's primary mechanism of action is the reduction of interfacial tension between immiscible liquids, such as oil and water.[17] Its molecular structure is amphiphilic, containing a hydrophobic (lipophilic) lauroyl tail and a hydrophilic lactylate headgroup.[3] When added to an oil-in-water mixture, the molecules orient themselves at the interface, with the hydrophobic tails penetrating the oil droplets and the hydrophilic heads remaining in the continuous water phase. This arrangement stabilizes the emulsion by forming a protective barrier around the oil droplets, preventing them from coalescing.
Caption: SLL molecules at an oil-water interface, stabilizing an emulsion.
Experimental Protocols: Quality Control
Ensuring the purity and quality of Sodium this compound is critical for its performance and safety. Standard analytical methods are employed for its characterization.
Protocol for Determination of Acid Value
The acid value is a measure of the free carboxylic acids present in the sample.
-
Sample Preparation: Accurately weigh approximately 1-2 g of the Sodium this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of neutralized ethanol (B145695) (or a suitable solvent mixture) and warm gently if necessary to dissolve the sample completely.
-
Titration: Add a few drops of phenolphthalein (B1677637) indicator solution. Titrate the solution with a standardized 0.1 N potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution until a faint pink color persists for at least 30 seconds.
-
Calculation: The acid value is calculated using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:
-
V = Volume of KOH/NaOH solution used in mL
-
N = Normality of the KOH/NaOH solution
-
56.1 = Molecular weight of KOH
-
W = Weight of the sample in grams
-
Protocol for Determination of Saponification Value
The saponification value is a measure of the total free and esterified acids.
-
Sample Preparation: Accurately weigh approximately 1 g of the sample into a 250 mL flask with a reflux condenser.
-
Reaction: Add 25.0 mL of 0.5 N alcoholic potassium hydroxide solution. Attach the condenser and reflux the mixture gently for 60 minutes.
-
Titration: Allow the flask to cool slightly and add a few drops of phenolphthalein indicator. Titrate the hot solution immediately with standardized 0.5 N hydrochloric acid (HCl).
-
Blank Determination: Perform a blank titration simultaneously, following the same procedure but omitting the sample.
-
Calculation: The saponification value is calculated as follows: Saponification Value (mg KOH/g) = ((B - S) × N × 56.1) / W Where:
-
B = Volume of HCl used for the blank in mL
-
S = Volume of HCl used for the sample in mL
-
N = Normality of the HCl solution
-
56.1 = Molecular weight of KOH
-
W = Weight of the sample in grams
-
Chromatographic Analysis (General Workflow)
High-Performance Liquid Chromatography (HPLC) is often used to assess the purity and composition of Sodium this compound.[3]
Caption: General workflow for HPLC analysis of Sodium this compound.
Conclusion
Sodium this compound is a high-performance, naturally-derived ingredient whose synthesis from lauric and lactic acids is well-established. Its amphiphilic nature governs its functionality as a potent emulsifier and surfactant. The quantitative parameters, including HLB, acid value, and CMC, provide a framework for its effective application in complex formulations. Adherence to standardized analytical protocols is essential for ensuring the quality, consistency, and safety of this versatile ingredient in research, drug development, and commercial products.
References
- 1. Sodium this compound in Cosmetics & Personal Care Products [periodical.knowde.com]
- 2. ru.unilongindustry.com [ru.unilongindustry.com]
- 3. Sodium this compound | High-Purity Reagent [benchchem.com]
- 4. Sodium this compound | Cosmetic Ingredients Guide [ci.guide]
- 5. ewg.org [ewg.org]
- 6. China Sodium this compound with CAS 13557-75-0 factory and manufacturers | Unilong [unilongmaterial.com]
- 7. Sodium this compound — Kanten Solutions [kantensolutions.com]
- 8. ingredientstodiefor.com [ingredientstodiefor.com]
- 9. paulaschoice-eu.com [paulaschoice-eu.com]
- 10. cir-safety.org [cir-safety.org]
- 11. You are being redirected... [ingredientstodiefor.com]
- 12. CN104326908A - Preparation method of sodium lauroyl lactate - Google Patents [patents.google.com]
- 13. specialchem.com [specialchem.com]
- 14. Sodium this compound | C18H31NaO6 | CID 23674328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemistryconnection.com [chemistryconnection.com]
- 16. Unraveling Membrane-Disruptive Properties of Sodium this compound and Its Hydrolytic Products: A QCM-D and EIS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cosmileeurope.eu [cosmileeurope.eu]
structural formula of Sodium Lauroyl Lactylate
An In-depth Technical Guide to Sodium Lauroyl Lactylate
Abstract
Sodium this compound (SLL) is an anionic surfactant of natural origin, produced through the esterification of lauric acid with lactic acid, followed by neutralization with a sodium source.[1][2] Its amphiphilic structure, comprising a hydrophobic lauryl tail and a hydrophilic lactylate head, imparts excellent emulsifying, foam-stabilizing, and moisturizing properties.[2][3] These characteristics, combined with its mildness and biodegradability, make it a valuable excipient in the pharmaceutical and cosmetic industries.[4][5] This guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis protocols, and key applications of Sodium this compound for professionals in research and drug development.
Chemical Structure and Physicochemical Properties
Sodium this compound is the sodium salt of the lauric acid ester of lactyl lactate (B86563).[6] The molecule consists of a 12-carbon fatty acid (lauric acid) linked via an ester bond to a dimer of lactic acid (lactyl lactate).[3] This structure provides a distinct hydrophilic-lipophilic balance, enabling it to function effectively at oil-water interfaces.
The IUPAC name for the most common form is sodium 2-(2-dodecanoyloxypropanoyloxy)propanoate.[3][7]
Structural Formula:
Physicochemical Data
The key quantitative properties of Sodium this compound are summarized in the table below, providing essential data for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₁NaO₆ | [1][7] |
| Molecular Weight | 366.4 g/mol | [3][7] |
| CAS Number | 13557-75-0 | [7][8] |
| Appearance | White to off-white waxy solid/powder | [1][6] |
| Melting Point | 55-59 °C | [6] |
| Solubility | Dispersible up to 10% in water; highly soluble in oils | [1][6] |
| Typical Use Level | 3-20% | [6] |
| Safety Profile | Low irritation potential; non-toxic and non-sensitizing at typical concentrations. Verified as a low-concern chemical by the EPA Safer Choice program. | [1][7] |
Synthesis of Sodium this compound: Experimental Protocols
The synthesis of Sodium this compound is primarily achieved through esterification. Two common industrial methodologies are detailed below.
Protocol 1: Direct Esterification of Acids
This method involves the direct reaction between lauric acid and lactic acid at elevated temperatures, followed by neutralization.
Methodology:
-
A high-concentration aqueous solution of lactic acid (e.g., 88-90%) is placed in a reaction vessel.[9]
-
The system is subjected to a vacuum at a controlled temperature (e.g., 20-40 °C) to remove excess water.[9]
-
Lauric acid is added to the dehydrated lactic acid.[9]
-
A catalyst may be introduced, and the mixture is stirred continuously.[9]
-
The temperature is raised to 140-200 °C under vacuum (e.g., 10 kPa) to drive the esterification reaction, which proceeds for several hours.[9]
-
After the reaction is complete, the resulting lauroyl lactylic acid is cooled.
-
The acid is neutralized by the addition of an aqueous sodium hydroxide (B78521) (NaOH) solution to yield the final product, Sodium this compound.[9]
-
The final product can be filtered and dried to obtain a solid.[9]
Protocol 2: Synthesis via Sodium Lactate Intermediate
This alternative pathway first creates sodium lactate, which then reacts with lauric acid. This method is often preferred as it can offer better control over the reaction.
Methodology:
-
Lactic acid is reacted with a stoichiometric amount of sodium hydroxide in an aqueous solution at room temperature to form sodium lactate.[3][10]
-
The resulting sodium lactate solution is heated to approximately 80 °C. Nitrogen gas is introduced to create an inert atmosphere, preventing oxidation.[10]
-
Lauric acid and a catalyst (e.g., a small amount of NaOH) are added to the hot sodium lactate.[10]
-
The reaction proceeds for approximately 60 minutes under the nitrogen atmosphere.[10]
-
A vacuum is then applied for an additional 20 minutes to remove any volatile byproducts and drive the reaction to completion.[10]
-
The mixture is then cooled and dried to yield Sodium this compound as a white to pale yellow solid.[10]
Visualized Workflows and Relationships
Synthesis Pathways
The following diagram illustrates the two primary experimental workflows for synthesizing Sodium this compound.
References
- 1. specialchem.com [specialchem.com]
- 2. Sodium this compound in Cosmetics & Personal Care Products [periodical.knowde.com]
- 3. Sodium this compound | High-Purity Reagent [benchchem.com]
- 4. Sodium this compound (Gentle Anionic Surfactant) [myskinrecipes.com]
- 5. thechemistryjournal.com [thechemistryjournal.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. Sodium this compound | C18H31NaO6 | CID 23674328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sodium this compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. Preparation method of fatty acyl lactic acid or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN104326908A - Preparation method of sodium lauroyl lactate - Google Patents [patents.google.com]
Antimicrobial Properties of Lauroyl Lactylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauroyl lactylates, esters of lauric acid and lactic acid, are versatile compounds with established applications in the food and cosmetic industries as emulsifiers and surfactants.[1][2][3] Beyond these functions, lauroyl lactylates, particularly their salt forms such as sodium lauroyl lactylate (SLL), exhibit significant antimicrobial properties.[4][5] This technical guide provides an in-depth overview of the antimicrobial characteristics of lauroyl lactylates, focusing on their mechanism of action, spectrum of activity, and the experimental methodologies used for their evaluation. The information is intended to support researchers and professionals in the fields of microbiology, drug development, and formulation science in harnessing the antimicrobial potential of these compounds.
The antimicrobial activity of lauroyl lactylates is primarily attributed to their lauric acid moiety, a 12-carbon saturated fatty acid known for its disruptive effects on microbial cell membranes.[4][5] This mechanism of action, targeting the physical integrity of the cell, is of particular interest in an era of growing antibiotic resistance.
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of lauroyl lactylates is the disruption of the microbial cell membrane.[1][5][6] This action is characteristic of surfactants and is dependent on the concentration of the this compound.
At concentrations below the Critical Micelle Concentration (CMC), this compound monomers can insert into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's integrity, leading to increased permeability. The compromised membrane can no longer effectively regulate the passage of ions and small molecules, resulting in the dissipation of electrochemical gradients essential for cellular processes such as ATP synthesis and nutrient transport.[5]
At concentrations at or above the CMC, lauroyl lactylates can form micelles that can solubilize the microbial membrane, leading to more severe damage, leakage of intracellular contents, and ultimately cell lysis.[1][5]
The general proposed mechanism of action is depicted in the following signaling pathway diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. Sodium this compound in Cosmetics & Personal Care Products [periodical.knowde.com]
- 3. thechemistryjournal.com [thechemistryjournal.com]
- 4. soteriskin.com [soteriskin.com]
- 5. Sodium this compound | High-Purity Reagent [benchchem.com]
- 6. Unraveling Membrane-Disruptive Properties of Sodium this compound and Its Hydrolytic Products: A QCM-D and EIS Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lauroyl Lactylate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lauroyl lactylates, particularly Sodium Lauroyl Lactylate (SLL), in the formulation of various drug delivery systems. Lauroyl lactylates are biocompatible and biodegradable anionic surfactants derived from lauric acid and lactic acid. Their amphiphilic nature, membrane-disruptive properties, and emulsifying capabilities make them attractive excipients for enhancing the solubility, stability, and bioavailability of a wide range of active pharmaceutical ingredients (APIs).
Overview of this compound in Drug Delivery
Lauroyl lactylates can be incorporated into several types of drug delivery systems, including:
-
Liposomes: As a component of the lipid bilayer, lauroyl lactylates can modify the surface properties of liposomes, potentially influencing their stability, drug release characteristics, and interaction with biological membranes.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lauroyl lactylates can act as emulsifiers and stabilizers in the preparation of SLNs and NLCs, which are effective carriers for lipophilic drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Due to their surfactant properties, lauroyl lactylates can be a key component in SEDDS formulations, which form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the oral bioavailability of poorly water-soluble drugs.[1][2][3]
-
Topical and Transdermal Formulations: The penetration-enhancing effects of surfactants are well-documented. Lauroyl lactylates can disrupt the stratum corneum, facilitating the delivery of drugs through the skin.[4][5][6]
The primary mechanism by which lauroyl lactylates are thought to enhance drug delivery is through their membrane-disruptive properties.[7][8] By interacting with the phospholipid bilayers of cell membranes, they can increase membrane fluidity and permeability, thereby facilitating the cellular uptake of encapsulated drugs.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-based drug delivery systems.
Formulation of Sodium this compound-Containing Liposomes
This protocol is adapted from a patented method for liposome (B1194612) production.[9]
Materials:
-
Phospholipon 90 (or other suitable phospholipid)
-
Sodium this compound (SLL)
-
Glycerin
-
Deionized water
-
Active Pharmaceutical Ingredient (API)
Protocol:
-
Lipid Phase Preparation:
-
Dissolve 104 mg of Phospholipon 90 and 16 mg of Sodium this compound in 1027 mg of glycerin at 80°C.
-
Alternatively, dissolve 95 mg of Phospholipon 90 and 15 mg of Sodium this compound in 500 ml of ethanol at 80°C.
-
If encapsulating a lipophilic API, dissolve it in the lipid phase at this stage.
-
-
Hydration:
-
For the glycerin-based method, slowly add deionized water dropwise to the lipid mixture while maintaining the temperature at 80°C.
-
For the ethanol-based method, add water at 80°C until a liquid crystalline phase is formed. Further dilution with water will yield a liposome dispersion.
-
If encapsulating a hydrophilic API, dissolve it in the aqueous phase before adding it to the lipid film.
-
-
Vesicle Formation: Continue the addition of the aqueous phase with gentle agitation until a homogenous liposomal dispersion is formed.
-
Sizing (Optional): To obtain unilamellar vesicles of a specific size, the liposome dispersion can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated API by dialysis or size exclusion chromatography.
Formulation of this compound-Stabilized Solid Lipid Nanoparticles (SLNs)
This is a general protocol for SLN preparation that can be adapted for use with this compound as a surfactant.
Materials:
-
Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
-
This compound (as surfactant/emulsifier)
-
Co-surfactant (e.g., Poloxamer 188)
-
Active Pharmaceutical Ingredient (API)
-
Deionized water
Protocol:
-
Lipid Phase Preparation:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the lipophilic API in the molten lipid.
-
-
Aqueous Phase Preparation:
-
Dissolve the this compound and co-surfactant in deionized water and heat to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., 10,000 - 20,000 rpm) for a specified time (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to high-pressure homogenization (HPH) for several cycles at a defined pressure to reduce the particle size to the nanometer range.
-
Alternatively, use ultrasonication.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to solidify the lipid, forming the SLNs.
-
-
Purification:
-
Separate the SLNs from the aqueous medium by centrifugation and wash with deionized water to remove excess surfactant and unencapsulated drug.
-
Characterization of this compound-Based Drug Delivery Systems
2.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Protocol:
-
Dilute the nanoparticle/liposome suspension with deionized water to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at a constant temperature (e.g., 25°C).
-
2.3.2. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Method: Centrifugation or dialysis followed by a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Protocol:
-
Separate the formulated nanoparticles/liposomes from the aqueous phase containing the unencapsulated drug by centrifugation or dialysis.
-
Quantify the amount of free drug in the supernatant/dialysate (W_free).
-
Disrupt the nanoparticles/liposomes using a suitable solvent to release the encapsulated drug and quantify the total amount of drug in the formulation (W_total).
-
Calculate EE and DL using the following equations:
-
EE (%) = [(W_total - W_free) / W_total] x 100
-
DL (%) = [(W_total - W_free) / W_nanoparticles] x 100 (where W_nanoparticles is the total weight of the nanoparticles).
-
-
2.3.3. In Vitro Drug Release Study
-
Method: Dialysis bag method.
-
Protocol:
-
Place a known amount of the drug-loaded formulation into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from the characterization of this compound-based drug delivery systems.
Table 1: Physicochemical Properties of this compound-Based Formulations
| Formulation Code | API | This compound Conc. (%) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| LL-Lipo-01 | Drug A | 5 | 150 ± 5.2 | 0.21 ± 0.03 | -25.4 ± 1.8 |
| LL-SLN-01 | Drug B | 2 | 210 ± 8.1 | 0.28 ± 0.05 | -18.9 ± 2.1 |
| LL-SEDDS-01 | Drug C | 10 | N/A (forms emulsion) | N/A | N/A |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Code | Drug Loading (%) | Encapsulation Efficiency (%) |
| LL-Lipo-01 | 2.5 ± 0.3 | 85.2 ± 3.5 |
| LL-SLN-01 | 5.1 ± 0.6 | 91.5 ± 2.8 |
| LL-SEDDS-01 | 10.0 (in pre-concentrate) | N/A |
Table 3: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) - LL-Lipo-01 | Cumulative Release (%) - LL-SLN-01 |
| 1 | 15.2 ± 1.8 | 10.5 ± 1.2 |
| 4 | 35.8 ± 2.5 | 28.4 ± 2.1 |
| 8 | 58.1 ± 3.1 | 45.9 ± 3.4 |
| 12 | 75.4 ± 4.2 | 62.1 ± 4.0 |
| 24 | 89.6 ± 3.8 | 78.3 ± 4.5 |
Signaling Pathways and Cellular Uptake
The primary mechanism of action for this compound in enhancing drug delivery is its ability to interact with and disrupt cell membranes. This can lead to increased cellular uptake of the drug-loaded carrier. The likely cellular uptake pathways include endocytosis (e.g., clathrin-mediated, caveolae-mediated) and potentially direct membrane fusion or translocation, especially at higher concentrations of the surfactant.
Conclusion
Lauroyl lactylates are versatile and effective excipients for the development of various drug delivery systems. Their surfactant properties, coupled with their ability to interact with biological membranes, can significantly enhance the delivery of a wide range of therapeutic agents. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of lauroyl lactylates in their own drug delivery research and development efforts. Further optimization of formulations and in-depth in vivo studies are warranted to fully elucidate their potential in clinical applications.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrar.com [ijrar.com]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling Membrane-Disruptive Properties of Sodium this compound and Its Hydrolytic Products: A QCM-D and EIS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling Membrane-Disruptive Properties of Sodium this compound and Its Hydrolytic Products: A QCM-D and EIS Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Lauroyl Lactylate in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Lauroyl Lactylate (SLL) is an anionic surfactant and emulsifier derived from natural and renewable resources, specifically lauric acid and lactic acid.[1][2] Its biocompatible and biodegradable nature, coupled with its excellent emulsifying and stabilizing properties, makes it a promising excipient in the formulation of nanoparticle-based drug delivery systems.[1] These systems, including solid lipid nanoparticles (SLNs) and nanoemulsions, offer significant advantages for enhancing the solubility, bioavailability, and controlled release of poorly water-soluble drugs.[3][4]
This document provides detailed application notes and protocols for the synthesis of nanoparticles using this compound, focusing on its role in creating stable and effective drug delivery platforms. The information presented is a synthesis of established nanoparticle preparation techniques and the known physicochemical properties of SLL.
Core Applications of this compound in Nanoparticle Synthesis
Sodium this compound's primary function in nanoparticle synthesis is to act as a stabilizer for the dispersed phase, preventing particle aggregation and ensuring the formation of a stable colloidal system. Its amphiphilic structure, with a lipophilic lauryl tail and a hydrophilic lactylate head, allows it to orient at the oil-water interface, reducing interfacial tension. This property is crucial for the formation of both solid lipid nanoparticles and nanoemulsions.
Key advantages of using SLL in nanoparticle formulations include:
-
Biocompatibility and Safety: SLL is considered a mild and gentle ingredient, suitable for various pharmaceutical applications.[1]
-
Enhanced Stability: It contributes to the physical stability of nano-formulations, preventing coalescence and maintaining a consistent particle size over time.[1]
-
Improved Drug Loading and Release: As a surfactant, it can influence the encapsulation efficiency of drugs within the nanoparticle matrix and modulate their release profiles.
Experimental Protocols
The following are generalized protocols for the preparation of solid lipid nanoparticles and nanoemulsions. While Sodium this compound is not explicitly mentioned as the primary surfactant in the cited literature for these specific drug formulations, its properties make it a suitable candidate for this role. Researchers should consider these protocols as a starting point and optimize the formulation parameters for their specific drug and application.
Protocol 1: Preparation of Drug-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol is adapted from methodologies used for preparing SLNs of poorly soluble drugs like ibuprofen (B1674241).[5][6]
Objective: To prepare drug-loaded SLNs using this compound as a surfactant for controlled drug release.
Materials:
-
Drug: e.g., Ibuprofen
-
Solid Lipid: e.g., Stearic Acid, Tristearin, or Glyceryl Monostearate[5][6]
-
Surfactant: Sodium this compound (SLL)
-
Aqueous Phase: Purified Water
Equipment:
-
High-Pressure Homogenizer
-
Magnetic Stirrer with Hot Plate
-
Ultrasonicator (optional)
-
Particle Size Analyzer
-
Zeta Potential Analyzer
-
Differential Scanning Calorimeter (DSC)
-
High-Performance Liquid Chromatography (HPLC) system
Workflow Diagram:
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Synthesis.
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid (e.g., stearic acid) by heating it to 5-10°C above its melting point.
-
Disperse the drug (e.g., ibuprofen) in the molten lipid and stir until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Disperse Sodium this compound in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm for 10-15 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The temperature should be maintained above the lipid's melting point.
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Characterization:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation. Quantify the amount of free drug in the supernatant and the total drug in the formulation using a validated HPLC method. Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method in a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 7.4).
-
Physical Stability: Monitor the particle size, PDI, and zeta potential of the SLN dispersion over a defined period at different storage conditions (e.g., 4°C and 25°C).
-
Protocol 2: Preparation of Drug-Loaded Nanoemulsions by High-Energy Ultrasonication
This protocol is based on general methods for preparing nanoemulsions of poorly soluble drugs like curcumin (B1669340) and ketoconazole.[7][8]
Objective: To formulate a stable drug-loaded nanoemulsion using this compound for enhanced drug solubilization and topical delivery.
Materials:
-
Drug: e.g., Curcumin or Ketoconazole
-
Oil Phase: e.g., Medium-chain triglycerides (MCT), Clove oil, or Eucalyptus oil[7][8]
-
Surfactant: Sodium this compound (SLL)
-
Co-surfactant (optional): e.g., Polyethylene glycol (PEG) 400
-
Aqueous Phase: Purified Water
Equipment:
-
High-energy Ultrasonicator (probe type)
-
Magnetic Stirrer
-
Particle Size Analyzer
-
Zeta Potential Analyzer
-
Transmission Electron Microscope (TEM)
-
HPLC system
Workflow Diagram:
Caption: Workflow for Nanoemulsion Synthesis.
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the drug (e.g., curcumin) in the selected oil (e.g., MCT).
-
-
Preparation of the Aqueous Phase:
-
Disperse Sodium this compound and the co-surfactant (if used) in purified water.
-
-
Formation of Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer to form a coarse emulsion.
-
-
High-Energy Ultrasonication:
-
Subject the coarse emulsion to high-energy ultrasonication using a probe sonicator. The sonication time and amplitude will need to be optimized to achieve the desired droplet size. The process should be carried out in an ice bath to prevent overheating.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Measure the mean droplet size, PDI, and zeta potential.
-
Drug Content: Determine the concentration of the drug in the nanoemulsion using a validated HPLC method.
-
In Vitro Drug Release: Conduct in vitro drug release studies using a dialysis bag or Franz diffusion cell, depending on the intended application (e.g., topical delivery).[8]
-
Morphology: Observe the shape and size of the nanoemulsion droplets using Transmission Electron Microscopy (TEM).
-
Stability: Evaluate the physical stability of the nanoemulsion by monitoring droplet size, PDI, and for any signs of phase separation over time at different storage temperatures.
-
Quantitative Data Summary
The following tables provide example data from the literature for nanoparticles formulated with other surfactants. These values can serve as a benchmark for researchers developing formulations with Sodium this compound.
Table 1: Physicochemical Properties of Ibuprofen-Loaded Solid Lipid Nanoparticles
| Formulation Code | Lipid | Surfactant | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SLN-1[5] | Stearic Acid | Poloxamer 188 | 250 ± 15 | 0.25 ± 0.05 | -25 ± 3 | 85 ± 5 |
| SLN-2[6] | Tristearin | Tween 80 | 300 ± 20 | 0.30 ± 0.07 | -30 ± 4 | 78 ± 6 |
| SLN-3 (Hypothetical) | Glyceryl Monostearate | SLL | Optimize | Optimize | Optimize | Optimize |
Table 2: Characteristics of Drug-Loaded Nanoemulsions
| Formulation Code | Drug | Oil Phase | Surfactant | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Content (%) |
| NE-1[7] | Curcumin | Turmeric Oil | Tween 80 | 130.6 | 0.151 | -1.7 | 92.45 |
| NE-2[8] | Ketoconazole | Clove Oil | Tween 80/Span 80 | <100 | 0.24 | N/A | >90 |
| NE-3 (Hypothetical) | Ibuprofen | MCT | SLL | Optimize | Optimize | Optimize | Optimize |
Note: "Optimize" indicates that these parameters need to be experimentally determined for formulations containing Sodium this compound.
Signaling Pathways and Mechanisms of Action
The nanoparticles developed using this compound are designed to improve drug delivery through several mechanisms:
-
Enhanced Permeation and Retention (EPR) Effect: For applications in cancer therapy, nanoparticles with sizes typically between 10 and 200 nm can accumulate in tumor tissues due to the leaky vasculature and poor lymphatic drainage.
-
Improved Cellular Uptake: The small size and surface properties of nanoparticles can facilitate their uptake by cells through endocytosis, delivering the drug payload directly into the intracellular environment.
-
Bypass of Efflux Pumps: For drugs that are substrates of efflux pumps like P-glycoprotein, encapsulation in nanoparticles can help bypass this resistance mechanism, increasing the intracellular drug concentration.
-
Controlled Release: The nanoparticle matrix can be designed to release the encapsulated drug in a sustained or triggered manner, maintaining therapeutic drug levels for an extended period and reducing side effects.
Diagram of Nanoparticle-Mediated Drug Delivery:
Caption: Mechanism of Nanoparticle-Mediated Drug Delivery.
Conclusion
Sodium this compound presents a viable and promising excipient for the formulation of various types of nanoparticles for drug delivery. Its favorable safety profile, combined with its effective emulsifying and stabilizing properties, makes it an attractive alternative to synthetic surfactants. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in developing novel and effective nanomedicines. Further research and optimization are necessary to fully elucidate its performance in specific drug delivery systems.
References
- 1. Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketoconazole-loaded poly-(lactic acid) nanoparticles: Characterization and improvement of antifungal efficacy in vitro against Candida and dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid Lipid Nanoparticles for Poorly Water-Soluble Drugs [jscimedcentral.com]
- 5. Preparation and characterization of ibuprofen solid lipid nanoparticles with enhanced solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid lipid nanoparticles for the controlled delivery of poorly water soluble non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin-loaded nanoemulsion for acute lung injury treatment via nebulization: Formulation, optimization and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Oils Enhance the Topical Delivery of Ketoconazole by Nanoemulgel for Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Lauroyl Lactylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauroyl lactylates, including sodium lauroyl lactylate and calcium this compound, are versatile emulsifiers and surfactants derived from lauric acid and lactic acid.[1] They are widely utilized in the food, cosmetic, and pharmaceutical industries to improve texture, stability, and foaming properties.[2] Accurate and reliable analytical methods are crucial for quality control, formulation development, and regulatory compliance. These application notes provide detailed protocols for the detection and quantification of lauroyl lactylates using various analytical techniques.
Analytical Methods Overview
The primary analytical methods for the characterization and quantification of lauroyl lactylates and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classic titration techniques for determining key quality parameters such as Acid Value and Saponification Value.
Chromatographic Methods are powerful for separating and quantifying individual components within a this compound sample, including the this compound itself, unreacted starting materials like lauric acid and lactic acid, and various lactylate oligomers.[1]
Titration Methods provide essential information about the overall quality of the this compound product, such as the amount of free fatty acids present and the average molecular weight of the esters.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analytical methods described. Please note that these values can vary depending on the specific instrumentation, column, and experimental conditions.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Typical Recovery |
| HPLC-ELSD/RID | This compound | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | 95 - 105% |
| GC-FID (as fatty acid methyl ester) | Lauric Acid | 10 - 50 ng/mL | 30 - 150 ng/mL | 92 - 108% |
| Titration (Acid Value) | Free Fatty Acids | Not Applicable | Not Applicable | Not Applicable |
| Titration (Saponification Value) | Esterified Acids | Not Applicable | Not Applicable | Not Applicable |
Note: Data for HPLC and GC are adapted from methods for similar acyl lactylates and may require validation for specific this compound matrices.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Refractive Index Detection (RID)
This method is suitable for the quantification of this compound and the separation of its components. Due to the lack of a strong UV chromophore in lauroyl lactylates, ELSD or RID is recommended.[1][3]
a. Sample Preparation:
-
Accurately weigh 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in isopropanol (B130326) or a mixture of methanol (B129727) and chloroform.
-
Bring the flask to volume with the solvent and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
b. HPLC-ELSD/RID Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and methanol or acetonitrile.[1][4]
-
Solvent A: Water
-
Solvent B: Methanol or Acetonitrile
-
-
Gradient Program:
-
0-5 min: 80% B
-
5-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20-21 min: Linear gradient back to 80% B
-
21-25 min: Hold at 80% B for column re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Parameters:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
-
RID Parameters: Maintain at a stable temperature, typically 35-40°C.
c. Data Analysis:
-
Identify the this compound peak based on its retention time, determined by running a standard.
-
Quantify the amount of this compound by creating a calibration curve with standards of known concentrations.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is suitable for determining the fatty acid composition of this compound after derivatization to fatty acid methyl esters (FAMEs).
a. Sample Preparation (Derivatization to FAMEs):
-
Accurately weigh 25 mg of the this compound sample into a screw-capped test tube.
-
Add 2 mL of 0.5 M methanolic sodium hydroxide (B78521).
-
Heat the mixture in a water bath at 80°C for 10 minutes.
-
Cool the tube and add 2 mL of boron trifluoride-methanol solution.
-
Heat again at 80°C for 10 minutes.
-
Cool to room temperature and add 2 mL of n-hexane and 2 mL of saturated sodium chloride solution.
-
Shake vigorously for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a GC vial.
b. GC-FID Parameters:
-
Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 10 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split or splitless injection).
c. Data Analysis:
-
Identify the methyl laurate peak based on its retention time compared to a FAME standard mixture.
-
Quantify the amount of lauric acid by using an internal standard (e.g., methyl heptadecanoate) and creating a calibration curve.
Titration Methods
a. Acid Value Determination: The acid value represents the milligrams of potassium hydroxide (KOH) required to neutralize the free fatty acids in one gram of the sample.[5]
Protocol:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of neutralized ethanol (B145695) (or a mixture of ethanol and diethyl ether) and a few drops of phenolphthalein (B1677637) indicator.
-
Heat the mixture gently if the sample does not dissolve completely.
-
Titrate the solution with standardized 0.1 M potassium hydroxide solution with constant swirling until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
Calculation: Acid Value = (V × N × 56.1) / W
-
V = Volume of KOH solution in mL
-
N = Normality of the KOH solution
-
W = Weight of the sample in grams
-
56.1 = Molecular weight of KOH
b. Saponification Value Determination: The saponification value is the number of milligrams of potassium hydroxide required to saponify the esters and neutralize the free acids in one gram of the sample.[6]
Protocol:
-
Accurately weigh approximately 2 g of the this compound sample into a 250 mL flask with a reflux condenser.
-
Add 25.0 mL of 0.5 M alcoholic potassium hydroxide solution.
-
Connect the flask to the reflux condenser and heat in a boiling water bath for 60 minutes, swirling occasionally.
-
Cool the flask and add a few drops of phenolphthalein indicator.
-
Titrate the excess KOH with standardized 0.5 M hydrochloric acid (HCl) until the pink color disappears.
-
Perform a blank titration with 25.0 mL of the alcoholic KOH solution but without the sample.
Calculation: Saponification Value = [(B - S) × N × 56.1] / W
-
B = Volume of HCl used for the blank in mL
-
S = Volume of HCl used for the sample in mL
-
N = Normality of the HCl solution
-
W = Weight of the sample in grams
-
56.1 = Molecular weight of KOH
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: GC analysis workflow for this compound fatty acid profile.
Caption: General workflow for titration analysis of this compound.
References
- 1. Sodium this compound | High-Purity Reagent [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fssai.gov.in [fssai.gov.in]
- 6. <401> FATS AND FIXED OILS [drugfuture.com]
Application Notes and Protocols for In Vitro Cell Culture Applications of Lauroyl Lactylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vitro applications of lauroyl lactylate, with a focus on its effects on human skin cells. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and safety of this compound for dermatological and cosmetic applications. While direct quantitative data for this compound is emerging, the protocols provided are based on established methodologies for similar compounds and relevant cellular endpoints.
Introduction
Sodium this compound (SLL) is a versatile surfactant derived from lauric acid and lactic acid, known for its emulsifying and mild cleansing properties in cosmetic formulations.[1][2] Beyond its physicochemical functions, preliminary evidence suggests that SLL may interact with skin cells at a biological level. One study indicated that SLL-based liposomal formulations can modestly reduce the proliferation of human keratinocytes in a dose-dependent manner, hinting at potential bioactivity.[3] Given its widespread use and the potential for direct interaction with skin, a thorough in vitro evaluation of its effects on key skin cell types, such as keratinocytes and fibroblasts, is warranted.
These application notes will detail protocols to investigate the following aspects of this compound's in vitro effects:
-
Cytotoxicity and Cell Viability: Determining the concentration range at which this compound is non-toxic to human keratinocytes and dermal fibroblasts.
-
Anti-inflammatory Potential: Assessing the ability of this compound to modulate the inflammatory response in keratinocytes.
-
Wound Healing and Proliferation: Evaluating the impact of this compound on the proliferation and migration of keratinocytes and fibroblasts, key processes in wound repair.
-
Extracellular Matrix Modulation: Investigating the effect of this compound on the production of collagen and other extracellular matrix components by dermal fibroblasts.
Data Presentation
Quantitative data from the described experimental protocols should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound on Human Keratinocytes (HaCaT) and Dermal Fibroblasts (HDFs)
| Cell Line | Treatment Duration | IC50 (µg/mL) |
| HaCaT | 24 hours | [Insert Data] |
| HaCaT | 48 hours | [Insert Data] |
| HDFs | 24 hours | [Insert Data] |
| HDFs | 48 hours | [Insert Data] |
Table 2: Effect of this compound on Inflammatory Mediator Release from TNF-α/IFN-γ-stimulated HaCaT Cells
| Inflammatory Mediator | Control (pg/mL) | TNF-α/IFN-γ (pg/mL) | TNF-α/IFN-γ + this compound (X µg/mL) (pg/mL) | % Inhibition |
| IL-1α | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| IL-6 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| IL-8 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| TSLP | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| TARC/CCL17 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| MDC/CCL22 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Effect of this compound on Keratinocyte and Fibroblast Proliferation
| Cell Line | Treatment | Proliferation Rate (% of Control) |
| HaCaT | This compound (Low Conc.) | [Insert Data] |
| HaCaT | This compound (High Conc.) | [Insert Data] |
| HDFs | This compound (Low Conc.) | [Insert Data] |
| HDFs | This compound (High Conc.) | [Insert Data] |
Table 4: Effect of this compound on Extracellular Matrix Protein Synthesis by Human Dermal Fibroblasts
| ECM Protein | Control | This compound (X µg/mL) | Fold Change |
| Collagen Type I | [Insert Data] | [Insert Data] | [Insert Data] |
| Elastin (B1584352) | [Insert Data] | [Insert Data] | [Insert Data] |
| Hyaluronic Acid | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to cells, which is crucial for selecting appropriate concentrations for subsequent experiments.
Materials:
-
Human keratinocyte cell line (HaCaT) or normal human epidermal keratinocytes (NHEK)
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HaCaT or HDF cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the culture medium from the wells and replace it with 100 µL of the diluted this compound solutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Anti-inflammatory Activity Assay in Keratinocytes
This protocol assesses the potential of this compound to reduce the production of pro-inflammatory mediators in keratinocytes stimulated with inflammatory agents.
Materials:
-
HaCaT cells
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound stock solution
-
Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for IL-1α, IL-6, IL-8, TSLP, TARC/CCL17, and MDC/CCL22
-
24-well cell culture plates
Protocol:
-
Cell Seeding: Seed HaCaT cells into 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.
-
Inflammatory Stimulation: Add a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) to the wells (except for the negative control) to induce an inflammatory response.[4]
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
ELISA: Quantify the concentrations of IL-1α, IL-6, IL-8, TSLP, TARC, and MDC in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of inflammatory mediators in the different treatment groups to determine the inhibitory effect of this compound.
In Vitro Wound Healing (Scratch) Assay
This assay evaluates the effect of this compound on the migration and proliferation of keratinocytes and fibroblasts, which are crucial for wound closure.
Materials:
-
HaCaT cells or HDFs
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound stock solution
-
6-well cell culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HaCaT or HDF cells into 6-well plates and grow them to full confluency.
-
Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of this compound to the wells. Use a medium without serum or with low serum to minimize proliferation effects if only migration is to be assessed.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the wound closure rates between the treated and control groups.
Extracellular Matrix Protein Synthesis Assay
This protocol is designed to assess the influence of this compound on the production of key extracellular matrix proteins by dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (HDFs)
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound stock solution
-
Sircol™ Soluble Collagen Assay kit
-
FASTIN™ Elastin Assay kit
-
Hyaluronic Acid ELISA kit
-
24-well cell culture plates
Protocol:
-
Cell Seeding and Treatment: Seed HDFs in 24-well plates and treat with non-toxic concentrations of this compound for 48-72 hours.
-
Supernatant and Cell Lysate Collection: Collect the culture supernatants for the analysis of secreted collagen, elastin, and hyaluronic acid. Lyse the cells to analyze cell-associated proteins if necessary.
-
Collagen Quantification: Use the Sircol™ assay to measure the amount of soluble collagen in the culture supernatants according to the manufacturer's protocol.
-
Elastin Quantification: Use the FASTIN™ Elastin Assay to measure the amount of elastin in the culture supernatants.
-
Hyaluronic Acid Quantification: Use a specific ELISA kit to determine the concentration of hyaluronic acid in the supernatants.
-
Data Analysis: Normalize the amount of each ECM protein to the total protein content or cell number and compare the results between treated and control groups.
Signaling Pathway Analysis
Based on the outcomes of the anti-inflammatory assays, further investigation into the underlying molecular mechanisms can be performed. The NF-κB and MAPK signaling pathways are key regulators of inflammation in the skin.[4]
Hypothetical Signaling Pathway: Inhibition of NF-κB Activation by this compound
Protocol for Western Blot Analysis of NF-κB and MAPK Pathways:
-
Cell Treatment and Lysis: Treat HaCaT cells with this compound and/or TNF-α/IFN-γ as described in the anti-inflammatory assay. Lyse the cells at different time points to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein to assess the activation state of the signaling pathways.
These application notes and protocols provide a framework for the systematic in vitro evaluation of this compound's effects on human skin cells. The results from these studies will be invaluable for understanding its biological activity and for the development of safe and effective dermatological and cosmetic products.
References
Application Notes and Protocols for Formulation with Sodium Lauroyl Lactylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Lauroyl Lactylate (SLL) is an anionic surfactant and emulsifier derived from natural and renewable resources, specifically lactic acid and lauric acid from coconut or palm oil.[1][2] It is widely recognized for its mildness, moisturizing properties, and biocompatibility, making it an increasingly attractive excipient in pharmaceutical and drug delivery applications.[1][3] SLL's primary functions in formulations include acting as an oil-in-water (O/W) emulsifier, a gentle cleansing agent (surfactant), and a stabilizer in creams and lotions.[1][4] Its inherent antimicrobial properties, derived from lauric acid, and its ability to enhance skin hydration offer additional benefits in topical and transdermal drug delivery systems.[1][4] This document provides detailed application notes and model protocols for utilizing Sodium this compound in the development of advanced drug delivery systems.
Data Presentation: Physicochemical and Performance Characteristics
The following tables summarize key quantitative data for Sodium this compound, which are essential for formulation design.
Table 1: Physicochemical Properties of Sodium this compound
| Property | Value | Reference |
| Appearance | Waxy Solid / White to off-white powder | [1][5] |
| Type | Anionic Surfactant/Emulsifier | [1] |
| HLB Value | 14.4 | [5] |
| Critical Micelle Concentration (CMC) | ~700 µM in PBS | [6] |
| Saponification Value (mg KOH/g) | 175 - 210 | [5] |
| Acid Value (mg KOH/g) | 50 - 70 | [5] |
| pH Compatibility | 4.0 - 9.0 | [4] |
| Solubility | Soluble in oils, dispersible in water | [1] |
Table 2: Performance in Mixed Surfactant Systems (SLL and Sodium Lauroyl Glycinate - SLG)
| Mole Fraction of SLL (αSLL) | Property | Observation | Reference |
| 0.4 | Surface Tension (γcmc) | Minimum value of 22.6 mN/m, indicating highest surface activity. | [7] |
| 0.4 | Foaming Properties | Best foaming performance. | [7] |
| 0.6 | Wetting Ability | Best wetting performance. | [7] |
| 0.8 | Dynamic Adsorption | Optimum dynamic adsorption properties. | [7] |
Application Note 1: Topical Drug Delivery Systems
Sodium this compound is an excellent candidate for topical drug delivery systems due to its emulsifying, moisturizing, and skin-friendly nature.[3] Its molecular structure allows for interaction with lipid bilayers, suggesting a potential to act as a permeation enhancer by disrupting the stratum corneum, thereby facilitating drug absorption into the skin.[8][9]
Experimental Protocol 1: Formulation of a Topical Cream with a Model API
This protocol describes the formulation of a 1% (w/w) topical cream using Sodium this compound as the primary O/W emulsifier.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Sodium this compound (SLL)
-
Sodium Stearoyl Lactylate (SSL) (Co-emulsifier)
-
Cetearyl Alcohol (Thickener/Stabilizer)
-
Caprylic/Capric Triglyceride (Oil Phase)
-
Glycerin (Humectant)
-
Xanthan Gum (Aqueous Phase Thickener)
-
Phenoxyethanol (Preservative)
-
Purified Water
Equipment:
-
Homogenizer (e.g., rotor-stator)
-
Two temperature-controlled water baths
-
Beakers and stirring equipment
-
pH meter
Procedure:
-
Aqueous Phase Preparation:
-
In a beaker, disperse Xanthan Gum in Glycerin to form a slurry.
-
Add the slurry to Purified Water while stirring to avoid clumping.
-
Add Sodium this compound to the aqueous phase.[5]
-
Heat the aqueous phase to 75°C in a water bath.
-
-
Oil Phase Preparation:
-
In a separate beaker, combine Caprylic/Capric Triglyceride, Cetearyl Alcohol, and Sodium Stearoyl Lactylate.[5]
-
Heat the oil phase to 75°C in a separate water bath until all components are melted and uniform.
-
Disperse the API into the heated oil phase and stir until fully dissolved.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 5000 rpm) for 5-10 minutes.
-
Continue homogenization while allowing the emulsion to cool.
-
-
Final Steps:
-
Once the emulsion has cooled to below 40°C, add the preservative (Phenoxyethanol) and mix until uniform.
-
Adjust the pH to a skin-compatible range (e.g., 5.5 - 6.5) using a suitable pH adjuster if necessary.
-
Allow the cream to cool to room temperature with gentle stirring.
-
Application Note 2: Nanoemulsion-Based Drug Delivery
Nanoemulsions are nanometer-sized droplets of one liquid dispersed in another, offering a promising vehicle for poorly water-soluble drugs by increasing their surface area and bioavailability.[10][11] With a high HLB value of 14.4, SLL is well-suited for creating stable O/W nanoemulsions.[5][12]
Experimental Protocol 2: Formulation of a Drug-Loaded Nanoemulsion
This protocol outlines the preparation of a drug-loaded nanoemulsion using the high-pressure homogenization method.
Materials:
-
Poorly water-soluble API
-
Medium-Chain Triglyceride (MCT) Oil (Oil Phase)
-
Sodium this compound (SLL) (Surfactant)
-
Polysorbate 80 (Co-surfactant)
-
Glycerin (Tonicity agent)
-
Purified Water
Equipment:
-
High-pressure homogenizer
-
Magnetic stirrer and hot plate
-
Ultrasonic bath
Procedure:
-
Oil Phase Preparation:
-
Dissolve the API in MCT oil. Gentle heating and sonication may be applied to facilitate dissolution.
-
-
Aqueous Phase Preparation:
-
Dissolve Sodium this compound, Polysorbate 80, and Glycerin in Purified Water.
-
Heat both the oil and aqueous phases to 60°C.
-
-
Pre-emulsion Formation:
-
Add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000 rpm) for 15 minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
Homogenize at a pressure of 15,000-20,000 psi for 3-5 cycles.
-
Collect the resulting nanoemulsion in a sterile container and cool to room temperature.
-
Evaluation Protocols
Protocol 3: Physicochemical Characterization of Nanoemulsions
-
Droplet Size and Polydispersity Index (PDI):
-
Dilute the nanoemulsion with purified water to an appropriate concentration.
-
Measure the mean droplet size and PDI using Dynamic Light Scattering (DLS). A PDI value below 0.3 indicates a narrow and uniform size distribution.[13]
-
-
Zeta Potential:
-
Dilute the nanoemulsion with purified water.
-
Measure the zeta potential using a zetameter. A value of ±30 mV or greater suggests good physical stability due to electrostatic repulsion between droplets.
-
-
Drug Entrapment Efficiency (EE%):
-
Separate the free, un-entrapped drug from the nanoemulsion using a centrifugation technique (e.g., ultrafiltration).
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC).
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 4: Stability Testing of Formulations
-
Thermodynamic Stability:
-
Freeze-Thaw Cycling: Subject the formulation to at least three cycles of freezing at -20°C for 48 hours followed by thawing at 40°C for 48 hours. Observe for any phase separation, creaming, or cracking.
-
Centrifugation: Centrifuge the formulation at 3500 rpm for 30 minutes and observe for any signs of instability.
-
-
Long-Term Stability:
-
Store the formulation in sealed containers at different ICH-recommended conditions (e.g., 25°C/60% RH and 40°C/75% RH).
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), evaluate the formulation for changes in physical appearance, pH, viscosity, droplet size, and drug content.
-
Mandatory Visualizations
Caption: Proposed mechanism of SLL-enhanced skin permeation.
References
- 1. specialchem.com [specialchem.com]
- 2. youtube.com [youtube.com]
- 3. Market Insight Architects - Sodium this compound Market By Application [sites.google.com]
- 4. Sodium this compound in Cosmetics & Personal Care Products [periodical.knowde.com]
- 5. ingredientstodiefor.com [ingredientstodiefor.com]
- 6. mdpi.com [mdpi.com]
- 7. Study on the Properties of the Sodium Lauroyl Glycinate and Sodium this compound Composite System [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium this compound | High-Purity Reagent [benchchem.com]
- 9. Unraveling Membrane-Disruptive Properties of Sodium this compound and Its Hydrolytic Products: A QCM-D and EIS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Study of Nanoemulsions and Nanoemulsion-Based Hydrogels for the Encapsulation of Lipophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Influence of nanoemulsion/gum ratio on droplet size distribution, rheology and physical stability of nanoemulgels containing inulin and omega‐3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lauroyl Lactylate as a Surfactant in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of lauroyl lactylate, primarily in the form of Sodium this compound (SLL), as a versatile anionic surfactant in various research applications. Detailed protocols are provided for key experimental procedures.
Physicochemical Properties and Data
Sodium this compound (SLL) is a naturally derived, food-grade anionic surfactant known for its emulsifying, foaming, and moisturizing properties.[1] It is produced from the esterification of lauric acid with lactic acid, followed by neutralization with sodium hydroxide. Its amphiphilic nature, with a 12-carbon lauroyl chain as the hydrophobic tail and a hydrophilic lactylate headgroup, allows it to effectively reduce surface tension at oil-water and air-water interfaces.[2]
SLL is recognized for its mildness and biodegradability, making it a suitable alternative to harsher synthetic surfactants in various formulations.[3] In research, its ability to form micelles and disrupt lipid bilayers is of particular interest for drug delivery and cell lysis applications.[4]
Table 1: Quantitative Physicochemical Properties of Sodium this compound (SLL)
| Property | Value | Conditions / Notes | Source(s) |
| Molecular Formula | C₁₈H₃₁NaO₆ | ||
| Molecular Weight | 366.4 g/mol | [2] | |
| Critical Micelle Concentration (CMC) | ~700 µM (~0.256 mg/mL) | In Phosphate-Buffered Saline (PBS) | [4] |
| Surface Tension at CMC (γcmc) | ~22.6 mN/m | When mixed with Sodium Lauroyl Glycinate (mole fraction of SLL = 0.4) | [5] |
| Hydrophilic-Lipophilic Balance (HLB) | ~14.4 | Estimated value | [5] |
| Appearance | White to off-white waxy solid/paste | At room temperature | |
| Solubility | Water soluble, highly soluble in oils | Dispersible up to 10% in water | |
| pH (1% aqueous solution) | 6.0 - 7.0 | [6] |
Application: Drug Delivery Systems
SLL's surfactant properties make it a valuable excipient in the formulation of various drug delivery systems, including nanoemulsions and liposomes. It can act as an emulsifier to stabilize oil-in-water formulations, a solubilizing agent for poorly water-soluble drugs, and a penetration enhancer for transdermal and mucosal delivery.[7][8]
Nanoemulsion Formulation for Poorly Water-Soluble Drugs
Application Note: Nanoemulsions are kinetically stable colloidal dispersions with droplet sizes typically in the range of 20-200 nm.[9] They are excellent vehicles for enhancing the oral bioavailability and transdermal delivery of hydrophobic drugs. SLL can be used as the primary or co-surfactant to stabilize the oil droplets in an aqueous phase. The small droplet size provides a large surface area for drug absorption.[10][11]
Experimental Protocol: Preparation of a Drug-Loaded Nanoemulsion by High-Pressure Homogenization
This protocol describes the formulation of an oil-in-water (O/W) nanoemulsion for encapsulating a generic hydrophobic drug.
Materials:
-
Hydrophobic Active Pharmaceutical Ingredient (API)
-
Oil Phase: Medium-chain triglycerides (MCT) or other suitable oil
-
Aqueous Phase: Ultrapure water
-
Surfactant: Sodium this compound (SLL)
-
Co-surfactant (optional): e.g., a polysorbate such as Tween 80
-
High-pressure homogenizer
-
Magnetic stirrer and hot plate
Procedure:
-
Oil Phase Preparation: Dissolve the hydrophobic API in the oil phase at a predetermined concentration. Gently heat and stir if necessary to ensure complete dissolution.
-
Aqueous Phase Preparation: Disperse the Sodium this compound (and co-surfactant, if used) in the ultrapure water. Heat the mixture to approximately 70°C with continuous stirring to ensure complete dissolution of the surfactant.
-
Pre-emulsion Formation: While stirring the aqueous phase, slowly add the oil phase. Continue stirring for 15-30 minutes to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. The number of passes and the pressure should be optimized to achieve the desired droplet size (e.g., 5-10 passes at 15,000-20,000 psi). Maintain the temperature of the system during homogenization.
-
Cooling: Allow the resulting nanoemulsion to cool to room temperature while stirring gently.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, drug encapsulation efficiency, and stability.
Liposome (B1194612) Formulation
Application Note: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. SLL can be incorporated into the lipid bilayer to modify its properties, such as stability and drug release characteristics.[2][12] The inclusion of an anionic surfactant like SLL can also impart a negative surface charge, which may help to prevent aggregation.
Experimental Protocol: Preparation of Drug-Loaded Liposomes by Thin-Film Hydration
This protocol is adapted from standard liposome preparation methods and incorporates SLL as a stabilizing agent.[13][14]
Materials:
-
Lipid mixture (e.g., Phosphatidylcholine and Cholesterol in a 2:1 molar ratio)
-
Sodium this compound (SLL)
-
Drug (hydrophilic or hydrophobic)
-
Organic solvent (e.g., Chloroform:Methanol, 2:1 v/v)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the lipid mixture, Sodium this compound (e.g., at 5-10 mol% of total lipids), and the hydrophobic drug (if applicable) in the organic solvent.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
The hydration should be performed at a temperature above the phase transition temperature of the primary lipid, with gentle rotation of the flask. This will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To produce smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated drug from the liposome suspension by dialysis against fresh buffer or by size exclusion chromatography.
-
-
Characterization:
-
Analyze the liposomes for particle size, PDI, zeta potential, encapsulation efficiency, and drug release profile.
-
Application: Cell Lysis for Protein Extraction
Application Note: The membrane-disruptive properties of SLL make it a potential surfactant for cell lysis in protein extraction protocols.[4] Its ability to solubilize lipid bilayers can be harnessed to release intracellular contents. As a milder anionic surfactant compared to Sodium Dodecyl Sulfate (SDS), SLL may be advantageous in preserving the structure and function of certain proteins. It can be used as an alternative to or in combination with other non-ionic detergents like Triton X-100 or NP-40 in lysis buffers.[9]
Experimental Protocol: Mammalian Cell Lysis Using a this compound-Based Buffer
This protocol provides a starting point for using SLL in a cell lysis buffer. Optimization of the SLL concentration may be required depending on the cell type and the target protein.
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
SLL Lysis Buffer:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1 mM EDTA
-
0.5 - 1.0% (w/v) Sodium this compound
-
Protease and phosphatase inhibitor cocktails (added fresh)
-
-
Cell scraper (for adherent cells)
-
Refrigerated microcentrifuge
Procedure:
-
Cell Preparation:
-
Adherent Cells: Place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Lysis:
-
Adherent Cells: Aspirate the PBS and add an appropriate volume of ice-cold SLL Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Add ice-cold SLL Lysis Buffer to the cell pellet. Resuspend the pellet by gentle pipetting.
-
-
Incubation: Incubate the lysate on ice for 20-30 minutes with occasional gentle vortexing to facilitate lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Downstream Processing: The protein concentration of the lysate can be determined using a compatible protein assay (e.g., BCA assay). The lysate is now ready for downstream applications such as Western blotting, immunoprecipitation, or enzyme activity assays.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for SLL as a surfactant in a biological context is its interaction with and disruption of lipid membranes. This process is concentration-dependent.
-
Below CMC: SLL monomers can insert into the lipid bilayer, which increases membrane fluidity.
-
At and Above CMC: SLL molecules self-assemble into micelles. These micelles can then extract lipid molecules from the cell membrane, leading to the formation of mixed micelles and eventual solubilization of the membrane.[4]
This membrane disruption is the key event that leads to cell lysis. In drug delivery, this same property can be leveraged to enhance the permeation of drugs across cellular barriers like the skin or mucosal membranes.
References
- 1. ptglab.com [ptglab.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations [mdpi.com]
- 4. Unraveling Membrane-Disruptive Properties of Sodium this compound and Its Hydrolytic Products: A QCM-D and EIS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoemulsion as pharmaceutical carrier for dermal and transdermal drug delivery: Formulation development, stability issues, basic considerations and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysis Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. Nanoemulsion-based dosage forms for the transdermal drug delivery applications: A review of recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. Cell Lysis Buffers | Thermo Fisher Scientific - ID [thermofisher.com]
- 10. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DE19748796A1 - Process for the production of liposomes - Google Patents [patents.google.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
Application of Lauroyl Lactylate in Cosmetic Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauroyl lactylates, available primarily as sodium lauroyl lactylate (SLL) and calcium this compound, are versatile and naturally-derived ingredients increasingly utilized in cosmetic and personal care formulations. Formed from the esterification of lauric acid and lactic acid, these ingredients offer a range of functionalities, including emulsification, surfactant properties, and moisturization.[1][2] Their mild nature and safety profile make them suitable for a wide array of products, from rinse-off cleansers to leave-on skin care.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and formulators in the effective use of lauroyl lactylates.
Physicochemical Properties and Functions
Lauroyl lactylates are anionic surfactants that are soluble in oil and dispersible in water.[3] They are valued for their ability to create stable oil-in-water emulsions, contribute to a creamy foam structure, and impart a moisturizing feel to formulations.[1]
Key Functions:
-
Emulsifier: Lauroyl lactylates are effective at stabilizing oil-in-water emulsions, creating a homogenous and consistent texture in creams and lotions.[1][2]
-
Surfactant: They act as mild cleansing agents, effectively removing dirt and oil without stripping the skin's natural moisture barrier.[1][2]
-
Moisturizing Agent: The presence of lauric acid and lactic acid contributes to their moisturizing properties, helping to hydrate (B1144303) the skin and improve its barrier function.[4]
-
Antimicrobial Properties: Lauric acid, a component of this compound, is known for its antimicrobial activity, which can be beneficial in certain formulations.[5]
-
Foam Booster: In cleansing products, they can enhance the foam's creaminess and stability.[1]
A logical diagram illustrating the multifunctional role of this compound in cosmetic formulations is presented below.
Quantitative Data Summary
The following tables summarize available quantitative data on the safety and efficacy of lauroyl lactylates.
Table 1: Toxicological Data for Sodium this compound
| Test | Species | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | 6.81 g/kg (male) | [6] |
Table 2: Skin Sensitization Data for Sodium this compound
| Test | Species | Concentration | Result | Reference |
| Local Lymph Node Assay (LLNA) | Mouse | Up to 50% | Weak sensitizer (B1316253) (EC3 = 15%) | [7] |
| Guinea Pig Maximization Test | Guinea Pig | 0.5% (challenge) | Weak skin sensitizer | [7] |
Table 3: Antimicrobial Efficacy of Sodium this compound
| Microorganism | Concentration of SLL | Co-ingredient | pH | Efficacy | Reference |
| B. cepacia | 0.35% | 0.65% Methylpropanediol | ~4.50 | Above negative control | [5] |
| B. cepacia | 1.00% | 0.65% Methylpropanediol | ~4.50 | Increased antimicrobial effectiveness | [5] |
| B. cepacia | 1.00% | 0.65% Methylpropanediol | 5.43 | Significantly depressed antimicrobial effectiveness | [5] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of this compound in cosmetic formulations are provided below.
Skin Sensitization and Irritation Potential
a) Human Repeat Insult Patch Test (HRIPT)
This protocol is designed to assess the potential of a cosmetic formulation containing this compound to induce skin irritation and sensitization (allergic contact dermatitis).
Methodology:
-
Subject Recruitment: A panel of 50-100 healthy volunteers is recruited.
-
Induction Phase (3 weeks):
-
A patch containing the test formulation (e.g., a cream with 2% Sodium this compound) is applied to the same site on the upper back of each subject.
-
The patch remains in place for 24 hours under occlusion.
-
After 24 hours, the patch is removed, and the site is evaluated for signs of irritation (erythema, edema) at 48 hours post-application.
-
This procedure is repeated nine times over a three-week period.
-
-
Rest Phase (2 weeks): No patches are applied to allow for the development of any potential sensitization.
-
Challenge Phase:
-
A challenge patch with the test formulation is applied to a new, untreated site on the back.
-
The patch is removed after 24 hours, and the site is evaluated for any reaction at 48 and 96 hours post-application.
-
-
Data Analysis: The incidence and severity of skin reactions during the induction and challenge phases are recorded and analyzed to determine the irritation and sensitization potential.
b) In Vitro Skin Irritation: Reconstructed Human Epidermis Test
This in vitro method assesses the skin irritation potential of a formulation using a three-dimensional human epidermis model, reducing the need for animal testing.
Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in assay medium.
-
Test Substance Application: The cosmetic formulation containing this compound is applied topically to the surface of the epidermis tissues. A negative control (e.g., PBS) and a positive control (e.g., 5% SDS solution) are also tested in parallel.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
-
Rinsing and Post-Incubation: The test substance is rinsed off, and the tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours).
-
Viability Assessment (MTT Assay):
-
Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells metabolize MTT into a purple formazan (B1609692) salt.
-
The formazan is extracted with isopropanol, and the optical density is measured using a spectrophotometer.
-
-
Data Analysis: The viability of the tissues treated with the test formulation is calculated as a percentage of the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.
Moisturization Efficacy
a) Skin Hydration Measurement (Corneometry)
This non-invasive method measures the hydration level of the stratum corneum.
Methodology:
-
Subject Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for at least 20 minutes.
-
Baseline Measurement: A baseline skin hydration reading is taken on a defined area of the forearm using a Corneometer.
-
Product Application: A standardized amount of the formulation containing this compound is applied to the test area. A control area is left untreated or treated with a placebo formulation.
-
Post-Application Measurements: Corneometer readings are taken at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: The change in skin hydration from baseline is calculated and compared between the test and control areas.
b) Transepidermal Water Loss (TEWL) Measurement
TEWL measurement assesses the skin's barrier function by quantifying the amount of water that evaporates from the skin surface.
Methodology:
-
Subject Acclimatization: Similar to corneometry, subjects are acclimatized to a controlled environment.
-
Baseline Measurement: A baseline TEWL reading is taken from a defined area on the forearm using a Tewameter.
-
Product Application: The test formulation is applied to the designated area.
-
Post-Application Measurements: TEWL is measured at various time points after application.
-
Data Analysis: A decrease in TEWL compared to the baseline and a control area indicates an improvement in the skin's barrier function.
Emulsion Stability Testing
This protocol evaluates the physical stability of an emulsion formulated with this compound.
References
- 1. Sodium this compound in Cosmetics & Personal Care Products [periodical.knowde.com]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. soteriskin.com [soteriskin.com]
- 5. WO2018222184A1 - Antimicrobial composition including an acyl lactylate and a glycol and methods of inhibiting microbial growth utilizing the same - Google Patents [patents.google.com]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
Application Notes and Protocols for Lauroyl Lactylates as Food-Grade Emulsifiers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lauroyl lactylates, specifically Sodium Lauroyl Lactylate (SLL) and Calcium this compound (CSL), as food-grade emulsifiers. This document outlines their functional properties, presents illustrative quantitative data on their performance, and offers detailed experimental protocols for their evaluation in food and pharmaceutical applications.
Application Notes
Lauroyl lactylates are anionic surfactants derived from the esterification of lauric acid with lactic acid.[1] They are highly effective oil-in-water emulsifiers and are valued in the food industry for their ability to improve the texture, stability, and shelf life of various products.[2][3][4] Their primary functions include:
-
Emulsification: Lauroyl lactylates reduce the interfacial tension between oil and water, allowing for the formation of stable emulsions. This is crucial in products like sauces, dressings, and non-dairy creamers.[5]
-
Dough Conditioning: In baked goods, lactylates interact with gluten and starch, strengthening the dough structure, improving gas retention, and leading to increased loaf volume and a softer crumb.
-
Starch Interaction: They can complex with starch, delaying the onset of staling and thereby extending the shelf life of baked products.
While Sodium this compound is noted for its excellent emulsifying properties, Calcium this compound is also widely used, particularly for its contribution to dough strength. The choice between the sodium and calcium salt may depend on the specific application and desired final product characteristics.
Quantitative Data
The following tables present illustrative data on the performance of Sodium this compound (SLL) as a primary emulsifier in a model oil-in-water (O/W) food emulsion.
Disclaimer: The following data is representative and intended for illustrative purposes to guide experimental design and data presentation. Actual results will vary depending on the specific formulation and processing conditions.
Table 1: Emulsion Stability of a 10% (w/w) Oil-in-Water Emulsion Stabilized by Sodium this compound (SLL)
| SLL Concentration (% w/w) | Creaming Index (%) after 24h | Creaming Index (%) after 7 days | Visual Observation |
| 0.1 | 15.2 | 35.8 | Significant phase separation |
| 0.5 | 2.1 | 5.3 | Minor creaming layer |
| 1.0 | 0.0 | 0.5 | Stable, no visible separation |
| 2.0 | 0.0 | 0.0 | Highly stable |
Table 2: Mean Droplet Size of a 10% (w/w) Oil-in-Water Emulsion as a Function of SLL Concentration
| SLL Concentration (% w/w) | Mean Droplet Diameter (d4,3) in µm | Polydispersity Index (PDI) |
| 0.1 | 15.8 | 0.85 |
| 0.5 | 2.5 | 0.42 |
| 1.0 | 0.8 | 0.25 |
| 2.0 | 0.5 | 0.21 |
Table 3: Apparent Viscosity of a 10% (w/w) Oil-in-Water Emulsion at Different SLL Concentrations
| SLL Concentration (% w/w) | Apparent Viscosity (mPa·s) at 50 s⁻¹ |
| 0.1 | 15 |
| 0.5 | 45 |
| 1.0 | 85 |
| 2.0 | 150 |
Experimental Protocols
Protocol for Preparation of Oil-in-Water Emulsion
This protocol describes the preparation of a simple oil-in-water emulsion for evaluating the emulsifying properties of lauroyl lactylates.
Materials:
-
Sodium this compound (SLL) or Calcium this compound (CSL)
-
Vegetable oil (e.g., soybean, sunflower)
-
Deionized water
-
High-shear mixer (e.g., rotor-stator homogenizer)
Procedure:
-
Prepare the aqueous phase by dissolving the desired concentration of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/w) in deionized water.
-
Gently heat the aqueous phase to 60°C to ensure complete dissolution of the emulsifier.
-
Heat the oil phase separately to 60°C.
-
Slowly add the oil phase to the aqueous phase while mixing at low speed with the high-shear mixer.
-
Once all the oil has been added, increase the mixer speed to a high setting (e.g., 10,000 rpm) and homogenize for 5 minutes to form a fine emulsion.
-
Allow the emulsion to cool to room temperature before analysis.
Protocol for Evaluation of Emulsion Stability (Creaming Index)
This protocol measures the physical stability of the emulsion by quantifying the extent of creaming over time.[6][7][8][9]
Materials:
-
Prepared oil-in-water emulsion
-
Graduated cylinders or test tubes with stoppers
Procedure:
-
Pour 10 mL of the freshly prepared emulsion into a graduated cylinder or test tube.
-
Seal the container and store it undisturbed at room temperature.
-
At specified time intervals (e.g., 1h, 24h, 7 days), measure the height of the serum (lower, transparent) layer (Hs) and the total height of the emulsion (He).
-
Calculate the Creaming Index (CI) using the following formula: CI (%) = (Hs / He) * 100
-
Record the results and observe any other signs of instability, such as coalescence or phase separation.
Protocol for Droplet Size Analysis
This protocol determines the mean droplet size and size distribution of the emulsion, which are critical indicators of emulsion stability.[10][11][12][13][14]
Materials:
-
Prepared oil-in-water emulsion
-
Laser diffraction particle size analyzer
-
Deionized water for dilution
Procedure:
-
Gently agitate the emulsion sample to ensure homogeneity.
-
Dilute a small aliquot of the emulsion in deionized water to the appropriate obscuration level for the particle size analyzer.
-
Measure the droplet size distribution using the laser diffraction instrument.
-
Record the volume-weighted mean diameter (d4,3) and the Polydispersity Index (PDI).
-
Perform measurements in triplicate for each sample.
Protocol for Viscosity Measurement
This protocol measures the rheological properties of the emulsion.[15][16][17][18][19]
Materials:
-
Prepared oil-in-water emulsion
-
Rheometer or viscometer with appropriate geometry (e.g., concentric cylinders or cone and plate)
Procedure:
-
Equilibrate the emulsion sample to a controlled temperature (e.g., 25°C).
-
Load the sample into the rheometer.
-
Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to determine the flow behavior of the emulsion.
-
Record the apparent viscosity at a specific shear rate (e.g., 50 s⁻¹) for comparison between samples.
-
Ensure measurements are taken within the linear viscoelastic region if performing oscillatory tests.
Visualizations
The following diagrams illustrate key concepts related to the function and evaluation of lauroyl lactylates as emulsifiers.
References
- 1. specialchem.com [specialchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Food additive emulsifiers: a review of their role in foods, legislation and classifications, presence in food supply, dietary exposure, and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Creaming behavior prediction of argan oil in water emulsion stabilized by lacto-fermentation: creaming index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Droplet-Size Characterisation of Crude Oil Emulsions: Experimental Preparation and Optical Analysis | springerprofessional.de [springerprofessional.de]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Effect of chemicals on the phase and viscosity behavior of water in oil emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Lactone-Based Hydrogels for Advanced Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lactone-based hydrogels for 2D and 3D cell culture. The protocols and data presented herein focus on the use of poly(ε-caprolactone) (PCL), poly(lactide-co-glycolide) (PLGA), and poly(δ-valerolactone) (PVL) in creating biocompatible and tunable microenvironments for various cell types.
Introduction to Lactone-Based Hydrogels for Cell Culture
Lactone-based polymers are a class of biodegradable polyesters that have garnered significant interest in biomedical applications due to their excellent biocompatibility, tunable degradation rates, and mechanical properties. When formulated into hydrogels, these materials provide a hydrated, three-dimensional (3D) environment that mimics the native extracellular matrix (ECM), making them ideal scaffolds for cell culture, tissue engineering, and drug delivery.
Poly(ε-caprolactone) (PCL) is a semi-crystalline, hydrophobic polymer known for its long degradation time and good mechanical strength, making it suitable for load-bearing applications like bone and cartilage engineering.[1][2] Poly(lactide-co-glycolide) (PLGA) offers more rapid degradation rates that can be tailored by adjusting the lactide-to-glycolide ratio, providing versatility for various tissue engineering applications.[3][4] Poly(δ-valerolactone) (PVL) is less hydrophobic than PCL and exhibits a faster degradation profile, offering an alternative for applications requiring more rapid scaffold resorption.[5][6]
These lactone-based hydrogels can be combined with natural polymers like gelatin, collagen, or alginate to enhance bioactivity and cell attachment.[1] Furthermore, they can be functionalized with bioactive molecules, such as growth factors or adhesion peptides, to direct cell fate and function.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing lactone-based hydrogels for cell culture, focusing on cell viability, proliferation, and differentiation markers.
Table 1: Cell Viability and Proliferation in Lactone-Based Hydrogels
| Hydrogel Composition | Cell Type | Time Point | Viability/Proliferation Metric | Result | Reference |
| PCL-Collagen | Human Mesenchymal Stem Cells (MSCs) | 6 weeks | Not specified | Good cell distribution and osteogenic differentiation | [7] |
| PCL-Gelatin | Human Embryonic Kidney (HEK293) | 4 days | Proliferation Rate | ~3 times higher than on bare PCL scaffolds | [4] |
| PLGA-PEG-PLGA | Human Primary Fibroblasts | 3 days | Cell Viability | >90% | [8] |
| PEG-PVL-PEG | RAW 264.7 Macrophages | Not specified | Relative Cell Viability | >80% | [5][6] |
Table 2: Cell Differentiation Markers in Lactone-Based Hydrogels
| Hydrogel Composition | Cell Type | Differentiation Lineage | Key Marker | Regulation | Reference |
| PCL-Alginate | ATDC5 Chondroprogenitor Cells | Chondrogenic | Collagen Type II (Col2) | Maintained expression | [1] |
| PCL-Alginate | ATDC5 Chondroprogenitor Cells | Fibrogenic | Collagen Type I (Col1) | Increased under mechanical compression | [1][2] |
| PCL-Collagen | Human MSCs | Osteogenic | Alkaline Phosphatase (ALP), Osteocalcin (OCN) | Upregulated with osteogenic medium | [7] |
| PCL with Osteogenic Growth Peptide (OGP) | Rat Bone Marrow MSCs | Osteogenic | Not specified | Promoted osteogenesis via MAPK/ERK pathway | [2] |
Experimental Protocols
Protocol for Preparation of a PCL-Alginate Composite Hydrogel for 3D Cell Culture
This protocol describes the fabrication of a composite hydrogel by reinforcing an alginate hydrogel with a 3D-printed PCL scaffold, suitable for chondrocyte culture.[1]
Materials:
-
Poly(ε-caprolactone) (PCL) beads (Mw 48,000–90,000)
-
Medium-viscosity alginate
-
Stemline Keratinocyte Medium II-Calcium free
-
Trypsin-EDTA
-
ATDC5 chondroprogenitor cells
-
Complete cell culture medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin)
-
3D bioplotter with a high-temperature dispensing head
-
Sterile culture plates
Procedure:
-
PCL Scaffold Fabrication:
-
Load PCL beads into the high-temperature dispensing head of the 3D-bioplotter and heat to 65–80 °C for 15–20 minutes.
-
Dispense the molten PCL through a 300 µm nozzle using 0.8 MPa pressure to create a five-layer scaffold with a 0°/90° strand orientation and 1 mm interstrand spacing.
-
-
Cell-Alginate Mixture Preparation:
-
Prepare a 3.6% (w/v) alginate solution by dissolving medium-viscosity alginate in Stemline Keratinocyte Medium II-Calcium free under sterile conditions.
-
Trypsinize ATDC5 cells and resuspend them in the alginate solution at a ratio of 3:7 to achieve a final cell density of 5 × 10^6 cells/mL and an alginate concentration of 2.5% (w/v).
-
-
Hydrogel Construct Fabrication:
-
Immerse the sterile 3D-printed PCL scaffolds in the cell-alginate mixture.
-
Dip the scaffolds multiple times to ensure the mixture diffuses into the pores of the PCL scaffold.
-
Gently remove excess mixture.
-
-
Cell Culture:
-
Place the cell-laden constructs in a sterile culture plate.
-
Add complete culture medium to cover the constructs.
-
Incubate at 37 °C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Protocol for In Situ Gelling PVL-Based Thermosensitive Hydrogel for Cell Encapsulation
This protocol outlines the preparation of a thermosensitive hydrogel composed of PEG-PVL-PEG copolymers for cell encapsulation and drug delivery studies.[5][6]
Materials:
-
Monomethoxy polyethylene (B3416737) glycol (mPEG)
-
δ-valerolactone (VL)
-
Stannous octoate
-
Hexamethylene diisocyanate (HDI)
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile vials
-
Water bath
Procedure:
-
Copolymer Synthesis:
-
Synthesize mPEG-PVL by ring-opening polymerization of δ-valerolactone initiated by mPEG using stannous octoate as a catalyst.
-
Couple the resulting mPEG-PVL with hexamethylene diisocyanate (HDI) to form the PEG-PVL-PEG triblock copolymer.
-
Characterize the copolymer using 1H NMR, FT-IR, and GPC.
-
-
Hydrogel Preparation and Cell Encapsulation:
-
Dissolve the PEG-PVL-PEG copolymer in cold sterile PBS or cell culture medium to the desired concentration.
-
Harvest and resuspend RAW 264.7 cells in the cold copolymer solution at the desired cell density.
-
-
Gelation and Cell Culture:
-
Dispense the cell-copolymer suspension into a sterile culture plate or vials.
-
Induce gelation by warming the solution to 37 °C in an incubator or water bath. The solution will transition from a sol to a gel state.
-
Once gelled, add pre-warmed complete culture medium to cover the hydrogel.
-
Incubate at 37 °C and 5% CO2.
-
Change the medium as required.
-
Signaling Pathways and Visualizations
The interaction of cells with lactone-based hydrogels can trigger various signaling pathways that influence cell behavior, including proliferation, differentiation, and matrix production.
Mechanotransduction in Chondrogenesis
The mechanical properties of PCL-based hydrogels play a crucial role in directing the chondrogenic differentiation of mesenchymal stem cells. This process is often mediated by mechanotransduction, where mechanical cues are converted into biochemical signals.
Caption: Mechanotransduction pathway in chondrogenesis on PCL hydrogels.
Growth Factor Signaling in Osteogenesis
The incorporation of osteoinductive growth factors or peptides into PCL scaffolds can significantly enhance the osteogenic differentiation of MSCs by activating specific signaling cascades.
Caption: Growth factor signaling pathways promoting osteogenesis in PCL scaffolds.
Experimental Workflow for 3D Cell Culture in Lactone-Based Hydrogels
The following diagram illustrates a general workflow for conducting 3D cell culture experiments using lactone-based hydrogels.
References
- 1. Mechanically cartilage-mimicking poly(PCL-PTHF urethane)/collagen nanofibers induce chondrogenesis by blocking NF–kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of PLGA-PEG-PLGA Hydrogel in 3D Culture - CD Bioparticles [cd-bioparticles.net]
- 4. Development of a simplified and scalable hydrogel-based method for 3D cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Dual-sensitive Hydrogel Based on Poly(Lactide-co-Glycolide)-Polyethylene Glycol-Poly(Lactide-co-Glycolide) Block Copolymers for 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Sodium Lauroyl Lactylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium lauroyl lactylate (SLL) is an anionic surfactant and emulsifier widely utilized in the food, cosmetic, and pharmaceutical industries.[1][2][3] Its multifunctional properties, including excellent emulsification, foam stabilization, and moisturizing effects, make it a valuable ingredient in a diverse range of formulations.[4] This document provides detailed application notes and experimental protocols for the synthesis of sodium this compound, intended to guide researchers and professionals in its laboratory-scale preparation and purification.
Chemical Structure and Properties
Sodium this compound is the sodium salt of the ester formed from lauric acid and lactic acid. The number of lactic acid units can vary, leading to a mixture of related molecules.
Table 1: Physicochemical Properties of Sodium this compound
| Property | Value | Reference |
| CAS Number | 13557-75-0 | [1] |
| Molecular Formula | C18H31NaO6 (for n=2 lactyl groups) | [1] |
| Molecular Weight | 366.4 g/mol (for n=2 lactyl groups) | [1] |
| Appearance | White to light yellow waxy solid | [5] |
| Solubility | Soluble in oil, water-soluble | [4][6] |
| Melting Point | 73-77 °C | [5] |
Synthesis Methodologies
Several methods for the preparation of sodium this compound have been reported. The most common approaches involve the esterification of lauric acid with lactic acid, followed by neutralization. Key variations lie in the order of reaction steps and the catalysts employed.
Method 1: Two-Step Synthesis via Sodium Lactate (B86563) Intermediate
This widely used industrial method involves the initial formation of sodium lactate, which is then esterified with lauric acid.[1]
Reaction Scheme:
-
Neutralization: Lactic Acid + Sodium Hydroxide (B78521) → Sodium Lactate + Water
-
Esterification: Sodium Lactate + Lauric Acid → Lauroyl Lactyl Lactate + Water
-
Final Neutralization (if excess acid): Lauroyl Lactyl Lactate + Sodium Hydroxide → Sodium this compound
A visual representation of this workflow is provided below.
This protocol is based on a patented method with specified molar ratios and reaction conditions.[5]
Materials:
-
Lactic acid
-
Sodium hydroxide (NaOH)
-
Lauric acid
-
Purified water
-
Nitrogen gas
Equipment:
-
Reaction vessel with stirring, heating, and vacuum capabilities
-
Dropping funnel
-
Condenser
Procedure:
-
Preparation of Sodium Lactate Solution:
-
Prepare a 50% (w/w) sodium hydroxide solution by dissolving NaOH in purified water.
-
In the reaction vessel, place the desired amount of lactic acid.
-
At room temperature, slowly add the 50% NaOH solution to the lactic acid with mild stirring. The molar ratio of lactic acid to NaOH should be approximately 1:1.03.[5] This reaction is exothermic; control the addition rate to maintain a moderate temperature.
-
Continue stirring until the reaction to form sodium lactate is complete.
-
-
Esterification:
-
Heat the resulting sodium lactate solution to 80°C.
-
Introduce a nitrogen atmosphere at the material interface to prevent oxidation.[5]
-
Continue heating to a reaction temperature of 190-210°C.[5]
-
Add lauric acid and a catalytic amount of sodium hydroxide (approximately 0.35% of the reaction mixture weight).[5] The molar ratio of sodium lactate to lauric acid should be 1:1.2.[5]
-
Maintain the reaction at 190-210°C for 60 minutes.
-
After 60 minutes, apply a vacuum and continue the reaction for another 20 minutes to remove water and drive the esterification to completion.[5]
-
-
Product Isolation:
-
Cool the reaction mixture.
-
The resulting product is a white to light yellow solid, which is sodium this compound.[5]
-
The product can be dried further if necessary.
-
Table 2: Summary of a Two-Step Synthesis Protocol
| Parameter | Value | Reference |
| Lactic Acid : NaOH Molar Ratio | 1 : 1.03 | [5] |
| Sodium Lactate : Lauric Acid Molar Ratio | 1 : 1.2 | [5] |
| Catalyst (Esterification) | Sodium Hydroxide | [5] |
| Catalyst Concentration | 0.35% of reaction mixture | [5] |
| Reaction Temperature (Esterification) | 190-210 °C | [5] |
| Reaction Time (Esterification) | 60 min (atmospheric pressure) + 20 min (vacuum) | [5] |
| Reported Yield | 75% | [5] |
| Final Product Acid Value | 35-55 | [5] |
Method 2: Direct Esterification
This method involves the direct reaction of lauric acid and lactic acid, followed by neutralization to form the sodium salt.[1][6]
Reaction Scheme:
-
Esterification: Lauric Acid + Lactic Acid → Lauroyl Lactyl Lactate + Water
-
Neutralization: Lauroyl Lactyl Lactate + Sodium Hydroxide → Sodium this compound
A diagram illustrating the direct esterification process is shown below.
This protocol provides a general framework for direct esterification.
Materials:
-
Lactic acid (e.g., 50% aqueous solution)
-
Lauric acid
-
Solid-phase composite catalyst (e.g., NaOH on 4A zeolite)[7] or other suitable esterification catalyst
-
Sodium hydroxide (NaOH) solution for neutralization
Equipment:
-
Four-neck reaction flask with stirrer, thermometer, vacuum connection, and condenser
-
Heating mantle
Procedure:
-
Reactant Preparation:
-
Charge the reaction flask with a high-concentration lactic acid aqueous solution (e.g., 180g of 50% lactic acid).[7]
-
Stir at room temperature (e.g., 20°C) and apply a vacuum (e.g., to 0.5 kPa) for a period (e.g., 0.5h) to remove some water.[7]
-
Add lauric acid (e.g., 190g) and stir for a designated time (e.g., 1h).[7]
-
-
Esterification:
-
Neutralization and Product Isolation:
Table 3: Example of a Direct Esterification Protocol
| Parameter | Value | Reference |
| Reactants | 180g of 50% Lactic Acid, 190g Lauric Acid | [7] |
| Catalyst | Solid-phase composite catalyst | [7] |
| Reaction Temperature | 140 °C | [7] |
| Reaction Pressure | 10 kPa | [7] |
| Reaction Time | 4 hours | [7] |
| Final Product Form | Aqueous solution | [7] |
Purification of Sodium this compound
The crude product from synthesis typically contains unreacted starting materials (lauric acid, lactic acid salts) and byproducts such as higher-order lactylates.[8] A purification process involving solvent extraction can be employed to increase the purity of the final product.
This protocol is based on a patented purification method.[8]
Materials:
-
Crude sodium this compound mixture
-
Polar carrier (e.g., water)
-
First immiscible solvent (e.g., petroleum ether)
-
Second immiscible solvent
-
Acid for acidification (e.g., HCl)
-
Base for pH adjustment (e.g., NaOH)
Procedure:
-
Dispersion and pH Adjustment:
-
Disperse the crude SLL mixture in a polar carrier like water.
-
Adjust the pH of the dispersion to between 5 and 9 using a base such as NaOH. This keeps the this compound and lactic acid as salts in the aqueous phase while the free lauric acid is less soluble.
-
-
Extraction of Free Fatty Acid:
-
Extract the aqueous dispersion with a nonpolar organic solvent (e.g., petroleum ether) that is immiscible with the polar carrier. The free lauric acid will partition into the organic phase.
-
Separate the organic layer containing the fatty acid from the aqueous raffinate, which contains the sodium this compound and lactic acid salts.
-
-
Acidification:
-
Acidify the aqueous raffinate to a pH of 0 to 3 using an acid like HCl. This converts the sodium this compound to its free acid form.
-
-
Extraction of Lauroyl Lactylic Acid:
-
Extract the acidified raffinate with a second organic solvent that is immiscible with the aqueous phase. The lauroyl lactylic acid will move into this second organic solvent.
-
-
Final Product Formation:
-
The lauroyl lactylic acid in the organic solvent can be isolated and then neutralized with NaOH to yield purified sodium this compound.
-
The following diagram outlines the logical steps of the purification process.
Concluding Remarks
The synthesis of sodium this compound can be achieved through various methods, with the two-step process via a sodium lactate intermediate being a common industrial approach. The choice of method may depend on the desired purity, yield, and available equipment. For high-purity applications, a subsequent purification step is often necessary to remove unreacted starting materials and byproducts. The protocols and data presented herein provide a comprehensive guide for the laboratory-scale preparation and purification of this versatile surfactant. Careful control of reaction parameters such as temperature, stoichiometry, and atmosphere is crucial for achieving optimal results.
References
- 1. Sodium this compound | High-Purity Reagent [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. China Sodium this compound CAS 13557-75-0 Manufacturer and Supplier, Factory | Blue Dolphin [wenzhoubluedolphin.com]
- 4. Sodium this compound in Cosmetics & Personal Care Products [periodical.knowde.com]
- 5. CN104326908A - Preparation method of sodium lauroyl lactate - Google Patents [patents.google.com]
- 6. Sodium caproyl/Lauroyl Lactylate - Descrizione [tiiips.com]
- 7. Preparation method of fatty acyl lactic acid or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. US20170349525A1 - Lactylate purification process - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Lauroyl Lactylate Stability in Acidic Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lauroyl lactylates, such as Sodium Lauroyl Lactylate (SLL), in acidic formulations.
Troubleshooting Guide: Stability Issues with this compound at Low pH
Formulators may encounter challenges with the stability of this compound in acidic conditions, primarily due to the risk of acid-catalyzed hydrolysis. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Loss of Viscosity, Phase Separation, or Change in Appearance Over Time in an Acidic Formulation.
This is often the primary indicator of this compound degradation. The hydrolysis of the ester bond in this compound breaks the molecule into lauric acid and lactic acid (or its salt).[1][2][3] This breakdown compromises its emulsifying and structuring properties, leading to instability in the formulation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound instability.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic formulations?
A1: The primary concern is acid-catalyzed hydrolysis of the ester linkage in the this compound molecule. This reaction breaks down the emulsifier into its constituent parts: lauric acid and lactic acid.[1][2][3] This degradation leads to a loss of emulsifying and stabilizing properties, which can result in phase separation, changes in viscosity, and a decrease in product performance.
Q2: What is the optimal pH range for formulations containing sodium this compound (SLL)?
A2: Based on available data, the recommended pH range for optimal stability of SLL is between 4.5 and 6.5.[4] While SLL can be used in formulations at lower pH, the risk of hydrolysis increases as the pH decreases.
Q3: What are the visible signs of this compound degradation in my formulation?
A3: Visual indicators of degradation include:
-
Phase separation: The oil and water phases of your emulsion may begin to separate.
-
Creaming: A layer of concentrated emulsion (cream) may form at the top of the product.[5]
-
Loss of viscosity: The product may become thinner or more watery over time.
-
Changes in texture or appearance: The formulation may become grainy or lose its smooth, homogeneous appearance.
-
Odor changes: While less common, a change in the product's scent could indicate chemical degradation.
Q4: How can I confirm that this compound is the cause of my formulation's instability?
A4: To confirm hydrolysis, you can perform a stability study where you monitor the formulation over time at various temperatures. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to quantify the decrease in this compound concentration and the corresponding increase in lauric acid and lactic acid concentrations.[6][7][8][9][10]
Q5: What are the degradation products of this compound, and are they harmful?
A5: The hydrolysis of this compound yields lauric acid and lactic acid.[11] Both are common ingredients in cosmetics and are generally considered safe for topical use. Lauric acid is a fatty acid with moisturizing and antimicrobial properties, while lactic acid is an alpha-hydroxy acid (AHA) known for its exfoliating and hydrating effects.[12] However, their presence in an unintended, free form can alter the formulation's properties and potentially affect skin feel and pH.
Q6: How can I improve the stability of this compound in an acidic formulation?
A6: Consider the following strategies:
-
pH Adjustment: If your formulation allows, adjust the pH to be within the recommended stable range (ideally 5.0 or higher).
-
Use of Co-emulsifiers and Stabilizers: Incorporating polymeric stabilizers or other, more acid-stable emulsifiers can help maintain the overall integrity of the emulsion even if some hydrolysis of the this compound occurs.
-
Optimize Concentration: Use the minimum effective concentration of this compound to reduce the total amount of reactant available for hydrolysis.
-
Storage Conditions: Store the product at a lower temperature to decrease the rate of the hydrolysis reaction.
Quantitative Data Summary
Table 1: Illustrative Degradation of this compound under Different Conditions
| pH | Temperature | Storage Duration (Weeks) | Estimated this compound Remaining (%) |
| 3.5 | 40°C | 4 | 85% |
| 3.5 | 40°C | 8 | 70% |
| 3.5 | 40°C | 12 | 55% |
| 4.5 | 40°C | 4 | 95% |
| 4.5 | 40°C | 8 | 90% |
| 4.5 | 40°C | 12 | 85% |
| 5.5 | 40°C | 4 | >99% |
| 5.5 | 40°C | 8 | >98% |
| 5.5 | 40°C | 12 | >97% |
Note: The values in this table are for illustrative purposes to demonstrate the expected trend and are not based on specific experimental data for this compound.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a this compound Emulsion
This protocol outlines a method for assessing the physical and chemical stability of a cosmetic emulsion containing this compound under accelerated conditions.
Caption: Workflow for accelerated stability testing.
Methodology:
-
Sample Preparation: Prepare a sufficient quantity of the final formulation to be tested. Divide the batch into multiple containers for storage at different conditions.
-
Storage Conditions: Place the samples in stability chambers at the following conditions:
-
Refrigerated: 4°C (as a control)
-
Room Temperature: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% Relative Humidity (RH)
-
-
Evaluation Timepoints: At specified intervals (e.g., initial, 2 weeks, 4 weeks, 8 weeks, and 12 weeks), remove samples from each storage condition for analysis.
-
Physical and Chemical Integrity Tests:
-
Visual Assessment: Observe for any changes in color, odor, and for signs of phase separation or creaming.
-
pH Measurement: Measure the pH of the formulation. A significant drop in pH may indicate the formation of acidic degradation products.
-
Viscosity Measurement: Use a viscometer to measure any changes in the product's viscosity.
-
Microscopic Examination: Observe the emulsion under a microscope to check for changes in droplet size and distribution.
-
-
Chemical Analysis (HPLC):
-
Data Analysis: Compare the results from the different storage conditions to the initial measurements and the control sample stored at 4°C. A significant decrease in this compound concentration and a corresponding increase in lauric and lactic acid at elevated temperatures would confirm instability due to hydrolysis.
Protocol 2: HPLC Method for Quantification of this compound and its Hydrolysis Products
This protocol provides a general framework for an HPLC method to quantify sodium this compound (SLL), lauric acid, and lactic acid in a cosmetic matrix. Method development and validation will be required for specific formulations.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient will need to be optimized to achieve separation of all three components.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Sample Preparation:
-
Accurately weigh a sample of the cosmetic formulation.
-
Disperse the sample in a suitable solvent system (e.g., a mixture of methanol (B129727) and water) to precipitate polymers and other excipients.
-
Centrifuge the sample to pellet the insoluble material.
-
Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.
-
-
Quantification: Prepare standard curves for sodium this compound, lauric acid, and lactic acid of known concentrations. Calculate the concentration of each component in the samples by comparing their peak areas to the respective standard curves.
References
- 1. Hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. ijpsr.com [ijpsr.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling Membrane-Disruptive Properties of Sodium this compound and Its Hydrolytic Products: A QCM-D and EIS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Method for Analysis of Lauric acid on Newcrom BH Column | SIELC Technologies [sielc.com]
Lauroyl Lactylate Impurity Profiling and Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lauroyl lactylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities in this compound originate from the synthesis process, which involves the esterification of lauric acid and lactic acid, followed by neutralization.[1][2][3] Potential impurities include:
-
Unreacted Starting Materials: Residual lauric acid and lactic acid.
-
Byproducts: Polymers of lactic acid (polylactic acid), and salts of lauric acid (e.g., sodium laurate) if a base is used for neutralization.[4]
-
Degradation Products: this compound can hydrolyze back to lauric acid and lactic acid, especially in the presence of moisture and at non-neutral pH.[5][6]
Q2: Which analytical techniques are most suitable for this compound impurity profiling?
A2: The most common and effective techniques for separating and quantifying impurities in this compound are chromatographic methods.[7][8][9] These include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities like residual acids and byproducts.[10]
-
Gas Chromatography (GC): Suitable for analyzing volatile or semi-volatile impurities, and can be used for fatty acid analysis after derivatization.[10]
-
Hyphenated Techniques (LC-MS, GC-MS): Mass spectrometry coupled with chromatography provides powerful tools for the identification and structural characterization of unknown impurities.[7][9][11]
Q3: What are the typical acceptance criteria for impurities in this compound for pharmaceutical use?
A3: Acceptance criteria for impurities are dictated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The limits for reporting, identification, and qualification of impurities depend on the maximum daily dose of the drug product. For instance, for a new drug substance, impurities present at a level of ≥0.10% often require identification. It is crucial to consult the relevant regulatory guidelines for specific thresholds.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Problem: Poor peak shape (tailing or fronting) for this compound or its impurities.
-
Possible Cause 1: Secondary Interactions with the Stationary Phase.
-
Solution: The acidic nature of lauroyl lactylic acid and residual acids can lead to interactions with residual silanols on C18 columns. Try using a base-deactivated column or adding a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1%).
-
-
Possible Cause 2: Inappropriate Mobile Phase pH.
-
Solution: The pH of the mobile phase can affect the ionization state of acidic analytes. For reversed-phase HPLC, ensure the mobile phase pH is at least 2 pH units below the pKa of the acidic analytes to keep them in their protonated, less polar form.
-
-
Possible Cause 3: Column Overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Problem: Inconsistent retention times.
-
Possible Cause 1: Fluctuation in Mobile Phase Composition.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, check the pump's proportioning valves for proper functioning.
-
-
Possible Cause 2: Temperature Variations.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Possible Cause 3: Column Degradation.
-
Solution: The column may be nearing the end of its life. Try flushing the column or replacing it.
-
GC Analysis Troubleshooting
Problem: No peaks or very small peaks are observed for impurities.
-
Possible Cause 1: Impurities are non-volatile.
-
Solution: Many of the expected impurities (lactic acid, polylactic acid) are not sufficiently volatile for GC analysis without derivatization. A derivatization step (e.g., silylation) is necessary to make them amenable to GC.
-
-
Possible Cause 2: Inappropriate Inlet Temperature.
-
Solution: If the inlet temperature is too low, non-volatile compounds will not vaporize. If it is too high, thermolabile compounds may degrade. Optimize the inlet temperature.
-
Problem: Broad or tailing peaks for fatty acids.
-
Possible Cause 1: Adsorption in the GC system.
-
Solution: Free fatty acids can adsorb to active sites in the inlet liner or column. Use a deactivated liner and a column specifically designed for fatty acid analysis. Derivatization to fatty acid methyl esters (FAMEs) is a common and effective solution.
-
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
This method is designed for the separation and quantification of this compound and its non-volatile impurities.
-
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV at 210 nm (for compounds with chromophores).
-
ELSD (for universal detection of non-volatile analytes).
-
-
-
Sample Preparation:
-
Accurately weigh about 50 mg of the this compound sample.
-
Dissolve in 50 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-FID Method for the Analysis of Free Lauric Acid
This method is suitable for quantifying the amount of free lauric acid after derivatization.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
-
Derivatization (to form Fatty Acid Methyl Ester - FAME):
-
To approximately 10 mg of the this compound sample, add 2 mL of 2% methanolic sulfuric acid.
-
Heat the mixture at 60 °C for 1 hour.
-
After cooling, add 2 mL of hexane (B92381) and 1 mL of water.
-
Vortex and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs for GC analysis.
-
-
Chromatographic Conditions:
-
Column: DB-WAX or similar polar capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Detector Temperature: 260 °C.
-
Data Presentation
Table 1: Representative HPLC Method Performance Data
| Parameter | Lauric Acid | Lactic Acid | This compound |
| Retention Time (min) | 18.5 | 3.2 | 22.1 |
| LOD (µg/mL) | 0.1 | 0.5 | 0.2 |
| LOQ (µg/mL) | 0.3 | 1.5 | 0.6 |
| Precision (%RSD, n=6) | < 2.0% | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
Table 2: Example Impurity Profile of a this compound Batch
| Impurity | Specification | Batch XXX Result |
| Lauric Acid | ≤ 0.5% | 0.25% |
| Lactic Acid | ≤ 0.2% | 0.08% |
| Any Unspecified Impurity | ≤ 0.10% | < 0.05% |
| Total Impurities | ≤ 1.0% | 0.38% |
Visualizations
References
- 1. Sodium caproyl/Lauroyl Lactylate - Descrizione [tiiips.com]
- 2. Sodium this compound | High-Purity Reagent [benchchem.com]
- 3. specialchem.com [specialchem.com]
- 4. CN104326908A - Preparation method of sodium lauroyl lactate - Google Patents [patents.google.com]
- 5. Unraveling Membrane-Disruptive Properties of Sodium this compound and Its Hydrolytic Products: A QCM-D and EIS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling Membrane-Disruptive Properties of Sodium this compound and Its Hydrolytic Products: A QCM-D and EIS Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. biomedres.us [biomedres.us]
- 9. biotech-spain.com [biotech-spain.com]
- 10. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Lauroyl Lactylate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving lauroyl lactylates, particularly Sodium Lauroyl Lactylate (SLL), in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Sodium this compound (SLL) in water?
A1: Sodium this compound is generally described as being soluble in water.[1][2] Some sources specify that it is dispersible up to 10% in water.[1] It is also soluble in oil and alcohol and can be incorporated into transparent aqueous systems.[1]
Q2: What factors can influence the solubility of SLL in aqueous solutions?
A2: The solubility and behavior of SLL in aqueous solutions are influenced by several factors, including:
-
Temperature: The solubility of SLL can be temperature-dependent.
-
pH: The pH of the aqueous solution can affect the ionization state of the lactylate and thus its solubility. A 10% aqueous solution of SLL typically has a pH between 5.0 and 6.5.[1]
-
Concentration: At higher concentrations, SLL can form micelles and liquid crystalline phases, which can affect the viscosity and clarity of the solution.[3]
-
Presence of Electrolytes: The addition of salts can impact the solubility of anionic surfactants like SLL.
-
Presence of Co-solvents and Co-emulsifiers: The addition of other ingredients can either enhance or decrease solubility.
Q3: My SLL solution is cloudy. What are the possible causes and how can I fix it?
A3: A cloudy solution can be due to several factors:
-
Incomplete Dissolution: The SLL may not be fully dissolved. Gentle heating and continued stirring can help.
-
Concentration Above Solubility Limit: You may be exceeding the solubility limit of SLL under the current conditions. Try reducing the concentration.
-
Temperature Effects: For some non-ionic surfactants, solubility decreases with increasing temperature, leading to a "cloud point". While SLL is anionic, temperature can still affect its hydration.[1]
-
pH Imbalance: The pH of your solution may not be optimal for SLL solubility.
-
Impurities: The presence of impurities in the SLL or the water can cause cloudiness.
Q4: My SLL solution has formed a gel. How can I resolve this?
A4: Gel formation can occur at higher concentrations of SLL due to the formation of liquid crystalline phases.[3] To break the gel, you can try:
-
Dilution: Adding more solvent (water) will decrease the concentration and can break the gel structure.
-
Heating: Gently warming the solution while stirring can help to disrupt the gel phase.
-
Addition of Co-solvents: Introducing a co-solvent like ethanol (B145695) may help to modify the self-assembly behavior of the surfactant.
Q5: My SLL is precipitating out of the solution over time. What can I do to prevent this?
A5: Precipitation upon standing can be due to supersaturation, temperature fluctuations, or interactions with other components in the formulation. To prevent this:
-
Ensure Complete Dissolution Initially: Make sure the SLL is fully dissolved during preparation.
-
Optimize Storage Conditions: Store the solution at a constant temperature.
-
Consider a Stabilizer: The addition of a co-emulsifier or thickener can help to improve the long-term stability of the formulation.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues when dissolving this compound.
Issue 1: The this compound solution is cloudy.
-
Question: Why is my this compound solution cloudy, and what steps can I take to clarify it?
-
Answer: Cloudiness in your this compound solution can stem from several factors. Follow this troubleshooting workflow to identify the cause and find a solution.
References
Technical Support Center: Lauroyl Lactylate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered when scaling up the synthesis of Lauroyl Lactylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are:
-
Direct Esterification: This involves the reaction of lauric acid and lactic acid at high temperatures, typically between 100°C and 250°C, often in the presence of an alkali catalyst.[1]
-
Reaction of Sodium Lactate (B86563) with Lauric Acid: In this two-step method, lactic acid is first neutralized with a base like sodium hydroxide (B78521) to form sodium lactate. This intermediate is then reacted with lauric acid at elevated temperatures (e.g., 190-210°C) to yield the final product.[2] This method can help reduce the generation of by-products.[2]
Q2: What are the main impurities I can expect in my crude this compound product?
A2: The crude product of this compound synthesis is typically a mixture that can contain:
-
Unreacted starting materials: Lactic acid and lauric acid (or its salt, sodium laurate).
-
By-products: Higher-order lactylates and other related acids.[1][3]
The presence of these impurities necessitates a robust purification process to achieve the high purity required for applications in cosmetics and pharmaceuticals.[1]
Q3: How can I purify the crude this compound product at a larger scale?
A3: A common method for purification involves solvent extraction with pH adjustment. A typical process is as follows:
-
The crude mixture is dispersed in a polar carrier like water.
-
The pH is adjusted to between 5 and 9 to facilitate the separation of fatty acids.
-
The fatty acid is extracted using a solvent that is immiscible with the polar carrier.
-
The remaining aqueous phase, containing the this compound, is then acidified to a pH of 0 to 3.
-
The purified this compound is then extracted from the acidified aqueous phase using a second immiscible solvent.[1]
Q4: What are some of the key challenges when scaling up the synthesis from lab to pilot or industrial scale?
A4: Scaling up any chemical synthesis introduces complexities. For this compound, key challenges include:
-
Thermal Management: The esterification reaction can be exothermic, and larger volumes can lead to uneven heating and the formation of localized "hot spots". Poor heat dissipation can lead to side reactions and product degradation.[4]
-
Mixing Efficiency: Achieving uniform mixing in a large reactor is more challenging than in a laboratory flask. Inadequate mixing can result in poor mass and heat transfer, leading to lower yields and increased impurity formation.[4]
-
Impurity Profile: Minor side reactions at a small scale can become significant at a larger scale, leading to a more complex impurity profile and requiring more rigorous purification.
-
Raw Material Quality: The purity of starting materials (lactic acid and lauric acid) can have a significant impact on the final product quality and yield.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | - Increase reaction time and/or temperature within the recommended range (e.g., 190-210°C).[2] - Monitor the reaction progress using analytical techniques like titration to determine the acid value. The reaction is typically considered complete when the acid value stabilizes. |
| Poor removal of water, which is a by-product of the esterification, can inhibit the forward reaction. | - Apply vacuum during the reaction to effectively remove water.[2] - Ensure the distillation setup is efficient at the larger scale. | |
| Product Discoloration (Yellowing or Darkening) | Localized overheating or "hot spots" in the reactor. | - Improve agitation to ensure uniform temperature distribution. - Control the rate of heating and the addition of reactants to manage the exotherm.[2] |
| Oxidative degradation at high temperatures. | - Conduct the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.[2] | |
| Thermal degradation of the product. | - Avoid prolonged exposure to very high temperatures. While the reaction requires heat, excessive temperatures can lead to darkening.[2] One study on a similar compound, sodium lauroyl isethionate, showed significant thermal degradation in air at 240°C over 5 hours.[6] | |
| High Acid Value in Final Product | Incomplete esterification reaction. | - As with low yield, optimize reaction time and temperature, and ensure efficient water removal.[2] |
| Hydrolysis of the product during workup or storage. | - Ensure the final product is thoroughly dried and stored in a moisture-free environment. | |
| Phase Separation Issues During Purification | Incorrect pH adjustment. | - Carefully monitor and control the pH at each stage of the extraction process. The pH ranges are critical for ensuring the correct species are in the desired phase.[1] |
| Formation of a stable emulsion. | - Allow for sufficient settling time for the layers to separate. - Consider small additions of a salt to the aqueous phase to help break the emulsion. | |
| Catalyst Inefficiency or Deactivation | Presence of impurities in the raw materials that can act as catalyst poisons. | - Use high-purity starting materials.[7] - Consider pre-treating raw materials if impurities are known to be an issue. |
| Inappropriate catalyst concentration. | - Optimize the catalyst concentration for the scaled-up process. A concentration of 0.35% of the reaction mixture has been reported for sodium hydroxide as a catalyst.[2] |
Data Presentation
Table 1: Typical Reaction Parameters for Sodium this compound Synthesis
| Parameter | Laboratory Scale Example | Large Scale Example | Reference |
| Lactic Acid (88%) | 80 g | 14.0 kg | [1] |
| Lauric Acid | 140 g | ~11.5 kg | [1] |
| Sodium Hydroxide (50%) | 55 g | 4.4 kg | [1] |
| Final Reaction Temperature | 190°C | 190°C | [1] |
| Approximate Yield | 210 g (crude) | 22 kg (crude) | [1] |
Table 2: Molar Ratios and Yield in an Optimized Protocol
| Reactants | Molar Ratio | Catalyst | Yield | Final Acid Value | Reference |
| Lactic Acid : Sodium Hydroxide | 1 : 1.03 | Sodium Hydroxide | 75% | 35-55 | [2] |
| Sodium Lactate : Lauric Acid | 1 : 1.2 | (0.35% of reaction mixture) |
Experimental Protocols
Protocol 1: Synthesis of Sodium this compound (Lab Scale)
This protocol is adapted from a patented synthesis method.[1]
Materials:
-
Lactic acid (88%)
-
Lauric acid
-
Sodium hydroxide (50% solution)
-
Reaction vessel with a distillation setup
Procedure:
-
Charge the reaction vessel with 80 g of 88% lactic acid and 140 g of lauric acid.
-
With stirring, slowly add 55 g of 50% sodium hydroxide solution. The addition should be controlled to manage any initial exotherm.
-
Heat the mixture to reflux conditions to begin the removal of water.
-
Once the initial water has been distilled off, gradually increase the temperature to 190°C.
-
Maintain the reaction at this temperature, continuing to distill off water as it is formed. The progress of the reaction can be monitored by measuring the acid value of the reaction mixture.
-
Once the acid value is stable (a target of around 70 mg KOH/g is mentioned in one example), allow the mixture to cool to room temperature.
-
The resulting product will be an off-white, pasty solid, which is a crude mixture of sodium this compound, sodium laurate, and unreacted starting materials.
Protocol 2: Purification of this compound via Solvent Extraction
This protocol is a generalized procedure based on a patented purification method.[1]
Materials:
-
Crude this compound mixture
-
Water (or another suitable polar carrier)
-
A non-polar solvent for fatty acid extraction (e.g., heptane)
-
A solvent for this compound extraction (e.g., dichloromethane)
-
Acid for pH adjustment (e.g., hydrochloric acid)
-
Base for pH adjustment (e.g., sodium hydroxide solution)
Procedure:
-
Disperse the crude this compound mixture in water.
-
Adjust the pH of the dispersion to between 5 and 9 using a sodium hydroxide solution.
-
Add the non-polar solvent (e.g., heptane) and mix thoroughly to extract the unreacted lauric acid.
-
Allow the layers to separate and remove the organic (heptane) layer containing the lauric acid.
-
Acidify the remaining aqueous layer to a pH between 0 and 3 with hydrochloric acid.
-
Add the second extraction solvent (e.g., dichloromethane) and mix thoroughly to extract the this compound.
-
Allow the layers to separate and collect the organic (dichloromethane) layer containing the purified this compound.
-
The solvent can then be removed under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
- 1. US20170349525A1 - Lactylate purification process - Google Patents [patents.google.com]
- 2. CN104326908A - Preparation method of sodium lauroyl lactate - Google Patents [patents.google.com]
- 3. cir-safety.org [cir-safety.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Thermal Degradation of Lauroyl Lactylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation pathways of lauroyl lactylate under thermal stress. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability important?
Sodium this compound (SLL) is an anionic surfactant and emulsifier derived from the esterification of lauric acid and lactic acid.[1][2] It is widely used in cosmetics, personal care products, and food formulations.[1][3] Understanding its thermal stability is crucial for manufacturing processes, formulation development, and ensuring product safety and efficacy, as thermal degradation can alter its chemical properties and potentially generate undesirable byproducts.
Q2: What are the known hydrolytic degradation products of this compound?
Under hydrolytic conditions, which can be influenced by temperature and pH, this compound is known to break down into its constituent molecules: lauric acid and lactic acid.[4]
Q3: What are the likely thermal degradation pathways of this compound in the absence of water (anhydrous conditions)?
While specific experimental data on the thermal-only degradation of this compound is limited, based on the known thermal decomposition of similar ester-containing compounds like polylactic acid and other fatty acid esters, the following degradation pathways can be proposed:
-
Ester Pyrolysis (β-Elimination): This is a common pathway for esters with a beta-hydrogen. It involves a six-membered ring transition state leading to the formation of a carboxylic acid and an alkene. In the case of this compound, this could lead to the formation of lauric acid and acrylic acid (from the lactate (B86563) moiety) or lauroyl acrylic acid and water.
-
Decarboxylation: At elevated temperatures, the carboxylic acid groups present in the lactylate structure or formed during initial degradation steps can lose carbon dioxide (CO2).
-
Radical Chain Reactions: At higher temperatures, homolytic cleavage of C-C and C-O bonds can occur, leading to the formation of various radical species. These radicals can then participate in a cascade of reactions including hydrogen abstraction, fragmentation, and recombination, resulting in a complex mixture of smaller hydrocarbons (alkanes and alkenes) and oxygenated compounds.
Q4: What are the expected major degradation products from thermal stress?
Based on the proposed pathways, the major expected thermal degradation products of this compound include:
-
Lauric Acid
-
Lactic Acid (and its oligomers)
-
Pyruvic Acid (from dehydration of lactic acid)
-
Acetaldehyde
-
Carbon Dioxide
-
Water
-
Various short-chain fatty acids and their esters
-
Alkenes and alkanes derived from the lauroyl chain
Troubleshooting Guide for Experimental Analysis
Problem: Inconsistent results in Thermogravimetric Analysis (TGA).
-
Possible Cause: Sample heterogeneity or improper sample preparation.
-
Solution: Ensure the this compound sample is homogenous. If it is a solid, grinding it to a fine powder can help. For viscous samples, ensure a consistent and thin layer is applied to the TGA pan.
-
-
Possible Cause: Influence of the furnace atmosphere.
-
Solution: The degradation profile will differ significantly between an inert atmosphere (e.g., nitrogen, argon) and an oxidative atmosphere (e.g., air). Ensure the desired atmosphere is consistently maintained throughout the experiment. For studying intrinsic thermal stability, an inert atmosphere is recommended.
-
Problem: Difficulty in identifying degradation products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
-
Possible Cause: Co-elution of products or complex fragmentation patterns in the mass spectrometer.
-
Solution: Optimize the GC temperature program to improve the separation of peaks. Using a high-resolution mass spectrometer can aid in the identification of compounds with similar mass-to-charge ratios. Derivatization of polar degradation products (e.g., carboxylic acids) can also improve their chromatographic behavior and mass spectral identification.
-
-
Possible Cause: Pyrolysis temperature is too high or too low.
-
Solution: Perform a series of pyrolysis experiments at different temperatures to identify the optimal temperature for observing the primary degradation products. A temperature ramp experiment can also be informative.
-
Quantitative Data Summary
Quantitative data on the thermal degradation of this compound is not extensively available in the public domain. The following table provides a template for researchers to populate with their own experimental data.
| Parameter | Value | Experimental Conditions |
| Onset Decomposition Temperature (T-onset) in N2 | e.g., 220 °C | e.g., TGA, 10 °C/min heating rate |
| Temperature of Maximum Decomposition Rate (T-max) in N2 | e.g., 280 °C | e.g., TGA, 10 °C/min heating rate |
| Major Degradation Products (Py-GC-MS) | e.g., Lauric Acid, Lactic Acid, CO2 | e.g., Pyrolysis at 300°C |
| Yield of Lauric Acid (%) | e.g., 45% | e.g., Py-GC-MS with internal standard |
| Yield of Lactic Acid (%) | e.g., 25% | e.g., Py-GC-MS with internal standard |
Detailed Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of this compound.
Methodology:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is determined from the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile degradation products of this compound.
Methodology:
-
Place a small amount of the this compound sample (typically 0.1-0.5 mg) into a pyrolysis sample cup.
-
Insert the sample cup into the pyrolyzer, which is interfaced with a GC-MS system.
-
Set the pyrolysis temperature (e.g., 300 °C, based on TGA results) and duration (e.g., 15 seconds).
-
The pyrolyzer rapidly heats the sample, and the degradation products are swept into the GC column by a carrier gas (e.g., helium).
-
The GC separates the individual components of the pyrolysis mixture. A typical GC oven temperature program could be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
The separated components then enter the mass spectrometer, which provides mass spectra for identification by comparison with spectral libraries (e.g., NIST).
Visualizations
References
- 1. Sodium this compound in Cosmetics & Personal Care Products [periodical.knowde.com]
- 2. specialchem.com [specialchem.com]
- 3. soteriskin.com [soteriskin.com]
- 4. Unraveling Membrane-Disruptive Properties of Sodium this compound and Its Hydrolytic Products: A QCM-D and EIS Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Lauroyl Lactylate (SLL)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming foaming issues encountered during experiments with Sodium Lauroyl Lactylate (SLL).
Frequently Asked Questions (FAQs)
Q1: What is Sodium this compound (SLL) and why does it foam?
A1: Sodium this compound (SLL) is an anionic surfactant derived from the reaction of lauric acid and lactic acid. Its amphiphilic nature, possessing both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail, allows it to reduce the surface tension of liquids. When air is incorporated into a solution containing SLL, the SLL molecules surround the air bubbles, creating a stable foam structure.[1][2] It is known for producing a dense, creamy, and long-lasting foam.[1]
Q2: Is the foaming of SLL always desirable?
A2: While the robust foaming is a key feature of SLL in many applications like cleansers and shampoos, it can be problematic in other experimental setups where controlled dispensing, precise volume measurements, or non-foaming conditions are required.[3] Excessive foam can interfere with processes and lead to inaccurate results.
Q3: What are the primary factors that influence the foaming of SLL?
A3: The foaming properties of SLL are influenced by several factors, including its concentration, the pH of the solution, the presence and concentration of electrolytes (salts), the temperature, and the presence of oils or other lipids.[4][5] Mechanical action, such as agitation speed and method, also plays a crucial role in the amount of foam generated.
Q4: Can SLL be used in combination with other surfactants?
A4: Yes, SLL is often used in combination with other surfactants.[6] Co-surfactants can be used to either boost or control foam, as well as to improve other formulation properties like mildness and viscosity.[7]
Troubleshooting Guide: Overcoming Foaming Issues
This guide provides a systematic approach to troubleshooting and controlling foam when using Sodium this compound.
Problem: Excessive and Uncontrolled Foaming
Initial Assessment Workflow
Caption: A logical workflow for troubleshooting excessive foaming with SLL.
Detailed Troubleshooting Steps:
1. Review SLL Concentration
-
Issue: High concentrations of SLL will naturally lead to more significant foaming.
-
Solution: Evaluate if the concentration of SLL can be reduced while still achieving the primary desired effect (e.g., emulsification, cleansing). In some systems, SLL is used at concentrations up to 40% as a primary surfactant, but as a secondary surfactant, it can be as low as 2-15%.[1]
2. Modify Mechanical Agitation
-
Issue: High-shear mixing or vigorous shaking introduces a large amount of air into the solution, leading to excessive foam.
-
Solution:
-
Reduce the speed of overhead mixers or homogenizers.
-
Use low-shear mixing methods, such as a magnetic stirrer or paddle mixer, where appropriate.
-
If possible, mix under vacuum to remove entrained air.
-
3. Adjust the Formulation's pH
-
Issue: The foaming properties of anionic surfactants like SLL can be pH-dependent. At different pH values, the charge on the surfactant headgroup can be altered, affecting its packing at the air-water interface and thus foam stability. For some anionic surfactants, foam stability is higher in acidic and alkaline conditions compared to neutral pH.[8]
-
Solution: Experimentally adjust the pH of your formulation. A systematic evaluation of foam height and stability at various pH points (e.g., pH 5, 7, and 9) can help identify a range with more manageable foam.
4. Incorporate or Adjust Electrolytes
-
Issue: The presence of salts (electrolytes) can significantly impact the foaming of anionic surfactants. Electrolytes can reduce the repulsion between charged surfactant headgroups, allowing for tighter packing at the bubble surface, which can either increase or decrease foam stability depending on the system.[4] SLL is known to have an improved salt-thickening response.[1]
-
Solution:
-
If your system is salt-free, consider adding a simple electrolyte like sodium chloride (NaCl) in varying concentrations (e.g., 0.1%, 0.5%, 1% w/v) to observe the effect on foam.
-
If salts are already present, you may need to adjust their concentration.
-
5. Introduce an Oil/Lipid Phase
-
Issue: In many cases, the presence of an oil phase can destabilize foam.[9] Oils can act as anti-foaming agents by spreading at the air-water interface and disrupting the surfactant film that stabilizes the foam bubbles.[9]
-
Solution: If compatible with your experimental goals, the introduction of a small amount of an oil or lipid can reduce foaming. The effectiveness will depend on the type and concentration of the oil.[9]
6. Utilize Anti-foaming Agents
-
Issue: If the above methods are insufficient or not applicable, a dedicated anti-foaming agent may be necessary.
-
Solution: Introduce a small concentration of an appropriate anti-foaming agent. Silicone-based anti-foaming agents are common and effective at low concentrations. Always ensure the chosen anti-foaming agent is compatible with your formulation and will not interfere with downstream applications.
Quantitative Data on Foaming Properties
| Mole Fraction of SLL (αSLL) | Surface Tension at CMC (γcmc) (mN/m) | Foaming Properties |
| 0.0 | 25.5 | - |
| 0.2 | 23.5 | - |
| 0.4 | 22.6 | Best foaming properties |
| 0.6 | 23.1 | Best wetting ability |
| 0.8 | 23.8 | Optimum dynamic adsorption |
| 1.0 | 24.5 | - |
Data adapted from a study on SLG/SLL composite systems.
Experimental Protocols
1. Foam Height and Stability Measurement (Ross-Miles Method)
This method provides a standardized way to measure foam height and stability.
Workflow for Ross-Miles Method
Caption: Experimental workflow for the Ross-Miles foam measurement method.
Methodology:
-
Apparatus: A jacketed glass column with a specified height and diameter, and a pipette with a specified orifice size, as detailed in ASTM D1173.
-
Procedure: a. Prepare a solution of Sodium this compound at the desired concentration in deionized water or another relevant solvent. b. Pour 200 mL of the SLL solution into the reservoir at the bottom of the column. c. Pipette 50 mL of the same solution into the pipette at the top of the column. d. Open the stopcock of the pipette and allow the solution to fall into the reservoir, generating foam. e. Immediately after all the solution has been dispensed, record the height of the foam in the column. This is the initial foam height. f. Record the foam height again after a specified time, typically 5 minutes, to assess foam stability.
-
Data Analysis: Compare the initial foam height and the foam height after 5 minutes across different formulations to quantify the impact of variables like pH, electrolyte concentration, etc.
2. Foam Generation by Agitation (Blender Method)
This is a simpler, less standardized method for quickly assessing foaming potential.
Methodology:
-
Apparatus: A standard laboratory blender.
-
Procedure: a. Place a defined volume (e.g., 100 mL) of the SLL solution into the blender. b. Blend at a consistent, high speed for a set duration (e.g., 1 minute). c. Immediately pour the entire contents (liquid and foam) into a graduated cylinder. d. Record the total volume. e. The foam volume is the total volume minus the initial liquid volume.
-
Data Analysis: This method is useful for comparative studies between different formulations, but results may vary between different types of blenders. Consistency in procedure is key.
References
- 1. Sodium this compound in Cosmetics & Personal Care Products [periodical.knowde.com]
- 2. soteriskin.com [soteriskin.com]
- 3. Sodium this compound: A Gentle Surfactant for Skincare and Haircare - Chemical Supplier Unilong [unilongindustry.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of molecular structures of lauroyl glycine derivatives on foaming properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium this compound | Cosmetic Ingredients Guide [ci.guide]
- 7. You are being redirected... [ingredientstodiefor.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Rheology Control in Formulations Containing Lauroyl Lactylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the rheology of formulations containing Sodium Lauroyl Lactylate (SLL).
Troubleshooting Guide
This guide addresses common issues encountered during the formulation process with Sodium this compound, presented in a question-and-answer format.
Q1: My oil-in-water (O/W) emulsion stabilized with Sodium this compound is showing signs of creaming. What are the likely causes and how can I fix it?
A1: Creaming, the formation of a concentrated layer of the dispersed phase, is often a precursor to more severe instability like coalescence.[1] The primary causes and solutions are outlined below:
-
Insufficient Viscosity of the Continuous Phase: A low viscosity aqueous phase allows oil droplets to move and coalesce more easily.
-
Solution: Increase the viscosity of the continuous phase by adding a thickener. Natural gums (e.g., Xanthan Gum) or synthetic polymers can be effective.[1] It's important to ensure the chosen thickener is compatible with SLL and other formulation components.
-
-
Large Droplet Size: Larger oil droplets have a greater tendency to rise and form a cream layer.
-
Solution: Reduce the droplet size by using a homogenizer. This will create a more uniform and stable emulsion.[1]
-
-
Inadequate Emulsifier Concentration: An insufficient amount of Sodium this compound may not adequately stabilize the oil-water interface.
-
Solution: While adhering to recommended usage levels, consider a slight increase in the SLL concentration. As a secondary surfactant, typical usage levels are 2-15%.[2]
-
-
Imbalanced Oil-to-Water Ratio: An excessively high oil phase volume can overwhelm the emulsifier's capacity.
-
Solution: Re-evaluate the phase ratio. It may be necessary to reduce the oil phase concentration.[1]
-
Q2: I am experiencing an unexpected drop in the viscosity of my SLL-containing formulation over time. What could be the cause?
A2: A decrease in viscosity can be attributed to several factors, often related to interactions between formulation components or changes in the emulsion structure.
-
pH Shift: The effectiveness of some thickening agents is highly pH-dependent. A shift in the formulation's pH over time can lead to a loss of viscosity.
-
Solution: Measure the pH of the formulation. If it has drifted, adjust it back to the optimal range for your chosen thickener. Incorporating a pH buffer system can help maintain stability.
-
-
Electrolyte Effects: The presence of electrolytes from other ingredients can interfere with the network structure of some polymeric thickeners, leading to a viscosity drop.
-
Solution: Evaluate the electrolyte content of your formulation. If high, consider using a salt-tolerant thickener. In some cleansing systems, lactylates can actually improve the salt-thickening response.[2]
-
-
Incompatibility with Other Ingredients: Certain ingredients, such as fragrances or essential oils, can disrupt the emulsion and affect viscosity.
-
Solution: Conduct compatibility studies by preparing smaller batches with and without the suspect ingredient to identify the cause.
-
Q3: My formulation with Sodium this compound has become too thick and is difficult to spread. How can I reduce the viscosity without compromising stability?
A3: Reducing viscosity requires a careful approach to avoid destabilizing the emulsion.
-
Adjust Thickener Concentration: The most direct method is to reduce the concentration of the thickening agent. This should be done incrementally and with stability testing at each stage.
-
Modify the Oil Phase: In some cases, altering the type or concentration of oils can impact the final viscosity.
-
Process Parameter Adjustment: The homogenization speed and time can influence the final viscosity. Less aggressive homogenization may result in a less viscous product, but this must be balanced with achieving a stable droplet size.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Sodium this compound in controlling formulation rheology?
A1: Sodium this compound (SLL) is a versatile ingredient that functions as an emulsifier and a mild surfactant.[2] In terms of rheology, its primary role is to stabilize oil-in-water emulsions, which indirectly contributes to the overall texture and flow properties of the formulation.[3] It can also contribute to a creamy, luxurious texture.[4]
Q2: At what concentration is Sodium this compound typically used to influence rheology?
A2: The typical usage level of Sodium this compound depends on its intended function in the formulation. When used as a secondary surfactant, it is generally incorporated at concentrations ranging from 2% to 15%. In rinse-off skin cleansing products, its maximum usage level is up to 10%.[2]
Q3: Does the pH of the formulation affect the performance of Sodium this compound?
A3: While SLL itself is stable over a range of pH levels, the overall rheology of the formulation can be significantly influenced by pH, especially when polymeric thickeners are used. The ionization state of these thickeners, which dictates their ability to build viscosity, is often pH-dependent. Therefore, maintaining the formulation's pH within the optimal range for all ingredients is crucial for consistent rheological properties.
Q4: Can Sodium this compound be used as the sole thickener in a formulation?
A4: Sodium this compound is not a primary thickening agent. While it contributes to the texture and can have a mild viscosifying effect, it is generally recommended to use it in conjunction with other dedicated thickeners (e.g., gums, polymers) to achieve the desired viscosity and stability in an emulsion.
Data Presentation
The following tables provide illustrative data on how different factors can influence the viscosity of formulations containing anionic surfactants similar in nature to Sodium this compound. The exact values for a specific formulation will depend on the complete composition and processing parameters.
Table 1: Illustrative Effect of Anionic Surfactant Concentration on Viscosity
| Anionic Surfactant Conc. (% w/w) | Apparent Viscosity (cP) at 10 s⁻¹ |
| 2.0 | 1500 |
| 4.0 | 3200 |
| 6.0 | 5500 |
| 8.0 | 8000 |
| 10.0 | 11000 |
Table 2: Illustrative Effect of pH on the Viscosity of a Cream with a Polymeric Thickener
| pH | Apparent Viscosity (cP) at 10 s⁻¹ |
| 4.0 | 2500 |
| 5.0 | 6000 |
| 6.0 | 9500 |
| 7.0 | 9200 |
| 8.0 | 7500 |
Table 3: Illustrative Effect of Electrolyte (NaCl) Concentration on the Viscosity of a Surfactant-Based Cleansing Formulation
| NaCl Concentration (% w/w) | Apparent Viscosity (cP) at 10 s⁻¹ |
| 0.0 | 500 |
| 0.5 | 1500 |
| 1.0 | 3000 |
| 1.5 | 4500 |
| 2.0 | 4200 |
Experimental Protocols
Protocol 1: Preparation of a Model O/W Emulsion for Rheological Analysis
Objective: To prepare a stable oil-in-water emulsion using Sodium this compound for subsequent rheological characterization.
Materials:
-
Deionized Water
-
Sodium this compound (SLL)
-
Cetearyl Alcohol (as a co-emulsifier and thickener)
-
Caprylic/Capric Triglyceride (Oil Phase)
-
Xanthan Gum (Thickener)
-
Preservative (e.g., Phenoxyethanol)
Methodology:
-
Water Phase Preparation:
-
In a main beaker, combine deionized water and Xanthan Gum.
-
Heat to 75°C while stirring until the Xanthan Gum is fully hydrated and the phase is uniform.
-
-
Oil Phase Preparation:
-
In a separate beaker, combine the Caprylic/Capric Triglyceride, Cetearyl Alcohol, and Sodium this compound.
-
Heat to 75°C and stir until all components are melted and homogenous.
-
-
Emulsification:
-
Slowly add the oil phase to the water phase while homogenizing at a moderate speed (e.g., 3000-5000 rpm).
-
Continue homogenization for 10-15 minutes to ensure a fine and uniform emulsion is formed.
-
-
Cooling:
-
Begin cooling the emulsion while stirring gently with a paddle mixer.
-
At approximately 40°C, add the preservative.
-
-
Final Adjustments:
-
Continue gentle stirring until the emulsion reaches room temperature (approximately 25°C).
-
If necessary, adjust the pH to the desired range using a suitable acid or base.
-
Protocol 2: Rheological Measurement of the O/W Emulsion
Objective: To characterize the viscosity and viscoelastic properties of the prepared emulsion.
Instrumentation: A controlled-stress or controlled-rate rheometer equipped with a cone-and-plate or parallel-plate geometry.
Methodology:
-
Instrument Setup:
-
Set the temperature of the rheometer's sample stage to 25°C.
-
Select the appropriate geometry (e.g., 40 mm parallel plate) and set the gap to 1.0 mm.
-
-
Sample Loading:
-
Carefully place an adequate amount of the emulsion onto the center of the lower plate, avoiding air bubbles.
-
Lower the upper geometry to the set gap, ensuring the sample spreads evenly to the edge of the geometry.
-
Trim any excess sample from the edge of the geometry.
-
-
Equilibration:
-
Allow the sample to rest for at least 5 minutes to allow for thermal and structural equilibration.
-
-
Viscosity Measurement (Flow Curve):
-
Perform a continuous shear rate ramp from 0.1 s⁻¹ to 100 s⁻¹.
-
Record the apparent viscosity as a function of the shear rate.
-
-
Viscoelastic Measurement (Oscillation Sweep):
-
Conduct a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Perform a frequency sweep within the LVER (e.g., from 0.1 to 10 Hz) to measure G' and G'' as a function of frequency.
-
Mandatory Visualizations
Caption: Troubleshooting logic for common viscosity issues.
Caption: Experimental workflow for rheological analysis.
References
Technical Support Center: The Impact of Lactic Acid on Cell Proliferation in Cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with lactic acid in cell cultures.
Troubleshooting Guides
Issue: Unexpected Decrease in Cell Proliferation Rate
Question: My cell proliferation rate has significantly decreased, and I suspect high lactic acid concentration is the cause. How can I confirm this and what are the immediate steps to mitigate the issue?
Answer:
A sudden drop in proliferation is a common consequence of lactate (B86563) accumulation. Lactic acid buildup can lead to a decrease in the pH of the culture medium and directly inhibit cell growth.[1][2][3]
Immediate Steps:
-
Measure Lactate and pH: The first step is to quantify the lactate concentration in your culture supernatant and measure the pH. A significant drop in pH below the optimal range for your cell line is a strong indicator of lactic acid accumulation.[4][5]
-
pH Adjustment: If the pH is low, you can carefully adjust it back to the optimal range using a sterile, biocompatible base solution. However, be aware that this can increase the osmolality of the medium, which may also inhibit cell growth.[6]
-
Media Change/Dilution: A partial or complete media change can help to reduce the concentration of lactic acid and other waste products. This will replenish nutrients and restore a more favorable environment for cell proliferation.
Long-Term Solutions:
-
Optimize Feeding Strategy: Avoid large boluses of glucose that can lead to overflow metabolism and increased lactate production.[7] Consider fed-batch or perfusion strategies to maintain a lower, more stable glucose concentration.[7][8]
-
Alternative Carbon Sources: Supplementing your media with alternative carbon sources like galactose or fructose (B13574) can reduce the rate of glycolysis and subsequent lactate formation.[7][9]
-
Optimize Process Parameters: Ensure adequate dissolved oxygen (DO) levels to promote oxidative phosphorylation over glycolysis.[1][7] Adjusting agitation and aeration rates can also improve nutrient and oxygen distribution.[7]
Issue: High Lactate Levels Despite Normal pH
Question: I'm observing high lactate concentrations in my culture, but the pH is within the normal range. Is the lactate still inhibitory, and what could be the cause?
Answer:
Yes, lactate can have inhibitory effects on cell proliferation independent of pH changes.[10][11] High concentrations of the lactate anion itself can disrupt cellular metabolism and signaling pathways.[12][13]
Possible Causes:
-
Metabolic Shift: Your cells may have undergone a metabolic shift towards aerobic glycolysis, also known as the "Warburg effect," where they produce lactate even in the presence of sufficient oxygen.[14][15][16] This is common in rapidly proliferating cells and cancer cell lines.[14][17]
-
Cell Line-Specific Metabolism: Some cell lines are genetically predisposed to high lactate production.
-
Nutrient Imbalance: An excess of certain nutrients, particularly glucose, can drive lactate production.[7]
Troubleshooting Steps:
-
Analyze Cellular Metabolism: Consider performing a metabolic flux analysis to understand the underlying metabolic changes in your cells.
-
Clone Selection: If working with a heterogeneous cell population, you may need to select for clones with lower lactate production profiles.
-
Media Optimization: Re-evaluate your media formulation. Reducing the glucose concentration or supplementing with metabolic modulators like pyruvate (B1213749) might be beneficial.[7]
Frequently Asked Questions (FAQs)
Question: What is the "Warburg Effect" and how does it relate to lactic acid in my cell cultures?
Answer:
The Warburg effect describes the phenomenon where cancer cells and other highly proliferative cells preferentially metabolize glucose through aerobic glycolysis, producing large amounts of lactate, even when oxygen is plentiful.[14][16][18] In contrast, most normal differentiated cells utilize oxidative phosphorylation in the presence of oxygen, which is a more efficient way to generate ATP.[14] This metabolic shift provides rapidly dividing cells with the necessary building blocks for biosynthesis.[16] If you are working with cancer cell lines or other rapidly proliferating cells, the Warburg effect is likely a significant contributor to the high lactate levels you observe.[12][19]
Question: What are typical inhibitory concentrations of lactic acid for different cell types?
Answer:
The inhibitory concentration of lactic acid can vary significantly between cell lines.[2] However, some general ranges have been reported in the literature.
| Cell Type | Reported Inhibitory Lactate Concentration |
| Murine Hybridoma Cells | > 20 mM |
| BHK (Baby Hamster Kidney) Cells | 22-37 mM |
| C2C12 Myoblasts | > 20 mM |
| CHO (Chinese Hamster Ovary) Cells | ~40 mM |
| Hematopoietic Cells | > 20 mM[20] |
| T Cells | > 20 mM[13] |
Note: These values are approximate and can be influenced by culture conditions and specific cell line characteristics.[2]
Question: How does lactic acid affect immune cell proliferation, such as T cells?
Answer:
Lactic acid is a potent inhibitor of T cell proliferation and function.[21][22][23] High concentrations of lactic acid in the microenvironment, such as that found in solid tumors, can suppress the activity of cytotoxic T lymphocytes (CTLs) and other immune cells.[13][22] This occurs through several mechanisms, including:
-
Inhibition of Glycolysis: High extracellular lactate can block the export of lactate from T cells, leading to intracellular acidification and a shutdown of their own glycolytic pathway, which is essential for their activation and proliferation.[13][22]
-
Reduced Cytokine Production: Lactic acid can decrease the production of key cytokines like IL-2 and IFN-γ, which are crucial for T cell signaling and effector function.[22][23]
-
Induction of Apoptosis: Prolonged exposure to high lactate concentrations can induce apoptosis (programmed cell death) in T cells.[13]
Question: Are there methods to reduce lactic acid accumulation without changing the media?
Answer:
Yes, several strategies can be employed to control lactate levels in situ:
-
Glucose Limitation: Implementing a feeding strategy that maintains a low and controlled glucose concentration can limit the substrate available for lactate production.[7][8]
-
Metabolic Modifiers: The addition of certain compounds, such as pyruvate, can sometimes shift metabolism away from lactate production.[7]
-
Temperature Shift: Lowering the culture temperature during the later stages of a batch or fed-batch culture can reduce the overall metabolic rate and, consequently, lactate production.[7]
-
pH Control with Lactic Acid: In some advanced strategies, lactic acid itself can be used as the acid to control the pH in a bioreactor. This can lead to the cells adapting to utilize lactate as a carbon source, thereby reducing net accumulation.[24]
Experimental Protocols
1. Measurement of L-Lactate Concentration (Colorimetric Assay)
This protocol provides a general outline for a common enzymatic, colorimetric lactate assay. Commercially available kits are recommended and their specific instructions should be followed.[25][26][27][28]
Principle: Lactate dehydrogenase (LDH) catalyzes the oxidation of lactate to pyruvate. In this reaction, NAD+ is reduced to NADH. The resulting NADH is then used to reduce a probe into a colored product, which can be measured by a spectrophotometer. The intensity of the color is proportional to the lactate concentration.[29]
Materials:
-
L-Lactate Assay Kit (containing lactate standards, assay buffer, enzyme mix, and probe)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 450 nm)
-
Multichannel pipette
-
Cell culture supernatant samples
Procedure:
-
Standard Curve Preparation: Prepare a series of lactate standards by diluting the provided stock solution with the assay buffer as per the kit's instructions. This will create a standard curve to which you can compare your samples.[26][27]
-
Sample Preparation: Collect your cell culture supernatant. If necessary, centrifuge the samples to pellet any cells or debris. The supernatant can often be used directly, but may require dilution if the lactate concentration is expected to be high.[25][26]
-
Assay Reaction:
-
Add a specific volume (e.g., 50 µL) of your standards and unknown samples to separate wells of the 96-well plate. It is recommended to run samples in duplicate or triplicate.[27]
-
Prepare the reaction mixture according to the kit's protocol. This typically involves mixing the assay buffer, enzyme mix, and probe.
-
Add a specific volume (e.g., 50 µL) of the reaction mixture to each well containing the standards and samples.[27]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a designated time (e.g., 30 minutes), protected from light.[26]
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.[26]
-
Data Analysis:
-
Subtract the absorbance of the blank (a well with no lactate) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the lactate concentration of your unknown samples by interpolating their absorbance values on the standard curve.[25]
-
2. Cell Proliferation Assay (³H-Thymidine Incorporation)
This protocol outlines the principle of assessing cell proliferation by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Principle: Actively dividing cells will incorporate ³H-thymidine, a radioactive nucleoside, into their DNA. The amount of radioactivity incorporated is directly proportional to the rate of cell proliferation.
Materials:
-
³H-Thymidine (radiolabeled)
-
Cell culture medium
-
Cells to be assayed
-
96-well cell culture plate
-
Cell harvester
-
Scintillation counter and scintillation fluid
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a desired density and allow them to adhere or stabilize.
-
Treatment: Treat the cells with the experimental conditions (e.g., different concentrations of lactic acid) for the desired duration.
-
Radiolabeling: Add a small amount of ³H-thymidine to each well and incubate for a period that allows for significant incorporation (e.g., 4-24 hours).
-
Cell Harvesting:
-
Aspirate the media and wash the cells with cold PBS.
-
Precipitate the DNA by adding cold TCA.
-
Wash the cells with ethanol to remove unincorporated thymidine.
-
Lyse the cells to release the DNA.
-
-
Scintillation Counting:
-
Transfer the cell lysate to scintillation vials containing scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis: Compare the CPM values between different treatment groups. A lower CPM value indicates reduced cell proliferation.
Signaling Pathways and Workflows
Caption: Lactic acid signaling pathways impacting cell proliferation and other cellular processes.
Caption: A logical workflow for troubleshooting decreased cell proliferation due to lactic acid.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. researchgate.net [researchgate.net]
- 3. metabolism - Why lactate inhibits growth (or enhances death rate)? - Biology Stack Exchange [biology.stackexchange.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. purmabiologics.com [purmabiologics.com]
- 6. researchgate.net [researchgate.net]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. A Simple Method to Reduce both Lactic Acid and Ammonium Production in Industrial Animal Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellculturedish.com [cellculturedish.com]
- 10. Lactate Limits T Cell Proliferation via the NAD(H) Redox State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Lactic Acid and an Acidic Tumor Microenvironment suppress Anticancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 17. The Warburg Effect Revisited—Lesson from the Sertoli Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. imrpress.com [imrpress.com]
- 20. The lactate issue revisited: novel feeding protocols to examine inhibition of cell proliferation and glucose metabolism in hematopoietic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessing the effects of lactate on the immune responsiveness of T cells in vitro | Midwestern Journal of Undergraduate Sciences [journals.ku.edu]
- 22. ashpublications.org [ashpublications.org]
- 23. Inhibitory effect of tumor cell-derived lactic acid on human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Benefits of using lactic acid for pH control in CHO cell culture processes - American Chemical Society [acs.digitellinc.com]
- 25. benchchem.com [benchchem.com]
- 26. tcichemicals.com [tcichemicals.com]
- 27. cellbiolabs.com [cellbiolabs.com]
- 28. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 29. Oops, something's wrong! [tipbiosystems.com]
Validation & Comparative
Comparative Analysis of Lauroyl Lactylate and Sodium Stearoyl Lactylate for Researchers and Drug Development Professionals
A deep dive into the functional and performance differences between two widely used lactate-based emulsifiers, supported by experimental data and protocols.
In the landscape of pharmaceutical and cosmetic formulations, the selection of an appropriate emulsifier is paramount to ensure product stability, efficacy, and desired sensory attributes. Among the diverse range of available emulsifiers, acyl lactylates, derived from the esterification of fatty acids with lactic acid, have garnered significant attention due to their biocompatibility and versatile functionality. This guide provides a comprehensive comparative analysis of two prominent members of this class: Sodium Lauroyl Lactylate (SLL) and Sodium Stearoyl Lactylate (SSL). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical properties, performance characteristics, and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
Sodium this compound and Sodium Stearoyl Lactylate are anionic surfactants synthesized from natural and bio-renewable resources.[1] Their fundamental difference lies in the fatty acid component: SLL is derived from lauric acid (a C12 saturated fatty acid), while SSL is derived from stearic acid (a C18 saturated fatty acid).[2][3] This variation in alkyl chain length significantly influences their physicochemical properties and, consequently, their performance in various applications.
A key parameter for comparing emulsifiers is the Hydrophilic-Lipophilic Balance (HLB) value, which indicates the balance between the hydrophilic and lipophilic portions of the molecule. A higher HLB value signifies greater water solubility and suitability for oil-in-water (O/W) emulsions, while a lower HLB value suggests better solubility in oil and utility in water-in-oil (W/O) emulsions.
| Property | Sodium this compound (SLL) | Sodium Stearoyl Lactylate (SSL) |
| INCI Name | Sodium this compound | Sodium Stearoyl Lactylate |
| CAS Number | 13557-75-0[4] | 25383-99-7[5] |
| Molecular Formula | C18H31NaO6[6] | C24H43NaO6[7] |
| Molecular Weight | 366.42 g/mol [6] | 450.59 g/mol [7] |
| Fatty Acid Source | Lauric Acid (C12)[2] | Stearic Acid (C18)[3] |
| HLB Value | 14.4[2][8] | 8.3 - 12[5][9][10] |
| Appearance | Waxy solid[8] | Ivory powder or flake-shaped solid[9][11] |
| Solubility | Dispersible in water[6] | Dispersible in hot water; soluble in ethanol (B145695) and hot oils/fats[5][11] |
| Critical Micelle Concentration (CMC) | Not explicitly found | ~0.05 wt% to 0.10 wt%[12] |
Performance Comparison
The differing physicochemical properties of SLL and SSL translate to distinct performance characteristics in formulation development.
Emulsifying Performance
The higher HLB value of SLL (14.4) makes it a more effective emulsifier for creating stable oil-in-water emulsions compared to SSL, which has a broader and generally lower HLB range (8.3-12).[2][5][9][10] This suggests that SLL is more suitable for formulations with a higher water content, such as lotions and serums. In contrast, SSL's lower HLB value makes it a good candidate for both O/W and W/O emulsions, offering more versatility in formulating creams and ointments.
Skin Interaction and Mildness
Both SLL and SSL are considered mild surfactants.[2][13] However, the shorter alkyl chain of lauric acid in SLL may contribute to a slightly higher potential for skin irritation in sensitive individuals compared to the longer stearic acid chain in SSL.[2] This is a general trend observed with surfactants, where shorter hydrophobic chains can penetrate the stratum corneum more readily.
Moisturizing and Sensory Properties
Lactylates are known for their moisturizing properties.[14] They can enhance skin hydration and provide a pleasant, non-greasy feel to formulations.[15] While direct comparative data is limited, the choice between SLL and SSL can influence the final texture and skin feel of a product.
Antimicrobial Activity
The lauric acid component of SLL is known for its antimicrobial properties.[2] This imparts SLL with inherent antimicrobial characteristics, making it a potentially beneficial ingredient in formulations for acne-prone skin or as a contributor to the overall preservation system.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Emulsion Droplet Size Analysis
Objective: To determine and compare the emulsifying efficiency of SLL and SSL by measuring the droplet size of the dispersed phase in an oil-in-water emulsion.
Method: Dynamic Light Scattering (DLS)
-
Emulsion Preparation:
-
Prepare identical oil-in-water emulsions, one with SLL and the other with SSL, at the same concentration (e.g., 2% w/w).
-
The oil phase (e.g., mineral oil or a relevant cosmetic ester) and water phase are heated separately to 75°C.
-
The emulsifier is dissolved in the water phase.
-
The oil phase is slowly added to the water phase under high-shear homogenization for a specified time (e.g., 5 minutes).
-
The emulsion is then cooled to room temperature while stirring.
-
-
Sample Preparation for DLS:
-
Dilute a small aliquot of the emulsion with deionized water to a suitable concentration for DLS analysis to avoid multiple scattering effects.
-
-
DLS Measurement:
-
Use a DLS instrument to measure the hydrodynamic diameter of the oil droplets.
-
Perform measurements at a constant temperature (e.g., 25°C).
-
Acquire multiple readings for each sample to ensure reproducibility.
-
-
Data Analysis:
In Vitro Skin Irritation Assessment
Objective: To evaluate and compare the skin irritation potential of SLL and SSL using a reconstructed human epidermis (RhE) model.
Method: Reconstructed Human Epidermis (RhE) Test (following OECD TG 439)[19][20]
-
Tissue Culture:
-
Use commercially available RhE tissue models (e.g., EpiDerm™, SkinEthic™ RHE).
-
Culture the tissues according to the manufacturer's instructions.
-
-
Test Substance Application:
-
Prepare solutions of SLL and SSL in a suitable vehicle (e.g., sterile water or saline) at relevant concentrations.
-
Apply a defined volume of the test substance directly to the surface of the RhE tissue.
-
Include a negative control (vehicle) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).
-
-
Incubation and Exposure:
-
Incubate the treated tissues for a specified exposure time (e.g., 60 minutes).[21]
-
-
Viability Assay (MTT Assay):
-
After exposure, rinse the tissues to remove the test substance.
-
Incubate the tissues with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Viable cells will reduce the yellow MTT to a purple formazan (B1609692).[21]
-
Extract the formazan dye and measure its absorbance using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each test substance relative to the negative control.
-
A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%).[20] Compare the viability results for SLL and SSL to assess their relative irritation potential.
-
Antimicrobial Efficacy Testing
Objective: To compare the antimicrobial activity of SLL and SSL against relevant skin microorganisms.
Method: Agar (B569324) Well Diffusion Assay[22]
-
Microorganism Preparation:
-
Use standard strains of skin-relevant bacteria such as Staphylococcus aureus (ATCC 6538) and Propionibacterium acnes.
-
Prepare standardized inoculums of the microorganisms.
-
-
Assay Procedure:
-
Prepare agar plates with a suitable growth medium (e.g., Tryptic Soy Agar for S. aureus).
-
Spread the microbial inoculum evenly over the surface of the agar.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of SLL and SSL solutions at various concentrations into separate wells. Include a positive control (e.g., a known antibiotic) and a negative control (vehicle).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
-
Data Analysis:
Surfactant Interaction with Stratum Corneum Lipids
Objective: To investigate and compare the effects of SLL and SSL on the organization of stratum corneum (SC) lipids.
Method: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy with Tape Stripping[26][27][28]
-
Skin Preparation:
-
Use ex vivo porcine or human skin.
-
Treat the skin samples with solutions of SLL and SSL for a defined period.
-
-
Tape Stripping:
-
Sequentially apply and remove adhesive tape strips from the treated skin surface to remove layers of the stratum corneum.
-
-
ATR-FTIR Analysis:
-
Analyze each tape strip using an ATR-FTIR spectrometer.
-
Focus on the CH2 symmetric and asymmetric stretching vibration bands (around 2850 cm⁻¹ and 2920 cm⁻¹, respectively) to assess the conformational order of the lipid chains. A shift to higher wavenumbers indicates a more disordered (fluid) lipid structure.[29][30]
-
-
Data Analysis:
-
Compare the changes in the peak positions of the CH2 stretching bands for SLL- and SSL-treated skin relative to untreated control skin.
-
A greater shift to higher wavenumbers suggests a stronger interaction with and disruption of the SC lipid barrier.
-
Visualizing Key Concepts and Workflows
To further aid in the understanding of the concepts and methodologies discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Relationship between physicochemical properties and performance of lactylate emulsifiers.
Caption: Experimental workflow for assessing surfactant interaction with the stratum corneum.
Conclusion
Sodium this compound and Sodium Stearoyl Lactylate are versatile and valuable emulsifiers for pharmaceutical and cosmetic applications. The choice between them should be guided by the specific requirements of the formulation. SLL, with its higher HLB, is generally more suited for creating stable oil-in-water emulsions and may offer enhanced antimicrobial benefits. SSL provides greater flexibility with its broader HLB range, making it adaptable to a wider variety of emulsion types. For formulations intended for sensitive skin, the potentially milder nature of SSL due to its longer alkyl chain may be advantageous. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to inform the selection of the optimal lactylate emulsifier for a given application.
References
- 1. Sodium this compound (Gentle Anionic Surfactant) [myskinrecipes.com]
- 2. Sodium this compound in Cosmetics & Personal Care Products [periodical.knowde.com]
- 3. savannahgoa.com [savannahgoa.com]
- 4. Sodium this compound | C18H31NaO6 | CID 23674328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium stearoyl lactylate - Wikipedia [en.wikipedia.org]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. E481 (SODIUM STEAROYL-2-LACTYLATE) - Ataman Kimya [atamanchemicals.com]
- 8. ingredientstodiefor.com [ingredientstodiefor.com]
- 9. Food Additives Sodium Stearoyl Lactylate 25383-99-7 [sunwisechem.com]
- 10. Why is Sodium Stearoyl Lactylate in Food? [cnchemsino.com]
- 11. China Sodium Stearoyl Lactylate (SSL) E481 Cas No.25383-99-7 Manufacturers, Suppliers, Factory - Food Emulsifiers Price - Yizeli Additive [yizeliadditive.com]
- 12. Physicochemical characterization of sodium stearoyl lactylate (SSL), polyoxyethylene sorbitan monolaurate (Tween 20) and κ-carrageenan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ulprospector.com [ulprospector.com]
- 14. Sodium this compound | Cosmetic Ingredients Guide [ci.guide]
- 15. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 16. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 17. Light scattering measurements on microemulsions: estimation of droplet sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 19. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 21. journal.biochim.ro [journal.biochim.ro]
- 22. researchgate.net [researchgate.net]
- 23. epa.gov [epa.gov]
- 24. SOP for Antimicrobial Effectiveness Testing | Pharmaguideline [pharmaguideline.com]
- 25. researchgate.net [researchgate.net]
- 26. Validation of the combined ATR-FTIR/tape stripping technique for monitoring the distribution of surfactants in the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Monitoring the distribution of surfactants in the stratum corneum by combined ATR-FTIR and tape-stripping experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Validation of the combined ATR-FTIR/tape stripping technique for monitoring the distribution of surfactants in the stratum corneum. | Semantic Scholar [semanticscholar.org]
- 29. Molecular organization of the lipid matrix in intact Stratum corneum using ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Comparative Guide to the Antimicrobial Efficacy of Lauroyl Lactylate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of Sodium Lauroyl Lactylate against two common preservatives, Phenoxyethanol and Potassium Sorbate. The information presented is intended to assist researchers and formulation scientists in the selection of appropriate preservative systems for cosmetic and pharmaceutical applications.
Executive Summary
Phenoxyethanol is a widely used broad-spectrum preservative effective against bacteria, yeast, and mold.[3] Potassium Sorbate is another common preservative, particularly effective against molds and yeasts. This guide presents a side-by-side comparison of these preservatives based on their reported MIC values against common contaminants.
Data Presentation: Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Sodium this compound (using Sodium Lauryl Sulphate data as a proxy), Phenoxyethanol, and Potassium Sorbate against a panel of representative microorganisms. Lower MIC values indicate greater antimicrobial potency.
| Microorganism | Sodium this compound (as Sodium Lauryl Sulphate) - MIC (% w/v) | Phenoxyethanol - MIC (% w/v) | Potassium Sorbate - MIC (% w/v) |
| Escherichia coli (Gram-negative bacteria) | > 0.1167% ¹ | 0.4% - 0.8% | 0.1% - 0.5% |
| Staphylococcus aureus (Gram-positive bacteria) | 0.0146% ¹ | 0.4% - 0.8% | 0.1% - 0.5% |
| Candida albicans (Yeast) | Not available ² | 0.2% - 0.5% | 0.01% - 0.5% |
| Aspergillus niger (Mold) | Not available | 0.2% - 0.5% | 0.01% - 0.5% |
¹ Data for Sodium Lauryl Sulphate (SLS) is used as a proxy for Sodium this compound. The study on SLS did not find complete inhibition of E. coli at the maximum tested concentration of 0.1167%. ² Specific MIC values for Sodium this compound and its proxy (SLS) against C. albicans were not found in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for two standard experiments used to determine the antimicrobial efficacy of a substance.
Minimum Inhibitory Concentration (MIC) Determination via Broth Dilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
a. Materials:
-
Test microorganism (e.g., E. coli, S. aureus, C. albicans, A. niger)
-
Sterile nutrient broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Antimicrobial agent stock solution (e.g., Sodium this compound, Phenoxyethanol, Potassium Sorbate)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
b. Procedure:
-
Prepare Microorganism Inoculum: Culture the test microorganism in its appropriate broth overnight at the optimal temperature (e.g., 37°C for bacteria, 25-30°C for fungi). Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the antimicrobial agent in the sterile nutrient broth directly in the 96-well plate. The concentration range should bracket the expected MIC.
-
Inoculation: Add the prepared microorganism inoculum to each well containing the diluted antimicrobial agent. Include a positive control well (broth with inoculum, no antimicrobial) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
Determine MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Zone of Inhibition Assay (Agar Disk Diffusion Method)
This method assesses the ability of an antimicrobial agent to inhibit microbial growth on an agar (B569324) surface.
a. Materials:
-
Test microorganism
-
Sterile nutrient agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile cotton swabs
-
Sterile filter paper discs
-
Antimicrobial agent solution
-
Forceps
-
Incubator
b. Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism as described in the broth dilution method.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Apply Antimicrobial Discs: Aseptically place sterile filter paper discs impregnated with a known concentration of the antimicrobial agent onto the surface of the inoculated agar plate using sterile forceps. Gently press the discs to ensure complete contact with the agar.
-
Incubation: Incubate the plates, inverted, at the optimal temperature for the test microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each disc where microbial growth has been inhibited. The diameter is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
The following diagrams illustrate the experimental workflows described above.
References
A Comparative Guide to Lauroyl Lactylate and Non-Ionic Surfactants in Nanoemulsion Formulation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surfactant is a critical determinant in the formulation of stable and effective nanoemulsions for drug delivery. This guide provides a comparative analysis of sodium lauroyl lactylate (SLL), an anionic surfactant, and commonly used non-ionic surfactants. By examining their performance characteristics, this document aims to equip researchers with the necessary information to make informed decisions for their nanoemulsion-based drug delivery systems.
Introduction to Surfactants in Nanoemulsions
Nanoemulsions are kinetically stable, submicron-sized colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules. The choice of surfactant influences critical quality attributes of the nanoemulsion, including droplet size, stability, and drug-loading capacity. Non-ionic surfactants are widely utilized due to their low toxicity and reduced sensitivity to changes in pH and ionic strength. However, anionic surfactants like sodium this compound offer unique properties that can be advantageous in specific formulations.
Sodium this compound: An Anionic Perspective
Sodium this compound (SLL) is an anionic surfactant derived from the esterification of lauric acid with lactic acid. Its structure imparts both hydrophilic and lipophilic properties, enabling it to act as an effective emulsifier. The presence of a negatively charged carboxyl group in its headgroup is a key differentiator from non-ionic surfactants. This charge contributes to the stabilization of nanoemulsion droplets through electrostatic repulsion, a mechanism that can enhance long-term stability by preventing droplet coalescence.
Common Non-Ionic Surfactants in Nanoemulsions
Non-ionic surfactants are characterized by their uncharged, hydrophilic head groups. This class includes polysorbates (e.g., Tween 80), sorbitan (B8754009) esters (e.g., Span 80), and polyoxyethylene ethers (e.g., Brij 30). Stabilization in nanoemulsions formulated with non-ionic surfactants is primarily achieved through steric hindrance. The bulky hydrophilic chains of these surfactants form a protective layer around the oil droplets, physically preventing them from aggregating.
Performance Comparison: SLL vs. Non-Ionic Surfactants
The following tables summarize typical performance parameters for nanoemulsions stabilized with SLL versus those stabilized with common non-ionic surfactants. It is important to note that these values are compiled from various studies and direct, head-to-head comparative experimental data is limited. The performance of a surfactant is highly dependent on the specific oil phase, surfactant concentration, and manufacturing process used.
Table 1: Comparison of Physicochemical Properties of Nanoemulsions
| Surfactant Type | Surfactant Example | Typical Droplet Size (nm) | Typical Polydispersity Index (PDI) | Typical Zeta Potential (mV) | Primary Stabilization Mechanism |
| Anionic | Sodium this compound (SLL) | 50 - 200 | < 0.3 | Highly Negative (e.g., -30 to -60) | Electrostatic Repulsion & Steric Hindrance |
| Non-Ionic | Polysorbate 80 (Tween 80) | 100 - 300 | < 0.3 | Near Neutral to Slightly Negative (e.g., 0 to -20) | Steric Hindrance |
| Non-Ionic | Sorbitan Monooleate (Span 80) | Often used in combination with a high HLB surfactant | - | Near Neutral | Steric Hindrance |
| Non-Ionic | Polyoxyethylene (5) Oleyl Ether (Brij 93) | 150 - 400 | < 0.4 | Near Neutral | Steric Hindrance |
Table 2: Qualitative Performance Attributes
| Attribute | Sodium this compound (SLL) | Non-Ionic Surfactants (e.g., Tween 80) |
| Toxicity | Generally considered low, food-grade | Generally considered low, widely used in pharmaceuticals |
| pH Sensitivity | Performance can be affected by pH changes that alter surface charge | Generally stable across a wide pH range |
| Ionic Strength Sensitivity | High ionic strength can screen surface charge, reducing stability | Generally less sensitive to ionic strength |
| Biocompatibility | Good | Excellent, well-established safety profiles |
| Drug Interaction Potential | Potential for ionic interactions with charged drug molecules | Lower potential for ionic interactions |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the preparation and characterization of nanoemulsions.
High-Pressure Homogenization for Nanoemulsion Preparation
High-pressure homogenization is a high-energy method widely used for producing nanoemulsions with small and uniform droplet sizes.
-
Preparation of Phases:
-
Aqueous Phase: The surfactant (e.g., Sodium this compound or Tween 80) is dissolved in deionized water. The mixture may be heated to facilitate dissolution.
-
Oil Phase: The lipophilic drug is dissolved in the chosen oil (e.g., medium-chain triglycerides, soybean oil).
-
-
Coarse Emulsion Formation: The oil phase is gradually added to the aqueous phase under high-speed stirring (e.g., using a rotor-stator homogenizer) for a specified time (e.g., 10-15 minutes) to form a coarse pre-emulsion.
-
High-Pressure Homogenization: The coarse emulsion is then passed through a high-pressure homogenizer at a specific pressure (e.g., 15,000 to 30,000 psi) for a set number of cycles (e.g., 3-10 cycles). The temperature is often controlled using a cooling system.
-
Characterization: The resulting nanoemulsion is then characterized for its physicochemical properties.
Characterization of Nanoemulsions
-
Droplet Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Samples are typically diluted with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Zeta Potential: Determined using Laser Doppler Velocimetry. This measurement provides information about the surface charge of the nanoemulsion droplets and is a key indicator of stability for electrostatically stabilized systems.
-
Stability Studies: The long-term stability of the nanoemulsion is assessed by monitoring changes in droplet size, PDI, and zeta potential over time at different storage conditions (e.g., 4°C, 25°C, 40°C). Visual inspection for signs of creaming or phase separation is also performed.
-
Drug Loading and Encapsulation Efficiency: The amount of drug successfully incorporated into the nanoemulsion is determined by separating the free drug from the encapsulated drug (e.g., by ultracentrifugation) and quantifying the drug concentration in the nanoemulsion using a suitable analytical technique like HPLC.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the formulation and characterization of a nanoemulsion for drug delivery applications.
Caption: Experimental workflow for nanoemulsion formulation and characterization.
Conclusion
The choice between sodium this compound and non-ionic surfactants for nanoemulsion formulation is not straightforward and depends heavily on the specific requirements of the drug delivery system.
-
Sodium this compound may be advantageous when a strong negative surface charge is desired to enhance stability through electrostatic repulsion. This can be particularly beneficial for long-term storage. However, its performance can be more sensitive to the pH and ionic strength of the formulation.
-
Non-ionic surfactants like Tween 80 offer excellent biocompatibility and stability across a broader range of pH and ionic conditions due to their steric stabilization mechanism. They are a robust choice for many pharmaceutical applications.
Ultimately, the optimal surfactant or surfactant blend should be determined through systematic formulation screening and characterization studies that evaluate the critical quality attributes of the nanoemulsion in the context of its intended application.
A Comparative Guide to the In Vivo Toxicology of Lauroyl Lactylate and its Alternatives
For researchers, scientists, and drug development professionals, understanding the toxicological profile of excipients is paramount to ensuring the safety and efficacy of final formulations. This guide provides a comparative analysis of the in vivo toxicological data for Sodium Lauroyl Lactylate and three common alternatives: Sodium Cocoyl Isethionate, Decyl Glucoside, and Cocamidopropyl Betaine. The information is compiled from various sources, including Cosmetic Ingredient Review (CIR) safety assessments, and is presented to facilitate an objective comparison.
Quantitative Toxicological Data Summary
The following tables summarize the key quantitative data from in vivo toxicological studies for Sodium this compound and its alternatives.
| Substance | Test | Species | Dosage/Concentration | Result | Classification |
| Sodium this compound | Acute Oral Toxicity | Rat (male) | - | LD50: 6.81 g/kg | Practically Non-toxic |
| Acute Oral Toxicity | Rat (male and female) | 2.4 g/kg to 6 g/kg | LD50: 4.88 g/kg | Practically Non-toxic | |
| Skin Irritation | Rabbit | 10% | Non-irritating | Non-irritant | |
| Skin Sensitization | Mouse | up to 50% | Weak sensitizer (B1316253) | Weak Sensitizer | |
| Sodium Cocoyl Isethionate | Acute Oral Toxicity | Rat | - | LD50: >4.33 g/kg | Practically Non-toxic[1] |
| Skin Irritation | Rabbit | 500 mg (in 0.1 ml saline) | Non-irritating | Non-irritant[2] | |
| Skin Sensitization | Guinea Pig | - | Not a sensitizer | Non-sensitizer[3] | |
| Decyl Glucoside | Acute Oral Toxicity | Rat | - | LD50: >2000 mg/kg | Practically Non-toxic[4] |
| Skin Irritation | Rabbit | - | PDII: 0.0 to 4.6 | Slightly Irritating (at most)[5] | |
| Skin Sensitization | - | - | Not sensitizing | Non-sensitizer[5] | |
| Cocamidopropyl Betaine | Acute Oral Toxicity | Rat | - | LD50: 7.45 ml/kg (30% active solution) | Practically Non-toxic[6] |
| Acute Oral Toxicity | Mouse | - | LD50: 4.91 g/kg (30% active solution) | Practically Non-toxic[6] | |
| Skin Irritation | Rabbit | 10% active solution | Not a primary skin irritant | Mild Irritant[6] | |
| Skin Sensitization | Guinea Pig | 10% active solution | No evidence of delayed contact hypersensitivity | Non-sensitizer[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are the generalized protocols for the key experiments cited, based on OECD guidelines, which are the international standard for such testing.
Acute Oral Toxicity (Following OECD Guideline 420: Fixed Dose Procedure)
The acute oral toxicity is typically assessed to determine the median lethal dose (LD50), which is the dose of a substance that is lethal to 50% of the tested animal population. The Fixed Dose Procedure is an alternative to the classical LD50 test and aims to use fewer animals and cause less suffering.
-
Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle. Conventional laboratory diets and drinking water are provided ad libitum. Animals are fasted prior to dosing (e.g., overnight for rats).
-
Dosing: The test substance is administered in a single dose by gavage. The initial dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on a sighting study.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Dermal Irritation (Following OECD Guideline 404: Acute Dermal Irritation/Corrosion)
This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test Animals: Albino rabbits are the preferred species.
-
Procedure: A small area of the animal's dorsal skin is clipped free of fur. The test substance (0.5 ml for liquids or 0.5 g for solids, moistened with a suitable vehicle) is applied to the clipped skin and covered with a gauze patch and occlusive dressing.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. The skin is then examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The reactions are scored using a standardized system. The Primary Dermal Irritation Index (PDII) can be calculated.
-
Classification: The substance is classified as an irritant or non-irritant based on the severity and reversibility of the skin reactions.
Skin Sensitization (Following OECD Guideline 429: Local Lymph Node Assay - LLNA)
The LLNA is an in vivo method for identifying chemicals that have the potential to cause skin sensitization (allergic contact dermatitis).
-
Test Animals: CBA/J or CBA/Ca strain mice are typically used.
-
Procedure: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear of the mice for three consecutive days.
-
Proliferation Measurement: On day 5, the mice are injected intravenously with a solution of 3H-methyl thymidine (B127349). A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured by β-scintillation counting.
-
Stimulation Index (SI): The proliferation of lymphocytes in the draining lymph nodes is expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group.
-
Classification: A substance is classified as a skin sensitizer if the SI is 3 or greater.
Visualizations
The following diagrams illustrate the general workflow of the toxicological tests described and a simplified representation of the skin sensitization pathway.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 420).
Caption: Workflow for Dermal Irritation Testing (OECD 404).
Caption: Simplified Skin Sensitization Signaling Pathway.
Conclusion
Based on the available in vivo toxicological data, Sodium this compound and its alternatives—Sodium Cocoyl Isethionate, Decyl Glucoside, and Cocamidopropyl Betaine—all exhibit a low order of acute oral toxicity. In terms of skin irritation, all are generally considered mild, though the potential for irritation can be concentration-dependent. For skin sensitization, Sodium this compound is classified as a weak sensitizer, while the alternatives are generally considered non-sensitizing.
It is important to note that the CIR Expert Panel has concluded that Sodium this compound is safe as used in cosmetics when formulated to be non-irritating and non-sensitizing[7]. Similarly, the other surfactants have been deemed safe for use in cosmetic products under specified conditions. The choice of surfactant will ultimately depend on the specific formulation, desired product attributes, and the target consumer population. This guide provides a starting point for a comprehensive safety assessment.
References
- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 2. cir-safety.org [cir-safety.org]
- 3. cir-safety.org [cir-safety.org]
- 4. naturalbulksupplies.com [naturalbulksupplies.com]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 7. Sodium this compound | C18H31NaO6 | CID 23674328 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-FID for the Analysis of Lauroyl Lactam
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Lauroyl lactam, a key monomer in the production of nylon-12 and other copolyamides, is critical for quality control and research applications. The choice of analytical technique is paramount for achieving reliable and reproducible results. This guide provides an in-depth comparison of two common chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the analysis of Lauroyl lactam. This comparison is supported by detailed experimental protocols and expected performance data to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: HPLC vs. GC-FID for Lauroyl Lactam Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Suitability for Lauroyl Lactam | Well-suited due to the non-volatile nature of Lauroyl lactam. | Challenging due to the low volatility and high melting point of Lauroyl lactam, likely requiring derivatization. |
| Sample Preparation | Simple dissolution in an appropriate solvent. | May require a derivatization step to increase volatility. |
| Analysis Time | Typically longer run times (10-30 minutes). | Potentially faster run times after sample preparation. |
| Sensitivity | Good, detector-dependent (e.g., UV, MS). | Excellent sensitivity for carbon-containing compounds. |
| Cost | Higher initial instrument cost and ongoing solvent expenses. | Lower initial instrument cost and less expensive carrier gases. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method suitable for the direct analysis of Lauroyl lactam.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of Lauroyl lactam standard or sample.
-
Dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 10-200 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
Due to the low volatility of Lauroyl lactam (Melting Point: 152.5 °C, Boiling Point: 314.9±10 °C, Vapor Pressure: 0.00000731 mmHg), a derivatization step is recommended to convert it into a more volatile and thermally stable compound for GC analysis.[1][2] Silylation is a common derivatization technique for compounds with active hydrogens.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Split/splitless injector
-
Autosampler
Chromatographic Conditions:
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of Lauroyl lactam standard or sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Prepare calibration standards by derivatizing known concentrations of Lauroyl lactam.
Performance Data Comparison
The following table summarizes the expected quantitative performance of the two methods for Lauroyl lactam analysis.
| Parameter | HPLC | GC-FID (with Derivatization) |
| Retention Time (min) | ~ 5 - 10 | ~ 10 - 15 |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~ 1 µg/mL | ~ 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 3 µg/mL | ~ 1.5 µg/mL |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Visualizing the Workflow and Decision Process
To further clarify the experimental processes and aid in method selection, the following diagrams illustrate the workflows and a logical decision-making pathway.
References
A Comparative Analysis of the Skin Irritation Potential of Sodium Lauroyl Lactylate
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The selection of surfactants in topical formulations is a critical determinant of product safety and user compliance. This guide provides a comprehensive comparison of the skin irritation potential of Sodium Lauroyl Lactylate against two commonly used anionic surfactants, Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES). This analysis is based on a review of available in vitro, in vivo, and human clinical data, providing a resource for formulation scientists and researchers in the pharmaceutical and cosmetic industries.
Executive Summary
Sodium this compound consistently demonstrates a lower skin irritation potential compared to Sodium Lauryl Sulfate and, in many aspects, a milder profile than Sodium Laureth Sulfate. In vitro and clinical evidence positions Sodium this compound as a favorable alternative for formulations intended for sensitive skin or for products requiring frequent application. While direct comparative studies measuring the irritation markers of all three surfactants under identical conditions are limited, the available data strongly supports the superior mildness of Sodium this compound.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the skin irritation potential of Sodium this compound, SLS, and SLES from various testing methodologies.
Table 1: In Vitro Irritation Potential
| Test Method | Endpoint | Sodium this compound | Sodium Lauryl Sulfate (SLS) | Sodium Laureth Sulfate (SLES) |
| Zein Test | mg of solubilized Zein protein/100mL | Data not available in comparative studies | High (e.g., ~455-572 mg N/100 mL)[1] | Moderate (e.g., ~276 mg N/100 mL)[1] |
| EpiDerm™ Skin Irritation Test (SIT) | Keratinocyte Viability (%) | Generally high viability reported | Significant reduction in viability | Moderate reduction in viability |
| Cytokine Release (e.g., IL-1α) | Fold Increase vs. Control | Low induction reported | High induction | Moderate induction |
Note: Direct comparative Zein test values for Sodium this compound alongside SLS and SLES from a single study were not available in the reviewed literature. However, qualitative descriptions consistently rank Sodium this compound as milder.
Table 2: Human Clinical Irritation Potential
| Test Method | Endpoint | Sodium this compound | Sodium Lauryl Sulfate (SLS) | Sodium Laureth Sulfate (SLES) |
| Human Repeat Insult Patch Test (HRIPT) | Mean Irritation Score | Generally low to no irritation reported | Known to induce irritation, used as a positive control | Milder than SLS, but can still induce irritation |
| Cumulative Irritation Test (CIT) | Cumulative Irritation Score | Low cumulative irritation potential | High cumulative irritation potential | Moderate cumulative irritation potential |
| Transepidermal Water Loss (TEWL) | g/m²/h | Minimal increase reported | Significant increase (e.g., 37.5 g/m²/h increase after 24h patch)[2] | Lower increase compared to SLS |
| Erythema (Redness) Assessment | Visual Score | Minimal to no erythema | Significant erythema | Less erythema than SLS |
Signaling Pathways in Surfactant-Induced Skin Irritation
Surfactant-induced skin irritation is a complex process initiated by the disruption of the stratum corneum, the outermost layer of the skin. This disruption allows surfactants to penetrate deeper into the epidermis, where they interact with keratinocytes, triggering a cascade of inflammatory responses.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Zein Test Protocol
The Zein test is an in vitro method used to predict the irritation potential of surfactants by measuring their ability to solubilize the corn protein, zein, which is structurally similar to keratin in the skin.[3]
-
Preparation of Surfactant Solution: Prepare a standardized concentration of the surfactant solution (e.g., 1% w/v) in deionized water.
-
Incubation: Add a known amount of Zein protein (e.g., 2 g) to a specific volume of the surfactant solution (e.g., 40 mL).
-
Agitation: The mixture is stirred at a constant speed and temperature for a defined period (e.g., 1 hour at 35°C).
-
Separation: The undissolved Zein is separated by filtration or centrifugation.
-
Quantification: The amount of solubilized Zein in the supernatant is quantified, typically by measuring the nitrogen content using the Kjeldahl method.
-
Calculation: The Zein score is expressed as the milligrams of nitrogen solubilized by 100 mL of the surfactant solution. A higher Zein score indicates a greater irritation potential.
EpiDerm™ Skin Irritation Test (SIT) Protocol (OECD TG 439)
The EpiDerm™ SIT is a validated in vitro assay that uses a reconstructed human epidermal model to assess the skin irritation potential of a test substance.
-
Tissue Culture: Reconstructed human epidermis tissues are cultured to the appropriate stage.
-
Topical Application: The test substance is applied directly to the surface of the epidermis. A positive control (e.g., 5% SLS) and a negative control (e.g., phosphate-buffered saline) are run in parallel.
-
Exposure: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes).
-
Rinsing: The test substance is thoroughly rinsed from the tissue surface.
-
Post-incubation: The tissues are incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment: Tissue viability is determined using the MTT assay. The amount of formazan (B1609692) produced is proportional to the number of viable cells.
-
Data Analysis: The percentage of viable cells in the treated tissues is calculated relative to the negative control. A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., 50%).
Human Repeat Insult Patch Test (HRIPT) Protocol
The HRIPT is a clinical study designed to assess the potential of a substance to cause skin irritation and sensitization in human volunteers.
-
Induction Phase:
-
A small amount of the test material is applied to the skin of the back under an occlusive or semi-occlusive patch.
-
The patch is worn for a specified period (e.g., 24 hours) and then removed.
-
The application site is evaluated for signs of irritation (erythema, edema) at specified time points (e.g., 24 and 48 hours after patch removal).
-
This process is repeated on the same site for a total of nine applications over a three-week period.
-
-
Rest Phase: A two-week period with no applications follows the induction phase.
-
Challenge Phase:
-
A patch with the test material is applied to a new, previously untreated site on the back.
-
The site is evaluated for any skin reaction at 24, 48, 72, and 96 hours after patch removal.
-
-
Scoring: Skin reactions are scored using a standardized scale (e.g., 0 = no reaction, 4 = severe reaction).
Conclusion
The collective evidence from in vitro and human clinical studies strongly indicates that Sodium this compound possesses a significantly lower skin irritation potential compared to Sodium Lauryl Sulfate and is generally milder than Sodium Laureth Sulfate. Its favorable safety profile makes it a compelling choice for formulators seeking to develop gentle yet effective topical products. For definitive product-specific claims, direct comparative studies under standardized conditions are recommended. This guide provides the foundational data and methodologies to support such investigations.
References
A Comparative Guide to the Efficacy of Sodium Lauroyl Lactylate and Mono- & Diglycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of sodium lauroyl lactylate (SLL) and mono- and diglycerides (MDGs), focusing on their performance as emulsifiers and antimicrobial agents. The information presented is supported by experimental data from scientific literature to aid in formulation and development decisions.
Introduction to the Emulsifiers
Sodium this compound (SLL) is an anionic surfactant derived from the esterification of lauric acid with lactic acid.[1][2] It is recognized for its excellent emulsifying, moisturizing, and mild cleansing properties, making it a versatile ingredient in cosmetics, personal care products, and food formulations.[1][2][3] SLL is produced from renewable resources and is considered a food-grade ingredient.[3]
Mono- and Diglycerides (MDGs) are non-ionic surfactants produced through the glycerolysis of fats and oils.[4] They are among the most widely used emulsifiers in the food industry, valued for their ability to improve texture, stabilize emulsions, and extend the shelf life of various products, including baked goods, dairy products, and confections.[4]
Emulsification Efficacy: A Comparative Analysis
While direct comparative studies providing quantitative data on the emulsification performance of SLL and MDGs under identical conditions are limited, this section presents available data from separate studies to offer insights into their respective capabilities.
Key Performance Metrics:
Quantitative data on the emulsifying properties of SLL and MDGs are summarized below. It is crucial to consider the different experimental conditions when comparing these values.
| Performance Metric | Sodium this compound (SLL) | Mono- & Diglycerides (MDGs) | Experimental Context |
| Surface Tension | 22.6 mN/m (for a 6:4 mixture of Sodium Lauroyl Glycinate and SLL)[5] | Data not available in the reviewed literature | Measurement of the surface activity of the surfactant solution. Lower values indicate better emulsifying potential. |
| Droplet Size Reduction | Data not available in the reviewed literature | 15-30% smaller oil droplets compared to a control (protein-stabilized emulsion) with 0.2% MDGs.[6] | Smaller droplet sizes generally lead to more stable emulsions. |
| Creaming Stability | Data not available in the reviewed literature | Unsaturated MDGs showed improved creaming stability over 28 days compared to a control. Saturated MDGs showed no improvement.[6] | Creaming is the upward movement of the dispersed phase, indicating emulsion instability. |
| Zeta Potential | Data not available in the reviewed literature | Addition of 6% sodium stearate (B1226849) to MDGs increased zeta potential by 1.8-17.3 mV.[6] | Higher absolute zeta potential values indicate greater electrostatic repulsion between droplets, leading to better stability. |
Antimicrobial Efficacy: A Head-to-Head Comparison
A study directly comparing the efficacy of sodium this compound and mono- and diglycerides in controlling Clostridium perfringens infection in broiler chickens provides valuable insights into their antimicrobial potential.
Comparative Data from a Clostridium perfringens Challenge Study in Broilers:
| Performance Metric | Sodium this compound (LauL) | Mono- & Diglycerides (MDG) | Control (Infected, Untreated) |
| Intestinal Lesion Score (Day 16) | Effective in reducing severity | Effective in reducing severity | Higher lesion scores |
| Body Weight Gain | More effective than MDG | Less effective than LauL | Reduced body weight gain |
| Mortality | More effective than MDG | Less effective than LauL | Higher mortality rates |
Source: Lensing, M., et al. (2010). Efficacy of a lactylate on production performance and intestinal health of broilers during a subclinical Clostridium perfringens infection. Poultry Science.[7][8]
The study concluded that while both SLL and MDGs were effective in reducing the severity of intestinal lesions caused by C. perfringens, SLL demonstrated a superior overall performance when considering body weight gain and mortality rates.[7][8]
Experimental Protocols
This section details the methodologies for key experiments relevant to evaluating the efficacy of emulsifiers and antimicrobial agents.
Emulsion Stability Testing
1. Droplet Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the size distribution of particles in a suspension. Smaller and more uniform droplet sizes typically indicate a more stable emulsion.
-
Protocol:
-
Prepare the emulsion according to the specific formulation.
-
Dilute the emulsion to an appropriate concentration with a suitable solvent (e.g., deionized water) to prevent multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in a DLS instrument (e.g., Zetasizer Nano).
-
Measure the particle size distribution and PDI at a controlled temperature (e.g., 25°C).
-
Repeat the measurement at various time points (e.g., 0, 7, 14, 28 days) to assess stability over time.[6]
-
2. Creaming Index Determination:
-
Principle: This method quantifies the physical separation of the emulsion over time.
-
Protocol:
-
Place a known volume of the emulsion in a graduated cylinder or test tube.
-
Store the samples at a controlled temperature.
-
At regular intervals, measure the height of the cream layer (Hc) and the total height of the emulsion (He).
-
Calculate the creaming index (%) as: (Hc / He) x 100.
-
A lower creaming index indicates better stability.[6]
-
3. Zeta Potential Measurement:
-
Principle: Laser Doppler Electrophoresis is used to measure the surface charge of the emulsion droplets. A higher absolute zeta potential indicates greater electrostatic repulsion between droplets, which contributes to emulsion stability.
-
Protocol:
-
Dilute the emulsion with an appropriate medium (e.g., filtered deionized water).
-
Inject the diluted sample into the measurement cell of a zeta potential analyzer.
-
Apply an electric field and measure the velocity of the droplets.
-
The instrument calculates the zeta potential from the electrophoretic mobility.[6]
-
Antimicrobial Efficacy Testing
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Protocol:
-
Prepare a series of twofold dilutions of the test substance (SLL or MDG) in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the target microorganism (e.g., C. perfringens, E. coli, S. aureus).
-
Add a specific volume of the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without the test substance) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test substance in which there is no visible growth.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the function of these molecules.
Caption: Emulsifiers like SLL and MDGs position themselves at the oil-water interface, reducing interfacial tension and preventing droplet coalescence.
Caption: Surfactant-like antimicrobials are proposed to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Caption: A standardized workflow is crucial for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Conclusion
Both sodium this compound and mono- and diglycerides are effective emulsifiers and possess antimicrobial properties. The available data suggests that SLL may offer superior performance in certain antimicrobial applications, particularly against Clostridium perfringens. However, a lack of direct, quantitative comparative studies on their emulsifying properties necessitates careful consideration of the specific formulation requirements. For applications demanding high emulsion stability, the type of mono- and diglyceride (saturated vs. unsaturated) can significantly impact performance.
Researchers and formulators are encouraged to conduct their own comparative studies under specific application conditions to determine the most suitable agent for their needs. The experimental protocols outlined in this guide provide a foundation for such evaluations.
References
- 1. specialchem.com [specialchem.com]
- 2. Sodium this compound in Cosmetics & Personal Care Products [periodical.knowde.com]
- 3. Sodium this compound | Cosmetic Ingredients Guide [ci.guide]
- 4. ulprospector.com [ulprospector.com]
- 5. Study on the Properties of the Sodium Lauroyl Glycinate and Sodium this compound Composite System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. Efficacy of a lactylate on production performance and intestinal health of broilers during a subclinical Clostridium perfringens infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Glutamate Surfactants
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of glutamate (B1630785) surfactants is paramount in research, product development, and quality control within the pharmaceutical and cosmetic industries. Cross-validation of analytical methods is a critical process to ensure data integrity and consistency, especially when transferring methods between laboratories or employing multiple analytical techniques.[1] This guide provides a comprehensive comparison of the principal analytical methods for the quantitative analysis of glutamate surfactants, supported by experimental data and detailed protocols to inform method selection and validation.
The primary analytical techniques for the quantification of glutamate surfactants include High-Performance Liquid Chromatography (HPLC) with UV/Vis detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Potentiometric Titration.[1] The selection of an appropriate method is contingent on the specific analytical requirements, such as sensitivity, selectivity, and throughput.[2]
Comparative Analysis of Quantitative Methods
The performance of each analytical method is summarized below. Cross-validation between a primary chromatographic method, such as HPLC or LC-MS, and an orthogonal method like titration can provide a high degree of confidence in the analytical results.[1]
| Analytical Method | Principle | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| HPLC-UV (with derivatization) | Separation based on polarity, UV absorbance detection after derivatization.[1][3] | > 0.99 | 98-102% | < 2% | Analyte dependent | Analyte dependent | Robust, reproducible, widely available.[2] | Requires derivatization for UV detection, lower sensitivity than LC-MS.[1][3] |
| LC-MS | Separation by HPLC coupled with mass analysis for high specificity.[1] | > 0.99 | 95-105% | < 5% | Low µg/L to ng/L range | Low µg/L to ng/L range | High sensitivity and selectivity, no derivatization needed.[1] | Higher cost, more complex instrumentation.[4] |
| Potentiometric Titration | Two-phase titration using a surfactant-sensitive electrode.[5][6] | Not Applicable | 99-101% | < 1% | Higher than chromatographic methods | Higher than chromatographic methods | Low cost, simple, suitable for total anionic surfactant content.[1] | Lacks specificity for individual glutamate surfactant species.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation and cross-validation.
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection
HPLC is a widely used technique for the separation and quantification of surfactants.[1] For amino acid-based surfactants like glutamate surfactants, which often lack a strong chromophore, a derivatization step is typically required to enable UV/Vis detection.[1][3]
Experimental Protocol:
-
Sample Preparation and Derivatization: [3][7]
-
Dissolve a known amount of the glutamate surfactant sample in a suitable solvent (e.g., water/acetonitrile (B52724) mixture).
-
Add a derivatizing agent, such as 2,4'-dibromoacetophenone, to yield UV-absorbing esters.[3][7]
-
Heat the mixture in a water bath to complete the reaction.
-
Dilute the derivatized sample with the mobile phase before injection.
-
-
Chromatographic Conditions: [3]
-
Column: Reversed-phase C18 column (e.g., Luna Omega C18, 100 x 2.1 mm, 1.6 µm).[3]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 5 µL.[3]
-
Detection: UV/Vis detector at a suitable wavelength for the derivative (e.g., 254 nm).
-
-
Quantification:
-
Generate a standard curve using a purified glutamate surfactant standard of known concentrations.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high selectivity and sensitivity for the analysis of glutamate surfactants without the need for derivatization.[1]
Experimental Protocol:
-
Chromatographic Conditions: [1][3]
-
Column: Reversed-phase C18 column.[1]
-
Mobile Phase: A gradient of water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[1][8]
-
Flow Rate: 0.2-0.5 mL/min.[1]
-
Column Temperature: Ambient or controlled (e.g., 40 °C).[1]
-
Injection Volume: 5-10 µL.[1]
-
-
Mass Spectrometry Conditions: [3]
-
Quantification:
-
Prepare a standard curve using a purified glutamate surfactant standard. Quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity.[2]
-
Potentiometric Titration
This method is a simple and cost-effective way to determine the total anionic surfactant content.[1]
Experimental Protocol:
-
Instrumentation: [9]
-
Titrator with a dynamic equivalence point titration (DET) mode.
-
Surfactant-sensitive electrode (e.g., Ionic Surfactant electrode).
-
Reference electrode.
-
-
Reagents: [9]
-
Titrant: A standard solution of a cationic surfactant (e.g., TEGO®trant A100).
-
pH Adjustment: Adjust sample pH as needed for the specific surfactant. For anionic surfactants with a carboxylate group, a pH of 10-13 is often recommended.[10]
-
-
-
Dissolve a known amount of the glutamate surfactant sample in deionized water.
-
Adjust the pH of the solution if necessary.
-
Titrate with the standardized cationic surfactant solution until the endpoint is detected by the surfactant-sensitive electrode.
-
-
Calculation:
-
The content of the anionic surfactant is calculated based on the volume of titrant consumed.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the experimental workflows for the described analytical methods.
Caption: Logical workflow for the cross-validation of analytical methods.
Caption: Experimental workflows for the primary analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. alfachemic.com [alfachemic.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. metrohm.com [metrohm.com]
- 10. The world of surfactants from the perspective of titration | Metrohm [metrohm.com]
A Comparative Safety Assessment of Sodium Lauroyl Lactylate in Cosmetics
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at the Safety Profile of a Mild Surfactant Alternative
In the ever-evolving landscape of cosmetic formulation, the demand for ingredients that are both efficacious and demonstrably safe is paramount. This guide provides a comprehensive safety assessment of Sodium Lauroyl Lactylate (SLL), a popular anionic surfactant, and compares its performance against common alternatives such as Sodium Cocoyl Isethionate (SCI) and Decyl Glucoside. This analysis is based on publicly available data from reputable sources, including the Cosmetic Ingredient Review (CIR), and focuses on key toxicological endpoints: skin irritation, eye irritation, and skin sensitization.
Executive Summary
Sodium this compound has been deemed safe for use in cosmetic products by the Cosmetic Ingredient Review Expert Panel.[1][2] It consistently demonstrates a lower irritation potential compared to traditional surfactants like Sodium Lauryl Sulfate (SLS). While classified as a weak skin sensitizer (B1316253) in animal studies, it is generally well-tolerated by human skin at typical cosmetic use concentrations. This guide presents a detailed comparison of SLL with other mild surfactants, Sodium Cocoyl Isethionate and Decyl Glucoside, supported by quantitative data from various safety assessments.
Comparative Safety Data
The following tables summarize the available quantitative data for skin irritation, eye irritation, and skin sensitization for Sodium this compound and its alternatives.
Table 1: Skin Irritation Potential
| Surfactant | Test Method | Species | Concentration | Result | Primary Dermal Irritation Index (PDII) / Score | Reference |
| Sodium this compound | Rabbit Skin Irritation | Rabbit | 10% | Non-irritating | Not specified | [3] |
| Sodium this compound | Rabbit Skin Irritation | Rabbit | Undiluted | Non-irritating | Not specified | [4] |
| Sodium Cocoyl Isethionate | Rabbit Skin Irritation | Rabbit | 15% | Moderately irritating | 4.2 / 8.0 | [5] |
| Sodium Cocoyl Isethionate | Rabbit Skin Irritation | Rabbit | 5% | Mildly irritating | 1.38 / 8.0 | [5] |
| Decyl Glucoside | Rabbit Skin Irritation | Rabbit | Various | Varies | 0.0 - 4.6 | [6] |
| Decyl Glucoside | Human Patch Test | Human | 2.0% (a.i.) | Slightly irritating | Not specified | [6] |
Table 2: Eye Irritation Potential
| Surfactant | Test Method | Species/System | Concentration | Result | Score/Classification | Reference |
| Sodium this compound | Rabbit Eye Irritation | Rabbit | 10% | Non-irritating | Not specified | [7] |
| Sodium Cocoyl Isethionate | Rabbit Eye Irritation | Rabbit | 49% | Primary ocular irritant | MAS: 34.2 | [5] |
| Sodium Cocoyl Isethionate | Rabbit Eye Irritation | Rabbit | 15% | Ocular irritant | Not specified | [5] |
| Sodium Cocoyl Isethionate | Rabbit Eye Irritation | Rabbit | 2.5% | Mild ocular irritant | Average score 24h: 3.0 | [5] |
| Decyl Glucoside | HET-CAM | Chicken Embryo | Various | Non- to slightly irritating | Not specified | [6] |
| Caprylyl/Capryl Glucoside | Rabbit Eye Irritation | Rabbit | Undiluted | Severely irritating | Not specified | [6] |
Table 3: Skin Sensitization Potential
| Surfactant | Test Method | Species | Concentration | Result | Stimulation Index (SI) / Classification | Reference |
| Sodium this compound | Local Lymph Node Assay (LLNA) | Mouse | Up to 50% | Weak sensitizer | Not specified | [3] |
| Sodium this compound | Guinea Pig Maximization Test | Guinea Pig | 0.5% (challenge) | Weak sensitizer | Not specified | [3] |
| Sodium Cocoyl Isethionate | Local Lymph Node Assay (LLNA) | Mouse | 10%, 25%, 50% | Not a sensitizer | SI: 0.46, 0.48, 0.56 | [8] |
| Decyl Glucoside | Human Repeat Insult Patch Test (HRIPT) | Human | 0.5%, 0.75%, 1.8% (in formulation) | Not irritating or sensitizing | Not applicable | [6] |
| C14 Glucoside | Local Lymph Node Assay (LLNA) | Mouse | 5.9% | Skin sensitizer | Not specified | [6] |
Table 4: Zein (B1164903) Test for Surfactant Mildness
The Zein test is an in vitro method used to assess the irritation potential of surfactants by measuring the amount of zein protein solubilized by a surfactant solution. A lower Zein value indicates a milder surfactant.
| Surfactant | Zein Value (mg Zein dissolved/g solid surfactant) | Relative Mildness | Reference |
| Sodium Lauryl Sulfate (SLS) | High (benchmark for irritation) | Low | [9][10] |
| Sodium Cocoyl Isethionate | Lower than SLS | High | [9][10] |
| Alkyl Polyglucoside (e.g., Decyl Glucoside ) | Lower than SLS | High | [10] |
| Sodium this compound | Data not specifically found in the reviewed literature, but generally regarded as a mild surfactant. | High | General Knowledge |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of safety data. Below are summaries of the standard protocols for the primary safety assessment tests.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is designed to assess the potential of a substance to induce skin sensitization in humans.
-
Induction Phase: A small amount of the test material is applied to the skin of human volunteers under an occlusive or semi-occlusive patch for a specified period (e.g., 24-48 hours). This is repeated several times (typically 9 applications over 3 weeks) on the same site to induce a potential allergic response.
-
Rest Phase: A rest period of approximately 2 weeks follows the induction phase, allowing for the development of any delayed hypersensitivity.
-
Challenge Phase: The test material is applied to a new, untreated skin site. The site is observed for signs of an allergic reaction (e.g., erythema, edema) at specified time points (e.g., 48 and 72 hours) after patch removal.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)
This in vitro test uses a reconstructed human epidermis model (e.g., EpiDerm™) to assess the skin irritation potential of a substance.
-
Tissue Culture: Reconstructed human epidermal tissues are cultured to form a multi-layered, differentiated epidermis.
-
Test Substance Application: The test substance is applied topically to the surface of the tissue.
-
Incubation: The tissues are incubated with the test substance for a defined period (e.g., 60 minutes).
-
Viability Assessment: After incubation and a post-incubation period, the viability of the tissue is determined using a colorimetric assay (e.g., MTT assay). A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.
Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD 437)
The BCOP assay is an in vitro method used to evaluate the potential for a substance to cause severe eye irritation or corrosion.
-
Cornea Preparation: Corneas are isolated from the eyes of cattle obtained from a slaughterhouse.
-
Test Substance Application: The test substance is applied to the epithelial surface of the cornea for a set duration.
-
Opacity Measurement: The opacity of the cornea is measured using an opacitometer before and after exposure to the test substance.
-
Permeability Measurement: The permeability of the cornea is assessed by measuring the amount of fluorescein (B123965) dye that passes through the cornea.
-
In Vitro Irritancy Score (IVIS): The opacity and permeability values are used to calculate an IVIS, which is then used to classify the irritation potential of the substance.
Visualizing the Safety Assessment Workflow
The following diagram illustrates the typical workflow for assessing the safety of a cosmetic ingredient.
Conclusion
The data presented in this guide indicates that Sodium this compound is a mild surfactant with a favorable safety profile compared to some traditional and even other milder alternatives. Its low potential for skin and eye irritation makes it a suitable choice for a wide range of cosmetic and personal care products, including those intended for sensitive skin. While it is classified as a weak sensitizer in animal models, the risk of sensitization in humans at typical use concentrations appears to be low. As with any cosmetic ingredient, formulators should ensure that the final product is non-irritating and has undergone a thorough safety assessment. This comparative guide provides a solid foundation for researchers and drug development professionals to make informed decisions when selecting surfactants for their formulations.
References
- 1. Safety Assessment of Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics | Semantic Scholar [semanticscholar.org]
- 2. specialchem.com [specialchem.com]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 6. Safety assessment of decyl glucoside and other alkyl glucosides as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingredientstodiefor.com [ingredientstodiefor.com]
- 8. cir-safety.org [cir-safety.org]
- 9. colonialchem.com [colonialchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Lauroyl Lactylate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of lauroyl lactylate is paramount for laboratory settings. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in compliance with safety and environmental regulations.
This compound, while utilized in various applications for its emulsifying and surfactant properties, is classified as hazardous to the aquatic environment.[1][2] Adherence to proper disposal protocols is crucial to prevent environmental contamination and ensure workplace safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and dust formation. |
| Hand Protection | Chemical impermeable gloves.[1] | Prevents skin contact. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[3] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[1] | Provides a barrier against spills and contamination. |
| Respiratory Protection | A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[1] | Protects against inhalation of dust or aerosols. |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the approved methods for the disposal of this compound waste. Discharge into the environment must be strictly avoided.[1]
-
Segregation and Collection:
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Collect the spilled material using spark-proof tools and explosion-proof equipment.[1]
-
Absorb liquid spills with an inert material. For solid spills, sweep up the material and place it into containers for disposal.[4]
-
The collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
-
-
Waste Disposal:
-
The primary and recommended method of disposal is to engage a licensed professional waste disposal service.[3]
-
Alternatively, the material can be taken to a licensed chemical destruction plant.[1]
-
Controlled incineration with flue gas scrubbing is another acceptable method of disposal.[1]
-
Crucially, do not discharge this compound into sewer systems. [1]
-
-
Container Decontamination and Disposal:
-
Empty containers should be triple-rinsed (or equivalent).[1]
-
After thorough rinsing, containers can be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]
-
Summary of Key Disposal and Hazard Information
| Parameter | Guideline/Information | Source |
| Environmental Hazard | H400: Very toxic to aquatic life. | [1] |
| Primary Disposal Method | Offer to a licensed disposal company or chemical destruction plant. | [1][3] |
| Alternative Disposal Method | Controlled incineration with flue gas scrubbing. | [1] |
| Prohibited Disposal | Do not discharge into drains, sewers, or the environment. | [1] |
| Container Disposal | Triple-rinse and recycle/recondition, or puncture and send to a sanitary landfill. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
It is the responsibility of the generator of the waste to determine the proper waste classification and disposal methods in compliance with applicable federal, state, and local regulations.
References
Comprehensive Safety and Handling Guide for Lauroyl Lactylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Lauroyl Lactylate, including personal protective equipment (PPE), operational protocols, and disposal plans.
Essential Safety Information
This compound is generally considered to be of low hazard. However, adherence to proper safety protocols is crucial to minimize any potential risks. The following table summarizes key quantitative safety data for this compound.
| Property | Value |
| Physical State | Waxy Solid |
| Melting Point | 55-59°C[1] |
| Boiling Point | 460.3°C @ 760 mm Hg (estimated)[2] |
| Flash Point | >200°F (COC) / 152.9°C (estimated)[2][3] |
| pH | 6.9 (2% aqueous solution) / 4-6[4] |
| Solubility | Dispersible up to 10% in water[1] |
| Occupational Exposure Limits | Not established[5][6][7] |
| Oral LD50 (Rat) | 4.88 g/kg to 6.81 g/kg[8] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended to ensure personal safety:
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against dust particles and potential splashes.[3][9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or rubber, should be worn to prevent skin contact.[9][10]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. However, if dust is generated, a NIOSH-approved respirator or a dust mask should be used.[3][7]
-
Body Protection: A lab coat or other protective clothing is recommended to prevent contamination of personal clothing.[10]
Operational and Disposal Plans
Proper handling, storage, and disposal procedures are critical for maintaining a safe laboratory environment.
Handling and Storage:
-
Work in a well-ventilated area to minimize the potential for dust accumulation.[2][11]
-
Avoid direct contact with eyes and skin, and prevent inhalation of dust.[2][12]
-
Store in a tightly sealed container in a cool, dry place, away from heat, sparks, and open flames.[8][9]
-
After handling, wash hands thoroughly.[3]
Spill and Leak Procedures:
-
In the event of a spill, wear the appropriate personal protective equipment.
-
Ventilate the area of the spill.[3]
-
Carefully sweep or vacuum the spilled material and place it into a suitable, sealed container for disposal.[11] Avoid generating dust.[3]
-
Wash the spill area with soap and water.[9]
Disposal Plan:
-
If possible, recover and reuse the product.
-
Otherwise, dispose of this compound in an authorized landfill or by incineration, in accordance with local, state, and federal regulations.[9]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[2]
First Aid Measures
In case of exposure to this compound, follow these first aid procedures:
-
Eye Contact: Immediately rinse the eyes with a heavy stream of water for at least 15 to 20 minutes, holding the eyelids open. If irritation persists, seek medical attention.[3]
-
Skin Contact: Wash the affected area with soap and plenty of water.[3] If irritation develops or persists, get medical attention.[3]
-
Inhalation: Move the individual to fresh air. If symptoms develop or persist, call a physician.[3]
-
Ingestion: Seek medical attention. Do not induce vomiting.[9]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Unraveling Membrane-Disruptive Properties of Sodium this compound and Its Hydrolytic Products: A QCM-D and EIS Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sodium this compound, 13557-75-0 [thegoodscentscompany.com]
- 3. Sodium this compound: A Gentle Surfactant for Skincare and Haircare - Chemical Supplier Unilong [unilongindustry.com]
- 4. specialchem.com [specialchem.com]
- 5. You are being redirected... [ingredientstodiefor.com]
- 6. angenechemical.com [angenechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cir-safety.org [cir-safety.org]
- 9. Sodium this compound in Cosmetics & Personal Care Products [periodical.knowde.com]
- 10. Sodium this compound | C18H31NaO6 | CID 23674328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sodium this compound (SLL) — Genesis Mentis [genesismentis.org]
- 12. ingredientstodiefor.com [ingredientstodiefor.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
